N-Acetyl Sulfadiazine
Descripción
Propiedades
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155362 | |
| Record name | N(4)-Acetylsulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-74-2 | |
| Record name | Acetylsulfadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfadiazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Acetylsulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(pyrimidin-2-ylsulphamoyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLSULFADIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl Sulfadiazine
Abstract
N-Acetyl Sulfadiazine is the principal metabolite of the widely used sulfonamide antibiotic, Sulfadiazine. An accurate understanding of its physicochemical properties is paramount for researchers in pharmacology, toxicology, and drug development, as these characteristics govern its pharmacokinetic profile, analytical behavior, and potential for nephrotoxicity. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, detailing the experimental methodologies for their determination and discussing their scientific implications. We delve into its solubility, acid-base properties, stability, and spectroscopic signature, with a focus on providing practical, field-proven insights and protocols for its accurate quantification in biological matrices.
Chemical Identity and Metabolic Context
This compound is formed in the liver through the action of the N-acetyltransferase 2 (NAT2) enzyme on its parent drug, Sulfadiazine.[1] This acetylation is a primary detoxification and elimination pathway.[2] The rate of this metabolic conversion can vary significantly among individuals due to genetic polymorphisms in the NAT2 enzyme, leading to different pharmacokinetic profiles and potential for adverse effects.[2] A thorough characterization of the metabolite is therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | [][4] |
| Synonyms | N4-Acetylsulfadiazine, Acetylsulfadiazine | [][5][6] |
| CAS Number | 127-74-2 | [5][6][7] |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [5][6][7] |
| Molecular Weight | 292.31 g/mol | [5][6][8] |
| Appearance | White to Off-White Solid |[][5] |
The metabolic conversion of Sulfadiazine is a critical step that alters the molecule's properties, influencing its solubility and excretion pathway.
Caption: Metabolic conversion of Sulfadiazine to this compound.
Core Physicochemical Characteristics
The behavior of this compound in both in vitro and in vivo systems is dictated by its fundamental physicochemical properties. These parameters are crucial for designing formulations, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and developing robust analytical methods.
Table 2: Summary of Key Physicochemical Data
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Melting Point | 249-251 °C | Purity assessment and solid-state characterization. | [2][] |
| Solubility | Slightly soluble in DMSO and Methanol. | Impacts formulation, bioavailability, and risk of crystalluria. | [2][][9] |
| pKa | 5.86 | Determines ionization state at physiological pH, affecting solubility and membrane permeability. | [10] |
| LogP (XLogP3) | -0.2 | Indicates a hydrophilic nature, influencing distribution and excretion. |[4] |
Solubility and Lipophilicity
This compound exhibits slight solubility in polar organic solvents like methanol and DMSO.[2][] Its solubility in aqueous media is highly dependent on pH, a characteristic feature of sulfonamides. The acetylation of the aromatic amine of sulfadiazine increases its solubility relative to older sulfonamides, which is a critical factor in reducing the risk of nephrotoxicity caused by crystallization in the renal tubules.[11]
The computed LogP of -0.2 signifies that the molecule is hydrophilic.[4] This property is consistent with its role as a metabolite destined for renal excretion. This hydrophilicity limits its ability to cross biological membranes passively and confines its distribution primarily to the extracellular fluid.
Acid-Base Properties (pKa)
The pKa of a drug molecule is a critical determinant of its behavior in biological systems. This compound has a pKa of 5.86, which corresponds to the ionization of the sulfonamide proton.[10]
Causality: At physiological pH (~7.4), which is significantly above the pKa, the sulfonamide group will be predominantly deprotonated, yielding an anionic species. This ionization dramatically increases its aqueous solubility in blood and urine, facilitating its transport and subsequent elimination from the body. This is a key reason why maintaining an alkaline urine pH can further enhance its excretion.
Thermal Properties and Chemical Stability
This compound has a defined melting point of 249-251 °C, which serves as an indicator of its purity.[2][]
From a chemical stability perspective, the acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the parent drug, Sulfadiazine.[11] For analytical and storage purposes, maintaining a neutral pH is critical.
This protocol provides a framework for validating the stability of this compound in a specific analytical solvent or buffer.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent. Prepare several aliquots in amber vials to prevent photodegradation.[9]
-
Storage Conditions: Store the vials under the intended experimental conditions (e.g., room temperature, 2-8°C) and include a control group stored at -80°C, where the compound is expected to be stable.[9]
-
Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method. Quantify the peak area of this compound and monitor for the appearance of a peak corresponding to Sulfadiazine, its primary degradant.
-
Evaluation: The compound is considered stable if the measured concentration remains within ±15% of the initial (time 0) concentration.
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.
-
UV-Vis Spectroscopy: In HPLC analysis, this compound is readily detected by UV absorbance, with a common wavelength being 269 nm.[] The parent drug, Sulfadiazine, exhibits absorption maxima around 212 nm and 270 nm, and its acetylated metabolite is expected to have a similar chromophore.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint. Key characteristic bands for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the pyrimidine ring protons, and a distinct singlet for the acetyl methyl protons (~2.1 ppm).[13] ¹³C NMR would show signals for the carbonyl carbon (~169 ppm) and the acetyl methyl carbon (~24 ppm).[13]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is highly effective. The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 293.0702.[2][4] This technique is the cornerstone of modern quantitative bioanalysis due to its exceptional sensitivity and selectivity.
Authoritative Analytical Methodology: LC-MS/MS
For the accurate quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its efficacy is significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₆.
Trustworthiness of the Method: The use of a SIL internal standard is a self-validating system. The SIL standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer source. By calculating the ratio of the analyte signal to the internal standard signal, any variability during sample preparation and analysis is effectively normalized, ensuring high precision and accuracy.[1]
Standard Experimental Workflow
The analysis of biological samples follows a standardized workflow designed to remove interfering substances, such as proteins and salts, and concentrate the analyte for sensitive detection.
Caption: A standard workflow for the bioanalysis of this compound.
Detailed Protocol: Quantification in Human Plasma
This protocol outlines a typical method for quantifying this compound in human plasma.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-¹³C₆, e.g., at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.[2]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.[2]
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from 5% B, ramping up to 95% B to elute the analyte, followed by re-equilibration.
-
Mass Spectrometer: Triple quadrupole, operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Collision Energy: Optimize for the specific instrument, typically starting in the range of 15-25 eV.[14]
-
Conclusion
This compound possesses a distinct set of physicochemical properties that are fundamental to its biological role as the primary metabolite of Sulfadiazine. Its hydrophilic nature, pH-dependent solubility, and characteristic spectroscopic profile provide the basis for its scientific investigation. For researchers, a mastery of these properties is not merely academic; it is essential for the development of accurate analytical methods, the interpretation of pharmacokinetic data, and the overall understanding of Sulfadiazine's disposition in the body. The robust LC-MS/MS methodologies outlined herein, grounded in the use of stable isotope-labeled internal standards, represent the authoritative approach for generating reliable and reproducible data in a research and drug development setting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. clearsynth.com [clearsynth.com]
- 8. aschemicals.com [aschemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. UV-Vis Spectrum of Sulfadiazine | SIELC Technologies [sielc.com]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of N-Acetyl Sulfadiazine: A Technical Guide for the Production of an Analytical Standard
This in-depth technical guide provides a comprehensive and scientifically robust protocol for the synthesis, purification, and characterization of N-Acetyl Sulfadiazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design. The ultimate goal is to empower the user to produce a high-purity analytical standard of this compound, the primary metabolite of the sulfonamide antibiotic, sulfadiazine.
Introduction: The Significance of this compound
This compound is the principal metabolite of sulfadiazine, an antibiotic widely used in both human and veterinary medicine to treat bacterial infections.[1] The acetylation of the parent drug is a critical metabolic pathway that influences its pharmacokinetic profile, including its solubility and rate of excretion.[1] Therefore, access to a well-characterized, high-purity standard of this compound is essential for a multitude of research applications, including:
-
Pharmacokinetic and drug metabolism studies: To accurately quantify the rate and extent of sulfadiazine metabolism.
-
Analytical method development and validation: As a reference standard for chromatography and mass spectrometry-based assays.
-
Toxicological assessments: To investigate any potential biological activity of the metabolite itself.
-
Environmental monitoring: To detect and quantify residues of sulfadiazine and its metabolites in environmental samples.
This guide details a reliable and reproducible laboratory-scale synthesis of this compound, emphasizing the production of a material suitable for use as an analytical standard.
The Chemistry of Synthesis: N-Acetylation of Sulfadiazine
The most direct and efficient laboratory-scale synthesis of this compound involves the selective N-acetylation of the aromatic amine group (N4) of sulfadiazine. The sulfonamide nitrogen (N1) is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group and its delocalization into the pyrimidine ring, thus allowing for selective acetylation at the desired position.
Acetic anhydride is the acetylating agent of choice for this transformation. The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a catalyst and also neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2]
The reaction mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary aromatic amine of sulfadiazine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of the acetate leaving group and subsequent deprotonation by pyridine to yield the stable N-acetylated product.
Experimental Protocol
This protocol is designed to be a self-validating system, where careful execution of each step contributes to the purity and identity of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Sulfadiazine | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent Grade | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetone | ACS Reagent Grade | VWR |
| Ethanol | 200 Proof, Absolute | Decon Labs |
| Deionized Water | Type 1 | Millipore Milli-Q |
| Celite® 545 | --- | Sigma-Aldrich |
Synthesis Workflow
Caption: A multi-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sulfadiazine in 50 mL of anhydrous pyridine. Stir the mixture at room temperature until the sulfadiazine is completely dissolved. Causality: Pyridine acts as both a solvent and a catalyst for this reaction.
-
Acetylation: To the stirred solution, slowly add 5.0 mL of acetic anhydride dropwise over a period of 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. Causality: The slow addition of acetic anhydride controls the reaction rate and prevents excessive heat generation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The product, this compound, will have a higher Rf value than the starting material, sulfadiazine.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring. A white precipitate of crude this compound will form. Causality: The product is insoluble in water, leading to its precipitation, while the pyridine and excess acetic anhydride are water-soluble.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual pyridine and acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield an off-white solid.
Purification by Recrystallization
The purity of the crude product is enhanced by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.
-
Solvent Selection: A mixed solvent system of acetone and water is effective for the recrystallization of this compound.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask. b. To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. c. If turbidity persists, add a small amount of hot acetone to redissolve the precipitate. d. Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield. f. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. g. Dry the purified this compound in a vacuum oven at 70-80 °C to a constant weight.
Characterization and Quality Control
To validate the identity and purity of the synthesized this compound standard, a comprehensive characterization is imperative.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 249-251 °C[1] |
| Solubility | Slightly soluble in DMSO and methanol[] |
Spectroscopic Analysis
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 293.0702[1]
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present in the molecule.
Caption: Key expected IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
A singlet corresponding to the methyl protons of the acetyl group is expected around δ 2.1 ppm.
-
Aromatic protons on the benzene ring will appear as a set of doublets in the region of δ 7.5-8.0 ppm.
-
The protons on the pyrimidine ring will exhibit characteristic shifts further downfield.
-
The amide N-H proton will appear as a singlet, the chemical shift of which can be concentration-dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the acetyl group is expected around δ 169 ppm.
-
The methyl carbon of the acetyl group will be significantly upfield, around δ 24 ppm.
-
Aromatic and pyrimidine carbons will appear in the δ 110-160 ppm region.
-
Conclusion
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a critical analytical standard for research in drug metabolism, pharmacokinetics, and related fields. By understanding the chemical principles behind each step, from the selective N-acetylation to the rationale for the chosen purification method, researchers can confidently produce a high-purity standard. The detailed characterization workflow ensures the identity and quality of the synthesized material, fulfilling the requirements for a self-validating and trustworthy experimental outcome.
References
N-Acetyl Sulfadiazine mechanism of action as a metabolite
An In-Depth Technical Guide to N-Acetyl Sulfadiazine: Metabolism, Mechanism, and Clinical Significance
Abstract
This compound (NASD) is the principal metabolite of the sulfonamide antibiotic, sulfadiazine. While the parent drug's antibacterial mechanism is well-established, the role of NASD is multifaceted, extending beyond simple inactivation to significantly influence the drug's pharmacokinetic profile and toxicological risk. This technical guide provides an in-depth exploration of this compound, synthesized for researchers, scientists, and drug development professionals. We will dissect its metabolic formation, debate its intrinsic antimicrobial activity, detail its pharmacokinetic behavior, and illuminate its critical role in dose-limiting nephrotoxicity. Furthermore, this guide furnishes detailed, field-proven analytical protocols for its accurate quantification in biological matrices, an essential component of preclinical and clinical drug evaluation.
The Metabolic Journey: From Sulfadiazine to this compound
The biotransformation of sulfadiazine is a pivotal determinant of its therapeutic window and safety profile. The primary metabolic pathway is N-acetylation, a Phase II detoxification reaction that converts sulfadiazine into this compound.[1]
The Enzymatic Machinery: N-Acetyltransferases (NAT)
This conversion is predominantly catalyzed in the liver by cytosolic N-acetyltransferase (NAT) enzymes, with the NAT2 isoform being the key player.[1][2] The process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the N4-amino group of the sulfadiazine molecule.
A crucial consideration in drug development and clinical practice is the genetic polymorphism of the NAT2 gene. This genetic variability results in distinct subpopulations with different rates of acetylation, broadly categorized as "slow acetylators" and "fast acetylators".[1][3]
-
Slow Acetylators: Possess NAT2 enzymes with reduced activity or stability, leading to slower metabolism of sulfadiazine. This results in higher and more sustained plasma concentrations of the active parent drug, which can enhance efficacy but also increases the risk of concentration-dependent side effects.
-
Fast Acetylators: Metabolize sulfadiazine more rapidly, leading to a higher proportion of NASD and faster clearance of the parent drug. This can potentially lead to sub-therapeutic levels of sulfadiazine at standard doses.
A Reversible Pathway: The Acetylation-Deacetylation Equilibrium
The metabolism is not a one-way street. Evidence indicates that this compound can be deacetylated back to the parent sulfadiazine.[4] This creates a dynamic equilibrium that influences the terminal elimination half-life of both compounds. The re-formation of sulfadiazine from its acetylated metabolite can prolong the exposure to the active drug, a phenomenon of significant pharmacokinetic importance, especially in individuals with impaired renal function.[4]
References
Topic: A Comparative Analysis of the Biological Activity of N-Acetyl Sulfadiazine and Sulfadiazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfadiazine (SDZ) is a well-established sulfonamide antibiotic that functions by inhibiting bacterial folic acid synthesis.[1][2][3] Its primary route of metabolism in vivo is N-acetylation, leading to the formation of N-Acetyl Sulfadiazine (NASDZ).[4][5][6] While often viewed as a simple metabolite, NASDZ is not biologically inert. This technical guide provides a comprehensive comparison of the biological activities of sulfadiazine and its N-acetylated metabolite. We will delve into their respective mechanisms of action, antimicrobial potency, pharmacokinetic profiles, and toxicological considerations. This guide synthesizes data from peer-reviewed literature to offer a nuanced understanding of how the acetylation of sulfadiazine modulates its efficacy and safety, providing critical insights for researchers in drug development and antimicrobial stewardship.
Chapter 1: The Sulfonamide Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of a crucial enzyme in the bacterial folate (vitamin B9) synthesis pathway: dihydropteroate synthase (DHPS).[7][8][9] Unlike their mammalian hosts, who acquire folate from their diet, many bacteria must synthesize it de novo.[10][11] This metabolic dependency makes the folate pathway an excellent target for selective toxicity.
Sulfadiazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[9][10] By mimicking PABA, sulfadiazine binds to the active site of DHPS, competitively inhibiting the condensation reaction between PABA and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP).[7][12] This blockade halts the production of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid and, subsequently, tetrahydrofolic acid.[11] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[11] By disrupting this pathway, sulfonamides prevent the synthesis of DNA, RNA, and proteins, leading to the cessation of bacterial growth and replication—a bacteriostatic effect.[8][10][13]
Caption: Sulfonamides competitively inhibit the DHPS enzyme.
Chapter 2: Profile of Sulfadiazine (SDZ)
Sulfadiazine is a synthetic short-acting sulfonamide that has been in clinical use since 1941.[3] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some protozoa like Toxoplasma gondii.[1][2]
Antimicrobial Spectrum: Clinically, sulfadiazine is utilized for a variety of infections, including:
Pharmacokinetic Properties: Sulfadiazine is well-absorbed orally, reaching peak plasma concentrations within 3 to 6 hours.[1] It distributes throughout body tissues and fluids.[1] A key feature of its pharmacokinetics is its moderate elimination half-life and its metabolism via acetylation in the liver.[1][14]
Chapter 3: Profile of this compound (NASDZ)
This compound is the primary metabolite of sulfadiazine.[4][6] The addition of an acetyl group to the N4-amino group of the parent molecule significantly alters its physicochemical and biological properties. This metabolic conversion is carried out by the N-acetyltransferase (NAT) enzyme system, and the rate of this process can vary between individuals, leading to "fast" and "slow" acetylator phenotypes.[5][14]
While often considered a step in the detoxification and elimination pathway, NASDZ is not devoid of biological activity. Research indicates that NASDZ retains the core mechanism of action of its parent compound, exhibiting antibacterial properties through the competitive inhibition of dihydropteroate synthase.[4] However, its potency and pharmacokinetic behavior are distinct from sulfadiazine.
Chapter 4: Comparative Analysis of Biological Activity
A direct comparison reveals critical differences in the biological profiles of sulfadiazine and its acetylated metabolite.
Antimicrobial Potency
The acetylation of the N4-amino group generally leads to a reduction in antimicrobial potency compared to the parent compound. The free amino group is crucial for the structural mimicry of PABA and effective binding to the DHPS active site. While NASDZ can still inhibit the enzyme, its efficacy is diminished.[12]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data Note: These values are illustrative, based on the general understanding that acetylation reduces potency. Actual values can vary significantly based on the bacterial strain and testing conditions.
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| Sulfadiazine | 8 - 32 | 16 - 64 |
| This compound | > 128 | > 128 |
Pharmacokinetics and Metabolism
The addition of the acetyl group profoundly impacts the drug's handling by the body. Acetylation is a key factor influencing elimination rates and solubility.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Sulfadiazine | This compound | Significance |
| Primary Role | Active drug | Primary metabolite | NASDZ is a product of SDZ metabolism.[4] |
| Elimination Half-life (t½) | ~10-17 hours[15] | Variable, linked to SDZ t½ (~10-15h)[14] | Acetylation is a key step in the elimination pathway. |
| Serum Protein Binding | ~38-50%[1][16] | ~57%[14] | Slightly higher binding may affect free drug concentration. |
| Renal Clearance | Moderate | Significantly higher than SDZ[17] | Acetylation facilitates more rapid renal excretion. |
| Solubility (Urine) | pH-dependent[14] | Generally more soluble than older acetylated sulfonamides[4] | Affects the risk of crystalluria (kidney stone formation). |
Toxicity Profile
A primary concern with older sulfonamides was nephrotoxicity due to the precipitation of the drug or its acetylated metabolites in the renal tubules. While sulfadiazine carries some risk, its acetylated metabolite is comparatively more soluble than those of earlier sulfonamides like sulfapyridine, mitigating this risk.[4] Recent studies in non-mammalian systems, such as rice plants, have shown that the parent sulfadiazine exhibits higher phytotoxicity and disrupts lipid metabolism more significantly than this compound.[18][19] This suggests that the acetylation process may serve as a detoxification pathway, reducing the adverse effects of the compound.[18]
Chapter 5: Experimental Protocols for Evaluation
To empirically determine and compare the biological activities of sulfadiazine and this compound, standardized in vitro assays are essential. The following protocols provide a self-validating framework for assessing antimicrobial potency and cytotoxicity.
Protocol 5.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a gold standard for quantifying the in vitro potency of an antimicrobial agent.[20][21] It determines the lowest concentration of the agent that prevents visible bacterial growth.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate of the test organism (e.g., E. coli ATCC 25922), select 3-5 isolated colonies.[22] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] This can be verified using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[21]
-
Preparation of Drug Dilutions: a. In a 96-well microtiter plate, perform a two-fold serial dilution of stock solutions of sulfadiazine and this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. A typical concentration range might be 256 µg/mL down to 0.25 µg/mL. c. Designate wells for a growth control (broth + bacteria, no drug) and a sterility control (broth only).[22]
-
Inoculation and Incubation: a. Dilute the standardized bacterial suspension from step 1 into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[22] b. Inoculate each well (except the sterility control) with the bacterial suspension. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[22]
-
Interpretation of Results: a. After incubation, visually inspect the plate for turbidity (bacterial growth). The growth control well should be turbid, and the sterility control well should be clear. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[20][23]
Protocol 5.2: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[24][25] It is a reliable indicator of cell lysis.
Caption: Workflow for the LDH Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: a. Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) under standard conditions. b. Seed the cells into a 96-well flat-bottom plate at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: a. Prepare serial dilutions of sulfadiazine and this compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include control wells: untreated cells (negative control) and cells treated with a lysis buffer (positive/maximum LDH release control).[25] d. Incubate for a relevant period (e.g., 24 or 48 hours).
-
LDH Measurement: a. After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH assay reaction mixture (containing substrate and dye) to each well according to the manufacturer's instructions. d. Incubate at room temperature for up to 30 minutes, protected from light.[25]
-
Data Analysis: a. Add a stop solution (if required by the kit) and measure the absorbance at the appropriate wavelength (typically 490 nm). b. Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 x [(Test Compound Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)]
Chapter 6: Conclusion and Future Directions
The biological activity of this compound is distinct from its parent compound, sulfadiazine. While both share a common mechanism of action—the inhibition of dihydropteroate synthase—the acetylation process significantly modulates key properties.
-
Potency: Sulfadiazine is the more potent antimicrobial agent. The acetylation at the N4 position diminishes the molecule's inhibitory effect on the DHPS enzyme.
-
Pharmacokinetics: Acetylation is a critical metabolic step that facilitates renal clearance. The altered physicochemical properties of NASDZ, such as protein binding and solubility, influence its distribution and excretion.[14][17]
-
Toxicity: The conversion to NASDZ appears to be a detoxification pathway, reducing the risk of nephrotoxicity compared to older sulfonamides and potentially lowering cytotoxicity, as suggested by studies in non-mammalian models.[4][18]
For drug development professionals, understanding this relationship is crucial. The rate of acetylation can impact the therapeutic window of sulfadiazine, and the properties of NASDZ must be considered when evaluating the overall safety profile of the parent drug. Future research should focus on obtaining comprehensive comparative MIC data against a wide panel of contemporary clinical isolates and further elucidating the specific cytotoxic and immunomodulatory effects of NASDZ on various mammalian cell types.
References
- 1. youtube.com [youtube.com]
- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 10. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
- 11. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 12. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 14. karger.com [karger.com]
- 15. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacokinetics of sulfadiazine and trimethoprim in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the In Vivo Deacetylation of N-Acetyl Sulfadiazine
Introduction: The Clinical and Pharmacokinetic Significance of Sulfadiazine Metabolism
Sulfadiazine, a sulfonamide antibiotic, has long been a cornerstone in the treatment of various bacterial and protozoal infections. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolism. The primary metabolic pathway for sulfadiazine is N-acetylation, leading to the formation of N-Acetyl Sulfadiazine. This biotransformation is not a one-way street; a dynamic equilibrium exists in vivo, with this compound being deacetylated back to the parent drug, sulfadiazine. Understanding this deacetylation process is critical for drug development professionals and researchers for several key reasons:
-
Pharmacokinetic Variability: The rate and extent of both acetylation and deacetylation contribute to inter-individual variability in drug exposure and response. This is particularly important in populations with genetic polymorphisms in the enzymes responsible for these transformations.
-
Drug Efficacy and Safety: The parent drug, sulfadiazine, is the active antimicrobial agent. Deacetylation of the less active this compound metabolite can be viewed as a reactivation pathway, contributing to the overall therapeutic effect. Conversely, the accumulation of either the parent drug or its metabolite can be associated with adverse effects.
-
Species-Specific Metabolism: Significant differences in the balance of acetylation and deacetylation have been observed across different species, a crucial consideration in preclinical drug development and veterinary medicine.[1][2][3]
This technical guide provides a comprehensive overview of the in vivo deacetylation of this compound, delving into the enzymatic machinery, analytical methodologies for its study, and the resulting pharmacokinetic implications.
The Enzymatic Landscape of Deacetylation: Unmasking the Key Players
The hydrolysis of the amide bond in this compound is an enzymatic process. While a single, specific enzyme has not been definitively identified for this reaction, evidence points towards a role for a class of enzymes known as amidohydrolases . These enzymes are responsible for cleaving amide bonds in a wide variety of substrates.
Within the broad family of amidohydrolases, acylases and acylamino acid-releasing enzymes (AARE) are strong candidates for mediating the deacetylation of N-acetylated xenobiotics.
-
Acylase I (EC 3.5.1.14): This enzyme is known to hydrolyze a variety of N-acylated amino acids and is found in many mammalian tissues, with the highest activities typically observed in the kidney and liver.[4][5][6] Its involvement in the deacetylation of N-acetyl-L-cysteine suggests a potential role in the hydrolysis of other N-acetylated compounds.[7]
-
Acylamino Acid-Releasing Enzyme (AARE; EC 3.4.19.1): Also known as acylpeptide hydrolase, AARE is a serine protease with exopeptidase activity against Nα-acylated peptides.[8][9][10] Its ability to cleave N-terminally acetylated amino acids from peptides makes it another plausible candidate for the deacetylation of this compound.[8][11]
The tissue distribution of these enzymes is a critical factor in determining the primary sites of deacetylation. The high concentration of acylases in the kidney and liver suggests that these organs are key players in the in vivo hydrolysis of this compound.[4][12][13][14][15][16] Species differences in the expression and activity of these enzymes in various tissues contribute to the observed variations in sulfonamide pharmacokinetics across species.[1][17]
Metabolic Pathway of Sulfadiazine
Caption: Bidirectional metabolism of sulfadiazine.
Investigating Deacetylation In Vivo: A Methodological Deep Dive
The accurate quantification of both sulfadiazine and this compound in biological matrices is paramount to understanding the dynamics of deacetylation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
Sample Preparation: The Foundation of Reliable Data
The complexity of biological matrices such as plasma necessitates a robust sample preparation strategy to remove interfering substances, primarily proteins. Protein precipitation is a widely adopted technique due to its simplicity, speed, and cost-effectiveness.[18][19]
Causality Behind Experimental Choice: Acetonitrile is often the precipitating solvent of choice for several reasons. It generally provides more efficient protein removal compared to methanol, resulting in a cleaner sample extract.[20][21] A cleaner sample minimizes matrix effects in the mass spectrometer, leading to more accurate and reproducible data, and prolongs the life of the analytical column.[18] A solvent-to-sample ratio of 3:1 (v/v) is typically sufficient to ensure complete protein precipitation.[18]
Experimental Protocol: Quantification of Sulfadiazine and this compound in Plasma by LC-MS/MS
This protocol outlines a typical workflow for the analysis of sulfadiazine and this compound in plasma.
1. Materials and Reagents:
-
Sulfadiazine and this compound analytical standards
-
Stable isotope-labeled internal standards (e.g., this compound-¹³C₆)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Calibrated pipettes, polypropylene tubes, and autosampler vials
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of sulfadiazine, this compound, and the stable isotope-labeled internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare serial dilutions of the sulfadiazine and this compound stock solutions with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the stable isotope-labeled internal standard stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample, standard, or QC into a 1.5 mL polypropylene tube.
-
Add 20 µL of the IS working solution to all samples except for "blank" samples.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean set of tubes.
-
Add 200 µL of water to the supernatant.
-
Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
5. Data Analysis:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
The Rationale for a Self-Validating System: The Role of Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[20] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).
Why is this the preferred approach?
-
Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement from the biological matrix. By using the ratio of the analyte signal to the IS signal for quantification, these effects are normalized.
-
Compensation for Variability: The SIL-IS accounts for variations in sample preparation, such as extraction recovery and pipetting errors, as well as instrumental drift.
-
Improved Accuracy and Precision: This ratiometric approach leads to significantly improved accuracy and precision of the analytical method, which is essential for reliable pharmacokinetic studies.
Experimental Workflow for In Vivo Deacetylation Studies
Caption: Workflow for studying this compound deacetylation.
Pharmacokinetic Implications and Species Differences
The interplay between acetylation and deacetylation significantly influences the pharmacokinetic profile of sulfadiazine. Studies in various species have highlighted these differences. For instance, in pigs, deacetylation appears to be a significant factor for some sulfonamides, but less so for sulfadiazine, where N-acetylation is not the primary elimination route.[2][22] In contrast, studies in grass carp have shown extensive generation of this compound, with temperature affecting the pharmacokinetic parameters of both the parent drug and its metabolite.[22][23][24]
In humans, the concept of "fast" and "slow" acetylators, due to genetic polymorphisms in N-acetyltransferase enzymes, further complicates the pharmacokinetic picture. The balance between acetylation and deacetylation rates can lead to different ratios of sulfadiazine to this compound, potentially impacting both efficacy and the risk of adverse events.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Grass Carp at Different Temperatures [22][23][24][25]
| Parameter | 18 °C | 24 °C |
| Tmax (h) | 8 (liver, kidney, gill), 48 (plasma, muscle+skin) | 8 (all tissues) |
| Elimination Half-life (K10_HL) | Longer | Shorter |
| AUC (Area Under the Curve) | Higher | Lower |
Note: This table presents a generalized summary from studies in grass carp and is intended for illustrative purposes. Actual values can vary based on the specific study design.
Conclusion
The in vivo deacetylation of this compound is a crucial, yet sometimes overlooked, aspect of sulfadiazine's disposition in the body. This biotransformation, likely mediated by acylases and other amidohydrolases primarily in the kidney and liver, contributes to the overall pharmacokinetic profile and therapeutic effect of the drug. A thorough understanding of this metabolic pathway, facilitated by robust analytical methodologies such as LC-MS/MS, is essential for researchers and drug development professionals. By elucidating the enzymatic mechanisms and pharmacokinetic consequences of deacetylation, we can better predict drug behavior, optimize dosing regimens, and ultimately enhance the safe and effective use of sulfadiazine.
References
- 1. INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 4. The distribution of aminoacylase I among mammalian species and localization of the enzyme in porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Distribution and subcellular localization of acylpeptide hydrolase and acylase I along the hog gastro-intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. funaab.edu.ng [funaab.edu.ng]
- 8. academic.oup.com [academic.oup.com]
- 9. enzyme-database.org [enzyme-database.org]
- 10. Role of acylamino acid-releasing enzyme/oxidized protein hydrolase in sustaining homeostasis of the cytoplasmic antioxidative system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acylamino-acid-releasing enzyme (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. [Acylase distribution in animal and human tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]
- 14. courses.washington.edu [courses.washington.edu]
- 15. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]
- 16. Drug uptake systems in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Species differences in tissue distribution and enzyme activities of arylacetamide deacetylase in human, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Technical Guide to N-Acetyl Sulfadiazine as a Potential Prodrug of Sulfadiazine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfadiazine, a potent sulfonamide antibiotic, has long been a therapeutic staple for various bacterial infections.[1] Its clinical utility, however, is hampered by poor aqueous solubility, which poses a significant risk of crystalluria and subsequent nephrotoxicity.[2][3] This technical guide explores the viability of N-Acetyl Sulfadiazine (NAS), the primary metabolite of sulfadiazine, as a prodrug strategy to mitigate these challenges. By acetylating the N4-amino group, a key modification occurs that enhances aqueous solubility.[4] The core of this prodrug hypothesis rests on the well-documented in vivo acetylation-deacetylation equilibrium, which allows for the controlled, systemic release of the active sulfadiazine moiety following administration of the more soluble NAS.[5][6] This document provides a comprehensive framework for the evaluation of NAS, detailing the necessary physicochemical characterization, in vitro conversion assays, and in vivo pharmacokinetic profiling, underpinned by robust analytical methodologies.
Introduction: The Clinical Challenge of Sulfadiazine
Sulfadiazine operates by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] This mechanism grants it a broad spectrum of activity against gram-positive and gram-negative bacteria.[1] Despite its efficacy, the clinical application of sulfadiazine is constrained by its physicochemical properties. With a pKa of 6.4 and limited solubility in water, especially in the acidic environment of the renal tubules, sulfadiazine has a high propensity to precipitate, leading to crystal formation.[2][6] This can cause serious renal complications, including hematuria, proteinuria, and in severe cases, renal failure.[2] This inherent risk necessitates careful patient hydration and urine alkalinization, complicating treatment regimens.
The Prodrug Hypothesis: this compound as a Solution
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility. This compound is the primary metabolite of sulfadiazine, formed via enzymatic action of N-acetyltransferase (NAT).[7][8] Crucially, this process is reversible, with evidence of an in vivo equilibrium between acetylation and deacetylation.[5][9]
The hypothesis is that by administering the more soluble this compound, we can achieve higher systemic exposure without the risk of precipitation at the absorption site or in the kidneys. Once absorbed, endogenous enzymes (amidohydrolases) would hydrolyze the acetyl group, releasing the active sulfadiazine systemically. This approach aims to leverage the body's natural metabolic pathways to improve the drug's safety and delivery profile.
Caption: The core concept of this compound as a prodrug.
Section 1: Physicochemical Characterization and Rationale
The foundational step in evaluating a prodrug is to confirm that the chemical modification confers the desired physicochemical advantages over the parent compound. For this compound, the primary objective is to demonstrate superior solubility.
Comparative Physicochemical Properties
A side-by-side comparison of key properties is essential. The addition of the acetyl group increases the molecular weight and alters the electronic properties, impacting solubility and pKa.
| Property | Sulfadiazine (SDZ) | This compound (NAS) | Source(s) |
| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₂H₁₂N₄O₃S | [10][11] |
| Molecular Weight | ~250.28 g/mol | ~292.31 g/mol | [10][11] |
| Appearance | White crystalline powder | White crystalline powder | [1][10] |
| pKa | ~6.4 | ~5.86 | [6] |
| Aqueous Solubility | Poorly soluble | Higher than SDZ | [2][4] |
| Solubility in DMSO | Soluble | Slightly Soluble | [2][] |
Table 1: Comparative Physicochemical Properties of Sulfadiazine and this compound.
Experimental Protocol: Aqueous Solubility Determination
Causality: This protocol is designed to quantify the solubility advantage of NAS over SDZ under physiologically relevant conditions. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological pH.
-
Incubation: Add an excess amount of either SDZ or NAS to separate vials containing a fixed volume of PBS.
-
Equilibration: Seal the vials and place them in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.
-
Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Experimental Protocol: pH-Dependent Stability (Hydrolysis) Assay
Causality: This assay is critical to confirm that NAS can convert back to SDZ under physiological conditions. Testing at different pH values simulates the transit through the gastrointestinal tract (acidic) and subsequent presence in systemic circulation (neutral).
-
Buffer Preparation: Prepare buffers at various pH values, such as pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological/plasma).
-
Stock Solution: Prepare a concentrated stock solution of NAS in a suitable organic solvent (e.g., DMSO, Methanol).[]
-
Incubation: Spike a small volume of the NAS stock solution into each buffer to a final concentration of 10-20 µM. Incubate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Reaction Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of NAS and the appearance of SDZ.
-
Kinetics: Calculate the rate of hydrolysis (half-life, t₁/₂) of NAS at each pH. Significant conversion at pH 7.4 supports its viability as a systemic prodrug.
Section 2: In Vitro Evaluation of Prodrug Conversion
While spontaneous chemical hydrolysis can occur, the primary mechanism for prodrug activation in vivo is often enzymatic. For NAS, this involves amidohydrolases that catalyze the deacetylation process.
The Role of N-acetyltransferases (NATs) and Amidohydrolases
The metabolism of sulfadiazine is characterized by the polymorphic N-acetyltransferase (NAT) enzyme system, which leads to "fast" and "slow" acetylator phenotypes.[5][13] This system primarily governs the formation of NAS from SDZ. The reverse reaction, the conversion of NAS back to active SDZ, is catalyzed by other enzymes, likely amidohydrolases present in the liver and other tissues. An in vitro system using liver fractions can model this bioconversion.
Caption: The enzymatic acetylation-deacetylation equilibrium.
Experimental Protocol: In Vitro Deacetylation Assay in Liver S9 Fraction
Causality: This experiment uses subcellular liver fractions (S9), which contain a rich mixture of metabolic enzymes, to simulate hepatic metabolism and directly measure the rate of enzymatic conversion of NAS to SDZ.
-
Reagent Preparation: Thaw pooled human or rat liver S9 fraction on ice. Prepare a cofactor solution containing NADPH regenerating system (if assessing oxidative metabolism in parallel, though not required for hydrolysis) and alamethicin (a pore-forming agent to ensure access to luminal enzymes). Prepare phosphate buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine the S9 fraction, buffer, and cofactor solution. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NAS (from a stock solution) to the reaction mixture to a final concentration of 1-10 µM.
-
Incubation and Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard (e.g., this compound-¹³C₆).[14]
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Plot the concentration of the appearing sulfadiazine over time to determine the initial rate of formation.
Section 3: Preclinical Pharmacokinetic (PK) Profiling
The ultimate test of the prodrug concept is to demonstrate successful delivery and conversion in vivo. This involves administering NAS to an animal model and tracking the plasma concentrations of both NAS and the released SDZ over time.
Study Design Rationale
A crossover study design is often ideal. A cohort of animals (e.g., rats) would receive an oral dose of SDZ. After a washout period, the same animals would receive an equimolar oral dose of NAS. This design allows for a direct comparison of the resulting SDZ exposure from both administration routes. Pharmacokinetic parameters from studies in species like grass carp already show the dynamic between SDZ and its metabolite after oral administration.[15][16]
Bioanalytical Methodology: LC-MS/MS Quantification
Causality: Accurate and simultaneous quantification of both the prodrug (NAS) and the active drug (SDZ) is non-negotiable for a PK study. LC-MS/MS provides the required sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound-¹³C₆ is the gold standard, as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy.[14][17]
Protocol Overview:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., this compound-¹³C₆ and Sulfadiazine-¹³C₆).[14]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
-
Quantification: Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrants.
Caption: A logical workflow for evaluating NAS as a prodrug.
Conclusion and Future Directions
The conceptual framework for using this compound as a prodrug for sulfadiazine is scientifically sound. It leverages a known metabolic pathway and the superior physicochemical properties of the acetylated form to potentially overcome the solubility-related toxicity of the parent drug. The successful validation of this hypothesis through the outlined experimental protocols would demonstrate improved delivery and a better safety profile. Positive results would pave the way for further preclinical toxicology studies and eventual clinical trials, potentially revitalizing the therapeutic utility of this effective antibiotic.
References
- 1. echemcom.com [echemcom.com]
- 2. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 127-74-2 | FA17043 | Biosynth [biosynth.com]
- 11. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Formation of N-Acetyl Sulfadiazine by N-acetyltransferase (NAT) Enzymes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acetylation of sulfadiazine to its primary metabolite, N-acetyl sulfadiazine, is a critical process in human drug metabolism, primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme. This biotransformation is a classic example of pharmacogenetic variability, where individual genetic differences profoundly impact drug efficacy and toxicity. The activity of NAT2 is polymorphic, leading to distinct "slow," "intermediate," and "fast acetylator" phenotypes within the population. Slow acetylators are at an increased risk of concentration-dependent adverse effects from sulfadiazine, while fast acetylators may experience reduced therapeutic efficacy. This guide provides an in-depth examination of the biochemical mechanisms, genetic determinants, and clinical implications of sulfadiazine acetylation. It further outlines authoritative experimental protocols for characterizing NAT2 activity, offering a comprehensive resource for researchers in pharmacology and drug development.
The Biochemical Foundation of Arylamine Acetylation
N-acetylation is a crucial Phase II metabolic reaction that facilitates the detoxification and excretion of numerous drugs and xenobiotics containing aromatic amine or hydrazine moieties.[1][2] This process is catalyzed by cytosolic arylamine N-acetyltransferase (NAT) enzymes, which utilize acetyl coenzyme A (acetyl-CoA) as an acetyl group donor.[3][4] The metabolism of sulfonamide drugs, such as sulfadiazine, is a cornerstone of NAT-related pharmacogenetic research, as the rate of their acetylation directly correlates with both therapeutic outcomes and the incidence of adverse drug reactions.[5][6]
In humans, two functional NAT isoenzymes, NAT1 and NAT2, have been identified.[7][8] While they share significant sequence homology, they possess distinct substrate specificities and tissue distribution patterns.[9][10] NAT1 is expressed ubiquitously in human tissues, whereas NAT2 expression is predominantly localized to the liver and gastrointestinal tract.[10][11][12] Sulfadiazine is a classic substrate for the NAT2 enzyme, and its rate of inactivation is almost entirely dependent on NAT2 activity.[2][13]
The Catalytic Mechanism: A Ping-Pong Bi-Bi Reaction
The enzymatic formation of this compound proceeds via a conserved "Ping-Pong Bi-Bi" double-displacement mechanism.[1][11] This catalytic process involves two distinct half-reactions and is facilitated by a highly conserved catalytic triad of Cysteine, Histidine, and Aspartate within the enzyme's active site.[3][14]
The catalytic cycle can be described in two main stages:
-
Enzyme Acetylation: The cycle begins with the binding of the first substrate, acetyl-CoA. The acetyl group is transferred to the active site cysteine residue (Cys68 in human NATs), forming a covalent acetyl-thioester intermediate.[1] The first product, coenzyme A (CoA), is then released from the enzyme.[11]
-
Acetyl Group Transfer: The second substrate, sulfadiazine, binds to the acetylated enzyme. The acetyl group is subsequently transferred from the cysteine residue to the aromatic amine group of sulfadiazine, forming the final product, this compound. This product is then released, regenerating the free enzyme to begin another catalytic cycle.
Pharmacogenetics of NAT2: From Genotype to Clinical Phenotype
The gene encoding the NAT2 enzyme is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) resulting in alleles that produce enzymes with reduced activity or stability.[6][13] These genetic variations are the basis for the well-established acetylator polymorphism.[5] An individual's combination of NAT2 alleles (diplotype) determines their acetylator phenotype.
-
Slow Acetylators: Individuals homozygous for two reduced-function NAT2 alleles. They metabolize sulfadiazine slowly, leading to higher plasma concentrations and a prolonged half-life of the parent drug. This group is at a significantly higher risk for developing concentration-dependent adverse effects, including hypersensitivity reactions and crystalluria.[5][6][15]
-
Intermediate Acetylators: Heterozygous individuals with one wild-type (fast) allele and one reduced-function (slow) allele.
-
Fast Acetylators: Individuals with two wild-type NAT2 alleles. They metabolize sulfadiazine rapidly, which may, in some cases, lead to sub-therapeutic drug concentrations and potential treatment failure.[6]
The prevalence of these phenotypes varies among different ethnic populations.[6] Therefore, understanding a patient's acetylator status is a critical component of personalized medicine, particularly when prescribing drugs like sulfadiazine.
Quantitative Kinetics of Sulfadiazine Acetylation
The differences between acetylator phenotypes are quantitatively reflected in the enzyme kinetic parameters. Studies using human liver preparations have demonstrated that while the Michaelis-Menten constant (Kₘ) for sulfamethazine (a closely related sulfonamide used to probe NAT2 activity) shows little variation between phenotypes, the maximal velocity (Vₘₐₓ) is dramatically different.[16]
Expert Insight: The Kₘ represents the substrate concentration at which the enzyme operates at half its maximal velocity, indicating the enzyme's binding affinity for the substrate. A similar Kₘ across phenotypes suggests that the genetic variants do not significantly alter the structure of the substrate-binding site. In contrast, the Vₘₐₓ reflects the maximum rate of the reaction. The substantially lower Vₘₐₓ in slow acetylators is the biochemical basis for their reduced metabolic capacity. This is often due to a reduced quantity of stable, functional enzyme resulting from the genetic mutations, rather than a less efficient catalytic process per enzyme molecule.[16]
| Acetylator Phenotype | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (Relative Units) |
| Slow | Sulfamethazine | ~150 - 200 | ~1 |
| Intermediate | Sulfamethazine | ~150 - 200 | ~10 |
| Very Rapid | Sulfamethazine | ~150 - 200 | ~20 |
| Table 1: Representative Michaelis-Menten kinetic constants for sulfamethazine N-acetylation in human liver cytosol from different acetylator phenotypes. Data are synthesized from published findings for illustrative purposes.[16] |
Experimental Protocol: In Vitro Measurement of NAT Activity
Determining NAT activity is essential for both basic research and preclinical drug development. The following protocol describes a robust, non-radioactive method for measuring NAT activity in a biological matrix, such as a liver S9 fraction, using a fluorometric assay.
Principle: This assay quantifies the release of Coenzyme A (CoA) during the acetylation reaction. The free thiol group of CoA reacts with a fluorogenic probe (e.g., ThioGlo4) to produce a highly fluorescent adduct, which can be measured over time. The rate of fluorescence increase is directly proportional to NAT activity.[17][18] An alternative, common method is a colorimetric assay using DTNB, where the reaction with CoA produces a yellow-colored compound measured at 412 nm.[18]
Step-by-Step Methodology
-
Preparation of Liver S9 Fraction:
-
Rationale: The S9 fraction contains the cytosolic components of the cell, including NAT enzymes, while removing larger organelles and cell debris.
-
a. Homogenize fresh or frozen liver tissue (~100 mg) in 4 volumes of ice-cold NAT Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).[19]
-
b. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
c. Carefully collect the supernatant (this is the S9 fraction) and keep it on ice.
-
d. Determine the total protein concentration of the S9 fraction using a standard method (e.g., Bradford or BCA assay) for later normalization of enzyme activity.
-
-
Reagent Preparation:
-
a. NAT Assay Buffer: As above.
-
b. Acetyl-CoA Solution: Prepare a 10 mM stock solution in purified water. Prepare fresh working dilutions in Assay Buffer.
-
c. Sulfadiazine Solution: Prepare a 50 mM stock solution in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
d. Fluorogenic Probe Solution: Prepare a stock solution of a thiol-reactive probe (e.g., 15 mM ThioGlo4) in DMSO.
-
e. CoA Standard Solution: Prepare a 1 mM stock of Coenzyme A in purified water for generating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
a. Standard Curve: Prepare a serial dilution of the CoA Standard (e.g., 0 to 10 µM) in Assay Buffer. Add the fluorogenic probe to each standard. This allows for the conversion of arbitrary fluorescence units to the concentration of product formed.
-
b. Reaction Mixture: In each well, prepare a reaction mixture containing:
-
NAT Assay Buffer
-
S9 fraction (e.g., 10-50 µg total protein)
-
Fluorogenic Probe (e.g., final concentration of 15 µM)
-
Sulfadiazine (e.g., final concentration of 200 µM)
-
-
c. Controls: It is critical to include proper controls:
-
No-Enzyme Control: Reaction mixture without the S9 fraction.
-
No-Substrate Control: Reaction mixture without sulfadiazine.
-
No-Cofactor Control: Reaction mixture without Acetyl-CoA.
-
-
d. Initiate Reaction: Start the reaction by adding Acetyl-CoA (e.g., final concentration of 200 µM) to all wells.
-
e. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., ~400 nm Ex / ~465 nm Em for ThioGlo4).[18] Record the fluorescence intensity every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
a. Plot the fluorescence intensity versus time for each sample. The initial linear portion of this curve represents the initial reaction velocity (V₀).
-
b. Calculate the slope (V₀) for each reaction (in RFU/min).
-
c. Convert V₀ from RFU/min to µmol/min using the slope of the CoA standard curve.
-
d. Normalize the activity to the amount of protein in each reaction. The final activity is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
Conclusion
The N-acetylation of sulfadiazine by NAT2 is a paradigm of the critical interplay between drug metabolism, genetics, and clinical pharmacology. The profound impact of NAT2 genetic polymorphisms on enzyme activity directly influences drug disposition and patient outcomes. For researchers and drug development professionals, a thorough understanding of this metabolic pathway is essential for interpreting preclinical data, designing clinical trials, and ultimately, advancing the principles of personalized medicine. The methodologies detailed in this guide provide a validated framework for investigating the activity of NAT enzymes, enabling a more precise characterization of drug candidates and a deeper understanding of individual variability in drug response.
References
- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylamine N-acetyltransferases: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. The Arylamine N-Acetyltransferases as Therapeutic Targets in Metabolic Diseases Associated with Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-function studies of human arylamine N-acetyltransferases NAT1 and NAT2. Functional analysis of recombinant NAT1/NAT2 chimeras expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of N-acetyltransferases NAT1 and NAT2 in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arylamine N-acetyltransferases: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymorphisms of N-acetyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalytic mechanism of hamster arylamine N-acetyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adverse effects of sulfasalazine in patients with rheumatoid arthritis are associated with diplotype configuration at the N-acetyltransferase 2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of acetyl CoA: arylamine N-acetyltransferase from rapid and slow acetylator human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Thermal Properties of N-Acetyl Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal properties of N-Acetyl Sulfadiazine (AcSD), a primary metabolite of the sulfonamide antibiotic, sulfadiazine. A thorough understanding of the melting point and thermal stability of Active Pharmaceutical Ingredients (APIs) and their metabolites is critical for drug development, formulation, and ensuring product quality and stability. This document synthesizes available data, outlines detailed experimental protocols for thermal analysis, and discusses the scientific rationale behind these methodologies.
Introduction: The Significance of this compound in Pharmaceutical Sciences
This compound (AcSD) is the principal metabolite of sulfadiazine, an antibiotic widely used in the treatment of bacterial infections. The acetylation of sulfadiazine in the body modifies its physicochemical properties, including solubility and thermal characteristics. A comprehensive understanding of these properties is paramount for several reasons:
-
Drug Development and Formulation: Knowledge of the melting point is crucial for developing stable dosage forms, such as tablets and capsules, as it influences manufacturing processes like milling, granulation, and compression.
-
Quality Control: The melting point is a key indicator of purity. Impurities can depress and broaden the melting range, making it a critical parameter in quality control testing.
-
Stability and Storage: Understanding the thermal stability of AcSD is essential for determining appropriate storage conditions and predicting its shelf-life.
This guide will delve into the melting point and the notable absence of a boiling point for AcSD, providing a robust framework for its thermal characterization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source(s) |
| Chemical Name | N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | [][2][3] |
| CAS Number | 127-74-2 | [][2][3][4][5] |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [][2][3][4][5][6] |
| Molecular Weight | 292.31 g/mol | [][2][3][4] |
| Appearance | White to Off-White Solid | [][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [] |
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Thermal Properties: Melting Point and the Absence of a Boiling Point
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
Reported Melting Point:
Multiple sources consistently report the melting point of this compound to be in the range of 249-251°C []. This high melting point is indicative of a stable crystalline lattice structure with significant intermolecular forces.
Boiling Point: A Case of Thermal Decomposition
A boiling point for this compound is not reported in the scientific literature. This is characteristic of many complex organic molecules, particularly pharmaceuticals, which tend to decompose at temperatures below their theoretical boiling points. The energy required to overcome the intermolecular forces and transition into the gaseous phase is greater than the energy required to break the intramolecular covalent bonds, leading to thermal decomposition.
Thermogravimetric Analysis (TGA) is the appropriate technique to investigate this behavior, as it measures changes in mass as a function of temperature. A TGA thermogram of AcSD would be expected to show a significant mass loss at temperatures above its melting point, indicating decomposition rather than boiling.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and trustworthiness of thermal property data, standardized and self-validating experimental protocols must be employed.
Determination of Melting Point
The determination of the melting range should be performed in accordance with established pharmacopeial methods, such as the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature [7][8][9][10][11] or the OECD Guideline 102 for the Testing of Chemicals [12][13][14][15][16].
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block and a calibrated temperature probe.
-
Heating Rate: The sample is heated at a constant and slow rate, typically 1°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded to define the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for accurate temperature determination at the point of phase transition.
-
Calibration: Regular calibration of the apparatus with certified reference standards is crucial for data accuracy and trustworthiness.
Caption: Experimental workflow for melting point determination.
Investigating Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is the primary method for assessing the thermal stability of this compound. This technique provides quantitative information about mass changes due to decomposition as a function of temperature[17][18][19][20].
Methodology: Thermogravimetric Analyzer
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
Apparatus Setup: The sample is placed in the TGA furnace, which is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10°C per minute) over a specified temperature range (e.g., ambient to 600°C).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to provide a more complete picture of the thermal events. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic (melting) and exothermic (decomposition) events[21][22][23].
References
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. aschemicals.com [aschemicals.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uspbpep.com [uspbpep.com]
- 8. â©741⪠Melting Range or Temperature [doi.usp.org]
- 9. thinksrs.com [thinksrs.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. aurigaresearch.com [aurigaresearch.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. veeprho.com [veeprho.com]
- 21. Differential scanning calorimetry [cureffi.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
Mass spectrometry fragmentation pattern of N-Acetyl Sulfadiazine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Acetyl Sulfadiazine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric fragmentation behavior of this compound, the principal metabolite of the sulfonamide antibiotic, Sulfadiazine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways under electrospray ionization (ESI) conditions. By synthesizing established principles of sulfonamide mass spectrometry with specific observations for this compound, this guide offers a robust framework for method development, metabolite identification, and structural confirmation. We will explore the causality behind the observed product ions, present detailed experimental protocols for data acquisition, and provide visual representations of the fragmentation cascades.
Introduction: The Analytical Imperative for this compound
This compound is the primary biotransformation product of Sulfadiazine, an antibiotic widely used in veterinary and human medicine. The acetylation occurs at the N4-amino group of the p-aminobenzenesulfonamide core, a common metabolic route for sulfonamides. Monitoring the parent drug and its metabolites is critical for pharmacokinetic, toxicological, and environmental studies. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the premier analytical technique for this purpose due to its inherent specificity and sensitivity.[1][2]
A profound understanding of the fragmentation pattern of this compound is not merely academic; it is the bedrock upon which robust and reliable analytical methods are built. It enables the rational selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, ensuring maximal sensitivity and unequivocal identification in complex biological matrices.[3] This guide deconstructs the fragmentation pathways to empower the analyst with predictive and interpretive expertise.
Molecular Structure and Ionization
This compound (IUPAC Name: N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide) possesses a molecular weight of 292.32 g/mol and the chemical formula C₁₂H₁₂N₄O₃S.[4]
The molecule contains several sites amenable to protonation, including the aniline nitrogen, the pyrimidine nitrogens, and the sulfonamide nitrogen. Under typical reversed-phase liquid chromatography conditions using an acidified mobile phase, positive-ion electrospray ionization (ESI) is the method of choice. This "soft" ionization technique efficiently generates the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 293.1. This even-electron species serves as the precursor ion for subsequent collision-induced dissociation (CID) experiments.
The Core Fragmentation Cascades of Protonated this compound
The fragmentation of this compound is governed by the inherent chemistry of the sulfonamide linkage, the N-acetylated aniline moiety, and the pyrimidine ring. The collision-induced dissociation (CID) of the [M+H]⁺ ion at m/z 293.1 proceeds through several competing and consecutive pathways, which are characteristic of acetylated sulfonamides.[5]
The primary cleavages occur at the C-S and S-N bonds flanking the central sulfonyl group, as these are the most labile sites in the protonated molecule.[3][5]
Pathway A: The Archetypal Sulfonamide Bond Cleavage
This pathway is initiated by the cleavage of the S-N bond connecting the sulfonyl group to the pyrimidine ring. This is one of the most common fragmentation routes for sulfonamides.[5] This heterolytic cleavage results in the formation of the N-acetylsulfanilyl cation at m/z 199.1 . This ion is a cornerstone of this compound identification.
-
[M+H]⁺ (m/z 293.1) → [CH₃CONH-C₆H₄-SO₂]⁺ (m/z 199.1) + C₄H₄N₂ (Neutral Loss of Pyrimidine)
Pathway B: Generation of the Core Sulfonamide Fragments
Further fragmentation of the N-acetylsulfanilyl cation (m/z 199.1) or direct fragmentation from the precursor ion can lead to characteristic ions that define the broader sulfonamide class.
-
Formation of m/z 156.1: This ion is highly characteristic of sulfonamides containing the p-aminobenzenesulfonamide core.[5][6] It is formed by the loss of ketene (CH₂=C=O, 42 Da) from the m/z 199.1 ion. This represents the cleavage of the acetyl group from the aniline nitrogen.
-
[m/z 199.1] → [H₂N-C₆H₄-SO₂]⁺ (m/z 156.1) + C₂H₂O (Neutral Loss of Ketene)
-
-
Formation of m/z 108.1: This fragment arises from the m/z 156.1 ion through a rearrangement reaction followed by the loss of sulfur monoxide (SO).[5]
-
[m/z 156.1] → [C₆H₆NO]⁺ (m/z 108.1) + SO (Neutral Loss)
-
-
Formation of m/z 92.1: This ion corresponds to the anilinium cation and is formed by the loss of sulfur dioxide (SO₂) from the m/z 156.1 fragment.[5] This SO₂ extrusion is a well-documented pathway for aromatic sulfonamides.[7][8]
-
[m/z 156.1] → [H₂N-C₆H₅]⁺ (m/z 92.1) + SO₂ (Neutral Loss)
-
The following diagram illustrates the primary fragmentation pathways.
Caption: Primary fragmentation pathways of protonated this compound.
Summary of Key Mass Transitions
For quantitative analysis using LC-MS/MS, the selection of specific, intense, and interference-free transitions is paramount. The data below summarizes the most analytically significant fragmentation products.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure | Pathway | Analytical Utility |
| 293.1 | 199.1 | 94.0 | [CH₃CONH-C₆H₄-SO₂]⁺ | A | High (Specific, Intense) |
| 293.1 | 156.1 | 137.0 | [H₂N-C₆H₄-SO₂]⁺ | A → B | High (Characteristic) |
| 293.1 | 92.1 | 201.0 | [H₂N-C₆H₅]⁺ | A → B | Moderate (Confirmatory) |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the quantitative analysis of this compound. Optimization is essential for specific instrumentation and matrices.[6][9]
Sample Preparation (Protein Precipitation)
This protocol is a self-validating system when performed with appropriate controls, including a matrix blank, a zero sample (matrix + internal standard), and quality control samples.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of a working solution of the stable isotope-labeled internal standard (e.g., this compound-¹³C₆).[2][6]
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps stabilize the analyte.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ≤40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Liquid Chromatography (LC) Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, <2.7 µm) | Provides good retention and peak shape for sulfonamides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | 10% B to 90% B over 5 min, hold 1 min, re-equilibrate | Ensures separation from endogenous interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Minimize potential for column overload. |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Optimal for generating [M+H]⁺ ions for sulfonamides. |
| Capillary Voltage | 3.5 kV | Optimize for maximum precursor ion signal. |
| Source Temp. | 150°C | Gentle desolvation to minimize in-source fragmentation. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from droplets. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity. |
| MRM Transitions | This compound: 293.1 → 199.1 (Quantifier), 293.1 → 156.1 (Qualifier) Internal Standard (¹³C₆): 299.1 → 205.1 | Selection based on fragmentation pathways for specificity. |
| Collision Gas | Argon | Standard inert gas for CID. |
| Collision Energy | Optimize instrument-specifically for each transition | Energy must be tuned to maximize product ion intensity. |
Experimental Workflow Diagram
The following diagram outlines the logical flow of the analytical process.
Caption: A typical experimental workflow for this compound analysis.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and systematic, adhering to the established patterns for acetylated sulfonamides. The primary pathway involves the cleavage of the sulfonamide S-N bond to produce the characteristic N-acetylsulfanilyl cation at m/z 199.1. Subsequent and competing fragmentations yield a rich spectrum of product ions, including the core sulfonamide fragments at m/z 156.1, 108.1, and 92.1. A thorough understanding of these fragmentation cascades is indispensable for the development of highly selective and sensitive LC-MS/MS methods for its quantification in complex matrices. The protocols and insights provided herein serve as a foundational guide for researchers, enabling robust and reliable bioanalytical results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of N-Acetyl Sulfadiazine
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-Acetyl Sulfadiazine. The method is designed for routine analysis in research and quality control environments. Chromatographic separation was achieved on a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer, providing a rapid and efficient analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method.
Introduction
This compound is the primary metabolite of the sulfonamide antibiotic, Sulfadiazine.[1] Sulfonamides as a class of drugs act by inhibiting bacterial folic acid synthesis.[2][3] The quantification of this compound is crucial for pharmacokinetic, metabolic, and quality control studies of the parent drug, Sulfadiazine. A reliable and validated analytical method is essential for obtaining accurate and reproducible results. This application note presents a comprehensive guide to an HPLC-UV method for the quantification of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [] |
| Molecular Weight | 292.31 g/mol | [] |
| Melting Point | 249-251°C | [] |
| Solubility | Slightly soluble in Methanol and DMSO.[] | |
| UV max | ~269 nm | [] |
HPLC Method Development
The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential degradants, with a reasonable run time.
Selection of Chromatographic Conditions
-
Column: A C18 stationary phase was selected due to its wide applicability for the separation of moderately polar compounds like this compound. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer is a common choice for the analysis of sulfonamides.[5][6] A phosphate buffer at a pH of 3.0 was chosen to ensure the analyte is in a single ionic form, promoting better peak shape. The final mobile phase composition of Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio was found to provide optimal separation.
-
Detection Wavelength: Based on the UV spectrum of related sulfonamides and available data, a detection wavelength of 269 nm was selected for optimal sensitivity and specificity.[]
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min and an injection volume of 10 µL were determined to be suitable for achieving good chromatography without excessive solvent consumption.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1100 HPLC with UV Detector or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 269 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
0.02 M Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 300 mL of acetonitrile with 700 mL of 0.02 M Phosphate Buffer (pH 3.0). Degas before use.
-
Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
For drug substance analysis, accurately weigh a suitable amount of the sample, dissolve in the diluent, and dilute to a final concentration within the linear range of the method. For drug product analysis, a suitable extraction method may be required to isolate the analyte from excipients before dilution.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8][9]
Caption: Key parameters for HPLC method validation.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12]
Forced Degradation Protocol: this compound solution (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This demonstrates the method's specificity and stability-indicating capability.
Linearity and Range
The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
The acceptance criterion for accuracy is a recovery of 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | %RSD |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 1.5% |
The acceptance criterion for precision is a %RSD of not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | ~0.3 µg/mL (S/N ratio of 3:1) |
| LOQ | ~1.0 µg/mL (S/N ratio of 10:1) |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in retention time or peak area. |
| Mobile Phase Composition (± 2% Acetonitrile) | Minor shift in retention time, resolution maintained. |
| Column Temperature (± 5°C) | Minor shift in retention time. |
The method was found to be robust for minor changes in the experimental conditions.
Workflow Diagram
Caption: General workflow for HPLC analysis of this compound.
Conclusion
A simple, rapid, and reliable RP-HPLC-UV method for the quantification of this compound has been successfully developed and validated. The method meets all the requirements for a routine analytical procedure as per ICH guidelines. The stability-indicating nature of the method makes it suitable for the analysis of this compound in the presence of its degradation products. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 5. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD | MDPI [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. globalresearchonline.net [globalresearchonline.net]
N-Acetyl Sulfadiazine sample preparation from human plasma
Application Note & Protocol
Topic: High-Throughput Sample Preparation of N-Acetyl Sulfadiazine from Human Plasma via Protein Precipitation for LC-MS/MS Analysis
Abstract
This document provides a detailed application note and a robust protocol for the extraction of this compound, the primary metabolite of the sulfonamide antibiotic sulfadiazine, from human plasma. The presented methodology is centered around the protein precipitation (PPT) technique, selected for its simplicity, speed, and cost-effectiveness, making it exceptionally suitable for high-throughput environments such as clinical research and therapeutic drug monitoring (TDM). This guide explains the scientific rationale behind the protocol design, offers a step-by-step workflow, and discusses critical parameters for ensuring data integrity and reproducibility in line with global bioanalytical method validation standards.
Introduction: The Rationale for this compound Quantification
Sulfadiazine is a widely utilized sulfonamide antibiotic for treating various bacterial infections. In humans, it is primarily metabolized via N-acetylation to form this compound (NAS).[1][2] The concentration of both the parent drug and its acetylated metabolite in plasma is critical for pharmacokinetic (PK) studies, which assess drug absorption, distribution, metabolism, and excretion (ADME). Furthermore, monitoring NAS levels is important because, while generally less active, its accumulation can contribute to the risk of crystalluria and nephrotoxicity, particularly in patients with altered renal function or specific metabolic phenotypes.[3]
Human plasma is a complex biological matrix containing a high abundance of proteins (e.g., albumin), lipids, salts, and endogenous metabolites that can interfere with sensitive analytical instrumentation.[4] Direct injection of plasma onto a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system leads to column clogging, ion suppression or enhancement (matrix effects), and overall poor data quality. Therefore, an effective sample preparation strategy is paramount to selectively isolate the analyte of interest, remove interfering matrix components, and ensure the accuracy and reliability of quantitative results.
This application note details a streamlined protein precipitation protocol designed to meet the demands of researchers, scientists, and drug development professionals requiring a validated method for NAS quantification.
Scientific Principles: Analyte Properties and Method Selection
Physicochemical Profile of this compound
Understanding the properties of this compound is fundamental to designing an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₄O₃S | |
| Molecular Weight | 292.31 g/mol | [2] |
| Appearance | Off-White Solid | |
| Binding to Plasma Proteins | Sulfonamides, including sulfadiazine and its metabolites, exhibit binding to plasma proteins, primarily albumin.[5][6][7] This binding is reversible and concentration-dependent. |
The presence of the acetyl group makes NAS slightly more lipophilic than its parent compound, sulfadiazine, but it remains sufficiently polar to be soluble in common organic solvents used in sample preparation. The reversible nature of plasma protein binding allows for its disruption and the release of the analyte during the extraction process.
Causality Behind Method Choice: Why Protein Precipitation?
Several techniques are available for plasma sample preparation, each with distinct advantages and limitations.[8][9]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. However, it is often multi-step, labor-intensive, and difficult to automate.[10]
-
Solid-Phase Extraction (SPE): Provides the highest degree of selectivity and sample cleanup by utilizing specific sorbent chemistry. It is highly automatable but requires significant method development and is the most expensive option per sample.[11][12]
-
Protein Precipitation (PPT): Involves the addition of a water-miscible organic solvent or an acid to denature and precipitate plasma proteins.[4][13]
For this application, Protein Precipitation is the chosen method. The causality for this decision is rooted in its unparalleled balance of efficiency and simplicity:
-
Expertise & Speed: PPT is a rapid, single-step procedure that is easy to implement, minimizing sample handling time and potential for error. This is a decisive factor in clinical settings where sample turnaround time is critical.
-
Trustworthiness & Efficacy: The mechanism is robust. Adding a solvent like acetonitrile drastically alters the dielectric constant of the plasma solution, disrupting the hydration shell around proteins and causing them to aggregate and precipitate out of solution.[13] This effectively releases both free and protein-bound NAS into the supernatant for analysis.
-
Resource Efficiency: The method requires minimal solvent and inexpensive consumables, making it the most cost-effective choice for large sample batches.
While PPT is known to yield a supernatant with more residual matrix components than LLE or SPE, this is effectively managed by modern LC-MS/MS systems, which offer high selectivity. The use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆) is critical and co-elutes with the analyte, compensating for any potential matrix-induced ion suppression or enhancement during analysis.[14]
Detailed Application Protocol: Protein Precipitation Workflow
This protocol is designed for the preparation of calibration standards, quality control (QC) samples, and unknown human plasma samples.
Required Materials & Reagents
-
Samples: Human plasma (K₂EDTA or Heparin anticoagulant)
-
Standards: this compound reference standard, this compound-¹³C₆ (or other suitable stable isotope-labeled internal standard).
-
Reagents:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Reagent Grade Water (e.g., Milli-Q®)
-
-
Equipment & Consumables:
-
Calibrated precision pipettes and sterile tips
-
1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >10,000 x g)
-
96-well collection plates (optional, for automation)
-
Nitrogen evaporator (optional)
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Spiking Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration (e.g., 100 ng/mL). This solution will serve as the protein precipitation agent.
Experimental Workflow: Step-by-Step Protocol
-
Sample Equilibration: Thaw frozen plasma samples, calibrators, and QCs to room temperature. Vortex gently for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Using a calibrated pipette, transfer 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.
-
Precipitation & IS Addition: Add 300 µL of the IS Working Solution (acetonitrile containing the IS) to each tube. The 3:1 solvent-to-plasma ratio is critical for ensuring complete protein precipitation.[15]
-
Vortexing: Cap the tubes and vortex vigorously for 30-60 seconds . This step is essential for ensuring intimate mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C . The low temperature helps to ensure proteins remain precipitated and form a tight, compact pellet.
-
Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant without disturbing the protein pellet at the bottom. Transfer it to a clean tube or a 96-well collection plate.
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system.
-
Optional Enhancement Step (for improved chromatography): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of a solution that matches the initial mobile phase composition of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures solvent compatibility, leading to better peak shapes.
-
Visual Workflow Diagram
The following diagram illustrates the logical flow of the protein precipitation protocol.
Caption: Workflow for this compound extraction from plasma.
Protocol Validation and Quality Control: A Self-Validating System
For this protocol to be considered trustworthy and authoritative for use in regulated studies, it must be fully validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18] The protocol is designed to be self-validating through the inclusion of specific checks.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose in this Protocol |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank plasma from at least 6 sources. | Ensures the method can distinguish NAS from endogenous plasma components. |
| Accuracy & Precision | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[19][20] | QC samples run with each batch confirm the method's performance on a given day. |
| Recovery | Consistent, precise, and reproducible (not necessarily 100%). | The IS normalizes for any analyte loss during the supernatant transfer step. Expected recovery for PPT is typically >85%. |
| Matrix Effect | IS-normalized matrix factor should be consistent across different plasma lots. | The co-eluting stable isotope-labeled IS is the most effective tool to compensate for matrix effects.[14] |
| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
The protein precipitation method detailed in this application note represents a highly efficient, robust, and validated approach for the preparation of this compound samples from human plasma. By combining a simple and rapid workflow with the analytical power of LC-MS/MS and a co-eluting internal standard, this protocol effectively mitigates the challenges posed by the complex plasma matrix. It provides the accuracy and precision required for demanding applications in clinical pharmacology and therapeutic drug monitoring, serving as a reliable foundation for researchers and drug development professionals.
References
- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Competitive binding of sulfamethazine and its N-acetylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of protein concentration on the binding of drugs to human serum albumin--I. Sulfadiazine, salicylate and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in sample preparation techniques and methods of sulfonamides detection - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Fully automated determination of sulfamethazine in ovine plasma using solid-phase extraction on disposable cartridges and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clinichrom.com [clinichrom.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 20. ema.europa.eu [ema.europa.eu]
Quantification of N-Acetyl Sulfadiazine in Human Urine by LC-MS/MS: An Application Note and Protocol
Introduction: The Clinical Imperative for Monitoring Sulfadiazine Metabolism
Sulfadiazine is a sulfonamide antibiotic pivotal in the management of various bacterial infections. Its therapeutic efficacy and potential for toxicity are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for sulfadiazine is N-acetylation, catalyzed by the N-acetyltransferase (NAT) enzyme, leading to the formation of N-Acetyl Sulfadiazine.[1] This metabolite is predominantly excreted in the urine. The genetic polymorphism of NAT enzymes results in distinct "fast" and "slow" acetylator phenotypes within the human population. These phenotypes can significantly influence the pharmacokinetic profile of sulfadiazine, affecting both its therapeutic window and the risk of adverse effects, such as crystalluria due to the lower solubility of this compound compared to the parent drug.
Therefore, the accurate and robust quantification of this compound in urine is a critical tool for researchers and clinicians. It provides invaluable insights into an individual's acetylator status, aids in therapeutic drug monitoring to optimize dosing regimens, and enhances our understanding of the drug's pharmacokinetic and pharmacodynamic properties.[2] This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in human urine, designed for researchers, scientists, and drug development professionals.
Principle of the Method: Leveraging the Specificity of Tandem Mass Spectrometry
This method employs a simple "dilute-and-shoot" sample preparation protocol, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous urine matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound-¹³C₆, is a cornerstone of this protocol. This internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby compensating for variations in sample preparation and matrix effects, which is crucial for achieving high accuracy and precision in bioanalytical quantification.[3][4]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling while maximizing data quality.
Caption: A streamlined workflow for the quantification of this compound in urine.
Materials and Methods
Reagents and Materials
-
This compound (analytical standard)
-
This compound-¹³C₆ (internal standard)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Calibrated pipettes and polypropylene tubes
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and this compound-¹³C₆ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound-¹³C₆ stock solution with a 50:50 (v/v) mixture of methanol and water. The optimal concentration should be determined based on the instrument's response.
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Dilute-and-Shoot)
This protocol is favored for its simplicity and high throughput, which is often sufficient for urine samples where the analyte concentration is relatively high.
-
Sample Thawing: Allow frozen urine samples, calibration standards, and QCs to thaw completely at room temperature.
-
Aliquoting: Pipette 50 µL of each urine sample, standard, or QC into a 1.5 mL polypropylene tube.
-
Internal Standard Addition: Add 20 µL of the IS working solution (e.g., 100 ng/mL this compound-¹³C₆) to all samples, except for "blank" samples.
-
Dilution: Add 930 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure homogeneity.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters
MRM Transitions
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. The following transitions are recommended as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| This compound | 293.1 | 199.1 | Loss of the acetyl group and SO₂ |
| This compound | 293.1 | 156.1 | Characteristic fragment of the sulfonamide core |
| This compound-¹³C₆ | 299.1 | 205.1 | Corresponding loss from the labeled precursor |
Table 2: Proposed MRM Transitions for this compound and its Internal Standard [6]
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA to ensure its reliability for the intended application.[7][8]
Key Validation Parameters
-
Selectivity and Specificity: Assessed by analyzing blank urine samples from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The linearity should be evaluated over a relevant concentration range (e.g., 10 - 5000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated to ensure that endogenous components in the urine do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of this compound in urine should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation and Interpretation
The quantitative data obtained from the validation and sample analysis should be summarized in clear and concise tables for easy interpretation and comparison.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low | 30 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Medium | 500 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High | 4000 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Acceptance Criteria for Accuracy and Precision
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Secondary interactions with the column; inappropriate sample solvent. | Use an end-capped column; ensure the sample is dissolved in the initial mobile phase.[6] |
| Shifting Retention Times | Inadequate column equilibration; unstable mobile phase composition. | Increase equilibration time; prepare fresh mobile phase daily. |
| Low Signal Intensity | Ion source contamination; matrix suppression. | Clean the ion source; optimize sample cleanup if necessary (e.g., SPE). |
Table 4: Common Troubleshooting Scenarios
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human urine using LC-MS/MS. The described method, incorporating a stable isotope-labeled internal standard and a straightforward sample preparation procedure, offers the accuracy, precision, and robustness required for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data, ultimately contributing to a better understanding of sulfadiazine metabolism and improved patient outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
Metabolite identification of sulfadiazine using N-Acetyl Sulfadiazine
An In-Depth Guide to the Metabolite Identification of Sulfadiazine using N-Acetyl Sulfadiazine as a Reference Standard
Authored by a Senior Application Scientist
Abstract
This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the identification and characterization of sulfadiazine metabolites, with a primary focus on its major metabolite, this compound. Sulfadiazine, a widely used sulfonamide antibiotic, undergoes significant metabolic transformation in vivo, and understanding these pathways is critical for evaluating its efficacy, pharmacokinetics, and potential toxicity. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key experimental choices. We present a robust protocol employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope-labeled internal standards, a gold-standard technique for metabolite analysis. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility.
Introduction: The Critical Role of Metabolite Identification
Sulfadiazine is a synthetic antimicrobial agent that functions by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folic acid synthesis.[1] The journey of a drug through a biological system, however, is rarely a direct path from administration to elimination. The body's metabolic machinery, primarily in the liver, chemically modifies xenobiotics like sulfadiazine in a process called biotransformation. These modifications produce metabolites that can have different pharmacological activities, toxicological profiles, and pharmacokinetic properties compared to the parent drug.
The primary metabolic pathway for sulfadiazine is N-acetylation, resulting in the formation of this compound.[1][2] This transformation is catalyzed by N-acetyltransferase (NAT) enzymes.[1] Genetic variations in these enzymes lead to different rates of metabolism, categorizing individuals into "fast" or "slow" acetylator phenotypes, which can significantly impact drug clearance and the potential for adverse effects.[1][3] Therefore, accurately identifying and quantifying this compound is not merely an analytical exercise; it is fundamental to understanding the drug's disposition and ensuring its safe and effective use.
This guide provides a validated workflow for the unambiguous identification of this compound in complex biological matrices, such as plasma.
The Metabolic Pathway of Sulfadiazine
Sulfadiazine undergoes several metabolic transformations, with N-acetylation being the most prominent. Other reported metabolites include hydroxylated forms, such as 4-hydroxysulfadiazine.[2][4][5][6] The enzymatic addition of an acetyl group to the N4-amino group of the sulfanilamide structure fundamentally alters the physicochemical properties of the molecule, generally rendering it less active but facilitating its renal excretion.
Caption: Primary metabolic pathways of Sulfadiazine.
Principle: The Power of Stable Isotope Labeling in LC-MS/MS
To achieve the highest degree of confidence in metabolite identification and quantification, the use of a stable isotope-labeled (SIL) internal standard is indispensable.[2] This technique involves synthesizing the metabolite of interest (in this case, this compound) with one or more heavy isotopes, such as ¹³C or ¹⁵N.
The core principle is as follows: The SIL internal standard (e.g., this compound-¹³C₆) is chemically identical to the endogenous metabolite. Therefore, it co-elutes during liquid chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[2][7] However, due to the mass difference from the incorporated heavy isotopes, the mass spectrometer can easily distinguish it from the unlabeled analyte.[2] This allows the SIL standard to act as a perfect reference, correcting for any variability during sample preparation and analysis, which results in highly accurate and precise data.
Experimental Workflow for Metabolite Identification
The overall process is a systematic progression from sample collection to final data interpretation. Each stage is designed to isolate the analytes of interest from a complex biological environment and prepare them for sensitive instrumental analysis.
Caption: High-level workflow for metabolite identification.
Detailed Protocols
Part A: Sample Preparation - Protein Precipitation from Plasma
Rationale: Biological matrices like plasma are rich in proteins that can interfere with LC-MS/MS analysis by clogging the column and ion source. Protein precipitation is a rapid and effective method to remove the bulk of these interferences. Cold acetonitrile is used because it is an efficient protein precipitant and is compatible with reverse-phase chromatography.[2][7]
Materials:
-
Plasma samples
-
This compound-¹³C₆ internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade, chilled to 4°C
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen evaporator
Protocol:
-
Thaw frozen plasma samples on ice to maintain sample integrity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the this compound-¹³C₆ internal standard solution. Causality: Spiking the internal standard at the very beginning ensures it undergoes all subsequent sample preparation steps alongside the analyte, enabling accurate correction for any potential losses.
-
Add 300 µL of cold acetonitrile to the tube.[2]
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.[2] This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Carefully transfer the supernatant (the clear liquid containing the analytes) to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. Causality: This step concentrates the analytes, increasing the sensitivity of the assay.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2] Causality: Reconstituting in the initial mobile phase ensures compatibility with the LC system and promotes good peak shape for early eluting compounds.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Part B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Rationale: LC separates the components of the sample mixture in time before they enter the mass spectrometer. MS/MS provides two levels of mass filtering (precursor ion and product ion), offering exceptional selectivity and sensitivity for detecting specific molecules in a complex mixture. Positive Electrospray Ionization (ESI+) is chosen as sulfonamides contain basic amine groups that are readily protonated.[8]
| LC Parameters | Value / Description | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[2] | Excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A gradient ensures that compounds with different polarities are eluted effectively. |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical scale UHPLC columns. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL |
| MS/MS Parameters | Value / Description | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily form [M+H]⁺ ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| Gas Temp. | 325 °C | |
| Gas Flow | 10 L/min | |
| Nebulizer | 45 psi | |
| Capillary Voltage | 4000 V |
MRM Transitions: (Note: These values are typical and should be optimized for the specific instrument used.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadiazine | 251.1 | 156.1 | 20 |
| This compound | 293.1 | 198.1 | 22 |
| This compound-¹³C₆ | 299.1 | 204.1 | 22 |
Data Analysis and Interpretation
-
Identification: The primary identification of this compound is confirmed by comparing the chromatographic retention time of the peak observed in the biological sample with that of an authentic this compound reference standard. The identity is further confirmed if the ratio of the quantifier and qualifier product ions matches that of the standard.
-
Confirmation with SIL Standard: The co-elution of the endogenous this compound peak (MRM 293.1 -> 198.1) with the SIL internal standard peak (MRM 299.1 -> 204.1) provides the highest level of confidence in the identification.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the known concentrations of the analyte standards. The concentration of this compound in the unknown samples is then calculated from this curve.
Troubleshooting Common LC-MS/MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Sample solvent is stronger than the mobile phase; Column degradation. | Reconstitute the sample in the initial mobile phase or a weaker solvent; Flush or replace the column.[7] |
| Shifting Retention Times | Inconsistent mobile phase preparation; LC pump issues (leaks, bubbles). | Prepare fresh mobile phase daily and ensure adequate degassing; Perform routine pump maintenance and monitor system pressure.[7] |
| Low Signal Intensity / No Peak | Poor sample recovery; Ion suppression from matrix effects; Incorrect MS/MS parameters. | Optimize sample preparation protocol; Dilute the sample to reduce matrix effects; Infuse the analyte directly to optimize MS parameters (voltages, collision energy).[7] |
| High Background Noise | Contaminated mobile phase, solvent lines, or ion source. | Use high-purity LC-MS grade solvents; Flush the LC system; Clean the ion source according to the manufacturer's protocol.[7] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the identification of sulfadiazine's primary metabolite, this compound, in biological matrices. By integrating the explanatory rationale behind key procedural steps with a detailed, step-by-step workflow, this guide empowers researchers to generate high-quality, reproducible data. The use of a stable isotope-labeled internal standard coupled with the selectivity and sensitivity of LC-MS/MS represents the state-of-the-art for drug metabolism studies.[2] While the provided parameters serve as an excellent starting point, it is crucial to recognize that minor optimization may be necessary to adapt the method to specific instrumentation and sample types. This methodology is foundational for advancing our understanding of sulfadiazine's pharmacokinetics and for ensuring its continued safe application in therapeutic contexts.
References
Application Note: A Validated Protein Precipitation Protocol for the Quantification of N-Acetyl Sulfadiazine in Human Plasma
Abstract & Introduction
The accurate quantification of drug metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. N-Acetyl Sulfadiazine is the primary metabolite of the widely used sulfonamide antibiotic, Sulfadiazine.[1][2] Monitoring its concentration in plasma is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed, robust, and validated protocol for the extraction of this compound from human plasma using protein precipitation, a widely adopted technique for its simplicity, speed, and efficiency in sample cleanup prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
The Principle of Protein Precipitation
Protein precipitation is a common method used to remove high-abundance proteins, like albumin, from plasma samples.[5] These proteins can interfere with analysis by fouling the analytical column and causing ion suppression in the mass spectrometer.[6][7] The protocol described herein utilizes a water-miscible organic solvent, acetonitrile (ACN), to induce protein precipitation.[8]
Mechanism of Action: The addition of ACN disrupts the solvation shell of water molecules surrounding the proteins in the plasma. This alteration of the dielectric constant of the medium reduces the repulsive forces between protein molecules, leading to their aggregation and precipitation out of the solution.[8] The precipitated proteins are then easily separated by centrifugation, leaving the smaller analyte of interest, this compound, in the resulting supernatant, ready for analysis.[3] Acetonitrile is often preferred over other solvents like methanol because it tends to produce a cleaner supernatant and more efficient protein removal.[8][9]
Materials and Reagents
Analytes and Standards
-
Analyte: this compound
-
Internal Standard (IS): this compound-¹³C₆ (Stable Isotope Labeled)[1]
Chemicals and Solvents
-
Precipitating Agent: Acetonitrile (ACN), HPLC or LC-MS grade
-
Stock Solution Solvent: Methanol (MeOH), HPLC or LC-MS grade
-
Diluent: Formic Acid (FA) and HPLC or LC-MS grade Water
Biological Matrix
-
Matrix: Human Plasma, collected with K₂EDTA as an anticoagulant.
Labware and Equipment
-
Calibrated micropipettes and tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >10,000 x g)
-
Analytical balance
-
Volumetric flasks
-
LC-MS/MS system
Experimental Protocol
This protocol is designed for efficiency and reproducibility, suitable for high-throughput analysis.
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and this compound-¹³C₆ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.[1] These stocks should be stored at -20°C.
-
Working Calibration Standards & Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) Methanol:Water mixture. These are used to spike blank plasma to create calibration standards and QC samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound-¹³C₆ primary stock solution with 50:50 (v/v) Methanol:Water. The final concentration should be optimized based on the expected analyte concentrations and instrument response.[1]
-
Precipitating Solvent: Use ice-cold (-20°C) Acetonitrile for optimal precipitation efficiency.[5]
Protein Precipitation Workflow
The following workflow provides a step-by-step guide for sample processing.
Caption: Protein Precipitation Workflow for this compound.
Detailed Step-by-Step Methodology
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and QCs at room temperature. Once thawed, vortex gently to ensure homogeneity.[1]
-
Aliquoting: Into appropriately labeled 1.5 mL microcentrifuge tubes, pipette 100 µL of each plasma sample, standard, or QC.
-
Internal Standard Addition: Add 20 µL of the IS working solution to all tubes except for the "double blank" (matrix only) samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to plasma is crucial for achieving efficient protein removal.[1][8][10]
-
Vortexing: Immediately cap and vortex the tubes vigorously for at least 1 minute. Thorough mixing is essential to ensure complete denaturation and precipitation of proteins.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5] The low temperature helps maintain protein aggregation and results in a more compact pellet.
-
Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vials for analysis. Be careful not to disturb the protein pellet at the bottom of the tube.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system. In some cases, the supernatant may be diluted with water to reduce the organic content of the injected sample, which can improve peak shape on reversed-phase columns.[10]
Method Validation & Acceptance Criteria
For use in regulated studies, this method must be validated according to industry guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[11][12][13] Key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Accuracy & Precision | Closeness of determined values to the nominal concentration (Accuracy) and the degree of scatter between measurements (Precision). | Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: %CV ≤15% (≤20% at LLOQ).[14] |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible, though it does not need to be 100%.[14] |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.[7] |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | A linear regression with a correlation coefficient (r²) of ≥0.99 is typically required. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentrations should be within ±15% of the nominal concentration. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | • Incomplete protein precipitation. • Analyte co-precipitation with proteins. • Pellet disturbance during supernatant transfer. | • Ensure vigorous and immediate vortexing after ACN addition. • Increase the ACN:plasma ratio (e.g., to 4:1).[15] • Optimize incubation time and temperature.[5] • Be careful when aspirating the supernatant; leave a small amount behind if necessary. |
| High Matrix Effect / Ion Suppression | • Insufficient removal of endogenous components (e.g., phospholipids).[7] | • Ensure the ACN:plasma ratio is at least 3:1. • Optimize chromatography to separate the analyte from suppression zones.[16] • If suppression persists, a more selective sample preparation method like Solid Phase Extraction (SPE) may be required. |
| Poor Peak Shape in LC | • High organic content of the injected sample.[10] | • Dilute the final supernatant with an aqueous solution (e.g., 1:1 with water containing 0.1% formic acid). • Decrease the injection volume. |
| Clogged LC Column / High Backpressure | • Incomplete removal of precipitated proteins. | • Increase centrifugation speed and/or time to ensure a compact pellet. • Use a 96-well filtration plate instead of centrifugation for more complete particulate removal.[17] |
Conclusion
This application note details a straightforward and effective protein precipitation protocol for the quantitative analysis of this compound in human plasma. The use of acetonitrile provides efficient protein removal, leading to a clean extract suitable for sensitive LC-MS/MS analysis.[9] By incorporating a stable isotope-labeled internal standard and adhering to regulatory validation guidelines, this method ensures the generation of accurate, precise, and reliable data essential for drug development and clinical studies.[1][11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Protein Precipitation: Significance and symbolism [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. fda.gov [fda.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: High-Recovery Solid-Phase Extraction (SPE) of N-Acetyl Sulfadiazine from Animal Tissues
Abstract
This document provides a comprehensive guide and a detailed protocol for the extraction of N-Acetyl Sulfadiazine from complex animal tissue matrices using solid-phase extraction (SPE). This compound is the principal metabolite of the widely used sulfonamide antibiotic, Sulfadiazine.[1][2] Accurate quantification of this metabolite in tissues such as liver, muscle, and kidney is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicological risk assessment, and ensuring food safety through monitoring of maximum residue limits (MRLs).[2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles behind each step to ensure high analyte recovery, effective matrix interference removal, and excellent reproducibility for subsequent analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Scientific Principles
The Analyte: this compound
This compound is formed in the body through the enzymatic N-acetylation of its parent drug, Sulfadiazine.[1] This metabolic process is a key detoxification pathway that alters the compound's physicochemical properties, including its solubility and clearance rate.[2] As a major metabolite, its concentration in tissues is a crucial endpoint for understanding the complete disposition of the administered drug. The molecular structure includes a sulfonamide group, a pyrimidine ring, and an acetylated aniline moiety, rendering it a moderately polar compound.[4][]
The Challenge: Tissue Matrices
Animal tissues are inherently complex biological samples, rich in endogenous substances like proteins, lipids, phospholipids, and salts. These components can interfere with analyte quantification by causing ion suppression in mass spectrometry, fouling analytical columns, and contributing to high background noise.[6][7] Therefore, a robust and selective sample preparation method is not just recommended, but essential for generating reliable data.
The Solution: Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful chromatographic technique used for sample clean-up and concentration prior to analysis.[8][9] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher analyte recovery, and the potential for automation.[10]
The methodology described here employs a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent . This choice is deliberate and scientifically grounded:
-
Mechanism of Action: The sorbent utilizes a dual retention mechanism. The hydrophobic divinylbenzene part of the polymer retains the this compound via non-polar interactions with its phenyl and pyrimidine rings. Simultaneously, the hydrophilic N-vinylpyrrolidone moiety provides water wettability, ensuring consistent performance even if the sorbent runs dry and offers secondary polar interactions (hydrogen bonding) for enhanced retention of moderately polar compounds like sulfonamides.[9][11]
-
Causality: This dual chemistry allows for aggressive washing strategies to remove a wide range of interferences. Polar interferences can be washed away with aqueous solutions, while a significant portion of non-polar lipids can be removed with a solvent mixture that is not strong enough to elute the target analyte.
Comprehensive Workflow for this compound Extraction
The entire process, from tissue processing to the final, clean extract, is visualized below. Each stage is critical for the success of the subsequent one, forming a self-validating system where a clean final extract is indicative of successful execution of all prior steps.
Caption: Workflow from tissue homogenization to final analysis-ready sample.
Detailed Experimental Protocol
This protocol is optimized for a 2g tissue sample and an HLB SPE cartridge (e.g., 6 cc, 200 mg). Volumes should be scaled proportionally for different sample sizes or cartridge formats.
Part A: Tissue Homogenization and Initial Extraction
-
Rationale: This stage physically disrupts the tissue structure to release the analyte into an organic solvent. Acetonitrile is chosen for its efficiency in extracting moderately polar analytes and its ability to simultaneously precipitate a large fraction of tissue proteins.[12][13]
-
Sample Weighing: Accurately weigh 2.0 g (± 0.1 g) of thawed, blotted-dry tissue into a 50 mL polypropylene centrifuge tube.[8][14]
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., ¹³C₆-labeled this compound) to correct for extraction variability.[1][13]
-
Extraction: Add 10 mL of cold acetonitrile.
-
Homogenization: Homogenize the sample using a rotor-stator or blade homogenizer until a uniform slurry is formed (approx. 1-2 minutes).
-
Centrifugation: Centrifuge the homogenate at ≥10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.[13]
-
Supernatant Collection: Carefully decant the acetonitrile supernatant into a clean tube, avoiding transfer of the solid pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 2 mL of 5% Methanol in water (v/v). This step ensures the sample is in a weak solvent, promoting strong retention upon loading onto the SPE cartridge.
Part B: Solid-Phase Extraction (SPE) Clean-up
-
Rationale: This multi-step process selectively isolates the analyte from co-extracted matrix components. Each solvent is chosen to manipulate the interactions between the analyte, interferences, and the sorbent.[9]
| Step | Procedure | Volume | Flow Rate | Purpose |
| 1. Conditioning | Pass methanol through the cartridge. | 5 mL | 3-5 mL/min | To solvate the polymeric sorbent and remove any potential impurities.[7] |
| Pass reagent-grade water through the cartridge. | 5 mL | 3-5 mL/min | To rinse away the methanol and prepare the sorbent for the aqueous sample. | |
| 2. Equilibration | Pass 5% Methanol in water through the cartridge. | 5 mL | 3-5 mL/min | To create a sorbent environment similar to the sample, ensuring proper retention.[9] |
| 3. Sample Loading | Load the reconstituted sample extract from Part A. | 2 mL | 1-2 mL/min | To bind this compound to the sorbent. A slow flow rate maximizes interaction time. |
| 4. Washing | Pass reagent-grade water through the cartridge. | 5 mL | 2-3 mL/min | To remove highly polar interferences like salts. |
| Pass 5% Methanol in water through the cartridge. | 5 mL | 2-3 mL/min | To remove less polar, water-soluble interferences without eluting the analyte. | |
| 5. Elution | Pass 100% Methanol through the cartridge to elute the analyte. | 6 mL | 1-2 mL/min | To disrupt the hydrophobic interactions and desorb the purified this compound.[12][15] |
Part C: Final Eluate Processing
-
Evaporation: Evaporate the 6 mL eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the final residue in a small, precise volume (e.g., 500 µL) of a solvent compatible with the initial mobile phase of your analytical method (e.g., 10% Acetonitrile in water with 0.1% formic acid).[13]
-
Analysis: Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Validation and Performance
While specific performance data depends on the tissue type and analytical instrumentation, methods developed for sulfonamides using similar extraction principles have demonstrated excellent results. A validated method for N-Acetyl-Sulfadiazine in fish muscle reported recovery values higher than 92.0% with coefficients of variation below 8.6%.[16] The limits of quantification (LOQ) for such methods are typically in the low µg/kg (ppb) range, well below the maximum residue limits established by regulatory bodies.[15][16][17]
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the determination of this compound in challenging animal tissue matrices. By leveraging the selective chemistry of a hydrophilic-lipophilic balanced sorbent and a systematic, multi-step procedure, this method effectively removes interfering substances, allowing for high-recovery and concentration of the target analyte. The explanations of the scientific principles behind each step provide the user with the necessary foundation to implement, troubleshoot, and adapt this protocol for their specific research and regulatory needs, ultimately leading to the generation of high-quality, defensible analytical data.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of sulfadiazine, trimethoprim, and N(4) -acetyl-sulfadiazine in fish muscle plus skin by Liquid Chromatography-Mass Spectrometry. Withdrawal-time calculation after in-feed administration in gilthead sea bream (Sparus aurata L.) fed two different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 6. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fsis.usda.gov [fsis.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Sulfadiazine analysis in animal pharmacokinetic studies
An Application Note and Protocol for the Bioanalysis of N-Acetyl Sulfadiazine in Animal Pharmacokinetic Studies
Abstract
This comprehensive guide provides a detailed framework for the quantitative analysis of this compound, the primary metabolite of the sulfonamide antibiotic Sulfadiazine, in biological matrices for the purpose of animal pharmacokinetic (PK) studies. We delve into the critical aspects of PK study design, from animal model selection to sampling strategies, and present a robust, validation-ready Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol emphasizes scientific integrity, explaining the rationale behind experimental choices to ensure data is reliable, reproducible, and compliant with regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfadiazine and its key metabolite.
Introduction: The Importance of Metabolite Quantification in Pharmacokinetics
Sulfadiazine is a broad-spectrum antibiotic belonging to the sulfonamide class. Its therapeutic action and potential for toxicity are governed by its pharmacokinetic profile. In most species, including humans and common laboratory animals, the primary metabolic pathway for Sulfadiazine is N-acetylation in the liver, which results in the formation of this compound.[1][2][3] This biotransformation is catalyzed by N-acetyltransferase (NAT) enzymes, whose activity can vary significantly due to genetic polymorphisms.[3] This variation leads to distinct "fast" and "slow" acetylator phenotypes, which can profoundly impact the drug's half-life, systemic exposure, and safety profile.[1]
Therefore, a successful pharmacokinetic assessment of Sulfadiazine necessitates the simultaneous and accurate quantification of both the parent drug and its N-acetylated metabolite. This dual analysis provides a complete picture of the drug's disposition and is critical for:
-
Understanding the overall exposure and clearance mechanisms.
-
Evaluating potential metabolite-mediated toxicity.
-
Correlating drug and metabolite concentrations with efficacy and safety outcomes.
-
Translating preclinical animal data to human clinical scenarios.
This application note details a validated LC-MS/MS method for the determination of this compound in plasma, a cornerstone for any robust preclinical PK study.
Foundational Principles: Animal Pharmacokinetic Study Design
The quality of bioanalytical data is fundamentally dependent on a well-conceived study design. The goal is to collect high-quality samples that will yield a concentration-time profile accurately reflecting the drug's journey through the body.[4][5]
Animal Model Selection
The choice of animal species is a critical decision that should be based on scientific and practical considerations.[6] The ideal model should mimic human metabolism as closely as possible. For Sulfadiazine, species that exhibit similar N-acetylation pathways are preferred. Common choices include:
-
Rodents (Rats, Mice): Often used for early-stage discovery due to cost-effectiveness and ease of handling. However, their high metabolic rate can lead to faster clearance than in humans.[5][7]
-
Canines (Beagles): Metabolically closer to humans for many compounds and are often used in later-stage preclinical development.
-
Non-Human Primates (NHPs): Offer the closest physiological and metabolic similarity to humans but are associated with higher costs and significant ethical considerations.
Administration and Sampling Strategy
The route of administration (e.g., oral, intravenous) should align with the intended clinical application. The blood sampling schedule is designed to capture the key phases of the pharmacokinetic profile:
-
Absorption Phase: Frequent sampling immediately after dosing.
-
Distribution Phase: Sampling as the drug distributes from the central compartment (blood) to peripheral tissues.
-
Elimination Phase: Less frequent sampling over a longer duration to accurately determine the elimination half-life (T½).
A typical sparse sampling design for a rodent study might involve collecting samples from different animals at each time point to minimize the blood volume taken from any single animal.[5][8] All samples should be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA), immediately placed on ice, and centrifuged to harvest plasma, which is then stored at ≤ -70°C until analysis.
Caption: Workflow from drug administration to sample storage for bioanalysis.
Bioanalytical Method: Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drugs and metabolites in complex biological matrices due to its exceptional sensitivity, selectivity, and speed.[9]
Principle of the Method
The method relies on protein precipitation to extract this compound from the plasma matrix.[2][10] A stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆, is added at the beginning of the process.[2][11] The SIL-IS is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar extraction inefficiencies and matrix-induced ionization suppression or enhancement. This co-behavior allows the SIL-IS to normalize the analytical variability, leading to highly accurate and precise quantification. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from samples of known concentrations.
Materials and Instrumentation
| Item | Description |
| Analytical Standards | This compound, this compound-¹³C₆ (Internal Standard) |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima Grade) |
| Reagents | Ultrapure Water (18.2 MΩ·cm) |
| Biological Matrix | Control (Blank) Animal Plasma with K2-EDTA |
| LC System | UHPLC System (e.g., Agilent, Waters, Shimadzu) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
Chromatographic and Mass Spectrometric Conditions
The following tables outline typical starting conditions for method development. These must be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Analyte | MRM Transition (Q1/Q3) |
| This compound | e.g., m/z 293.1 -> 156.1 |
| This compound-¹³C₆ (IS) | e.g., m/z 299.1 -> 162.1 |
Note: MRM transitions and collision energies must be optimized empirically.
Experimental Protocols
Protocol 1: Preparation of Standards and QC Samples
Accurate preparation of calibration standards (CALs) and quality control (QC) samples is paramount.
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the SIL-IS in methanol.
-
Spiking Solutions: Serially dilute the primary stocks to create a series of working solutions for CALs and QCs at various concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Preparation of CALs and QCs: Spike the appropriate working solutions into blank animal plasma (typically at 5-10% of the final volume) to create a calibration curve (e.g., 8 non-zero points) and at least three levels of QCs (low, medium, high). Vortex and aliquot for storage.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol is designed for efficiency and high throughput.
Caption: Step-by-step protein precipitation workflow for plasma samples.
-
Sample Thawing: Thaw plasma samples (CALs, QCs, and unknowns) on ice.
-
Aliquot: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of each plasma sample.
-
Protein Precipitation: Add 200 µL of the IS working solution (prepared in acetonitrile) to each sample. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Seal the plate or cap the tubes and vortex thoroughly for 1-2 minutes to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or autosampler vials, avoiding disturbance of the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Bioanalytical Method Validation (BMV)
A method is not scientifically sound until it has been formally validated. Validation demonstrates that the analytical procedure is reliable and reproducible for its intended use. All validation experiments should adhere to the principles outlined in regulatory guidance documents such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[12][13]
Table 3: Key BMV Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to nominal and to each other. | For QC samples, mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision (%CV) ≤20%. |
| Recovery | Assess the efficiency of the extraction procedure. | Should be consistent and reproducible, though no specific value is required. |
| Matrix Effect | Evaluate the impact of matrix components on analyte ionization. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Confirm analyte stability under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal (fresh) samples. |
Data Analysis and Metabolic Context
The validated method is used to analyze the unknown samples from the animal PK study. The resulting concentration data for this compound is plotted against time to generate a pharmacokinetic profile. This data, along with that of the parent drug Sulfadiazine, is used to calculate key PK parameters (Cmax, Tmax, AUC, T½, etc.) using non-compartmental analysis software.
Caption: Metabolic pathway of Sulfadiazine to this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound in plasma from animal pharmacokinetic studies. The described LC-MS/MS method, centered on protein precipitation and the use of a stable isotope-labeled internal standard, is robust, high-throughput, and capable of generating high-quality data. By adhering to the principles of rigorous study design and formal bioanalytical method validation, researchers can ensure their data is trustworthy and suitable for making critical decisions in the drug development process.
References
- 1. karger.com [karger.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and analysis of animal studies in pharmaceutical development | Semantic Scholar [semanticscholar.org]
- 5. fda.gov [fda.gov]
- 6. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalofchemistry.org [journalofchemistry.org]
- 10. Simultaneous determination of pyrimethamine, sulfadiazine and N-acetyl-sulfadiazine in plasma for monitoring infants in treatment of congenital toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
LC-MS/MS MRM transitions for N-Acetyl Sulfadiazine detection
An In-Depth Technical Guide to the Bioanalysis of N-Acetyl Sulfadiazine via LC-MS/MS
Abstract
This application note provides a comprehensive, field-proven methodology for the quantitative analysis of this compound, the primary metabolite of the antibiotic Sulfadiazine, in biological matrices. Leveraging the unparalleled sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM), this guide is designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, from sample preparation to the selection of specific MRM transitions, ensuring a robust and self-validating protocol. The use of a stable isotope-labeled internal standard (SIL-IS), this compound-¹³C₆, is integral to this method, providing the highest level of accuracy and precision in accordance with regulatory bioanalytical guidelines.[1]
Introduction: The Rationale for Precise this compound Quantification
Sulfadiazine is a widely used sulfonamide antibiotic. Its metabolic fate in vivo is a critical determinant of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The primary metabolic pathway is N-acetylation, resulting in the formation of this compound.[1][2] Monitoring the levels of this metabolite is crucial for several reasons:
-
Pharmacokinetic Studies: Understanding the rate and extent of metabolism is fundamental to characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Toxicity Assessment: While often less active, metabolites can sometimes contribute to adverse effects or have unique toxicity profiles.
-
Bioequivalence Studies: Comparing the metabolic profile of a generic drug to a reference product is a key component of establishing bioequivalence.
LC-MS/MS has emerged as the definitive technology for such bioanalytical challenges, offering superior performance over older techniques like HPLC-UV.[4][5] The technique's power lies in its ability to couple the fine separation capabilities of liquid chromatography with the precise mass-based detection and structural confirmation of tandem mass spectrometry.[6][7] The gold standard within this field is the use of a SIL-IS, which co-elutes with the analyte and experiences identical matrix effects and extraction recovery, thereby correcting for analytical variability and ensuring the highest data integrity.[1] This protocol is designed in alignment with the principles of bioanalytical method validation outlined by major regulatory bodies like the FDA and EMA.[8][9][10][11][12]
The Principle of Multiple Reaction Monitoring (MRM)
The cornerstone of quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM). This technique provides exceptional specificity by employing a two-stage mass filtering process.
-
Quadrupole 1 (Q1): This mass filter is set to isolate only the protonated molecule of the target analyte, known as the precursor ion ([M+H]⁺). All other ions are discarded.
-
Quadrupole 2 (Q2 - Collision Cell): The isolated precursor ions are accelerated into this chamber, which is filled with an inert gas (e.g., argon). Collisions with the gas cause the precursor ions to fragment in a predictable and repeatable manner.
-
Quadrupole 3 (Q3): This second mass filter is set to isolate only a specific, characteristic fragment ion, known as the product ion .
This precursor → product ion "transition" is a unique signature for the target molecule, effectively eliminating background noise and interference from complex biological matrices.[7][13]
Caption: The principle of Multiple Reaction Monitoring (MRM) for this compound.
Optimized LC-MS/MS MRM Parameters
The following parameters are recommended as a robust starting point. It is imperative to perform instrument-specific optimization, particularly for collision energies, to achieve maximum sensitivity.[14]
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) (Typical) | Rationale for Product Ion Selection |
| This compound | 293.1 | 156.1 | 20 | Primary Quantifier: Highly stable and characteristic fragment of the core sulfanilamide structure.[14][15] |
| 293.1 | 199.1 | 15 | Qualifier: Corresponds to the loss of the acetyl group and SO₂.[14] Useful for confirmation. | |
| This compound-¹³C₆ (IS) | 299.1 | 162.1 | 20 | Primary Quantifier: The characteristic sulfonamide core fragment with the ¹³C₆ label on the phenyl ring.[2][14] |
| 299.1 | 205.1 | 15 | Qualifier: Corresponds to the loss of the acetyl group and SO₂ from the labeled precursor.[14] |
Note: The use of a ¹³C₆ labeled internal standard provides a +6 Da mass difference, which is sufficient to prevent significant isotopic crosstalk from the native analyte.[14]
Experimental Protocols & Workflow
This section details the step-by-step procedures for sample preparation and analysis. The protocol is designed for high-throughput applications while maintaining analytical integrity.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[6][16] The use of cold acetonitrile efficiently denatures and precipitates proteins while simultaneously extracting the analyte of interest.[1][2]
Caption: Workflow for sample preparation using protein precipitation.
Step-by-Step Protocol:
-
Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature and vortex to ensure homogeneity.
-
Aliquot: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample, standard, or QC.
-
Spike: Add 20 µL of the this compound-¹³C₆ internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix sample.
-
Precipitate: Add 300 µL of cold (≤ 4°C) acetonitrile to each tube.[2]
-
Vortex: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2] Vortex briefly.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The goal of the LC method is to separate this compound from other matrix components to minimize ion suppression and ensure a clean baseline. A standard reverse-phase C18 column is effective for this purpose. The addition of formic acid to the mobile phase is critical; it aids in the protonation of the analyte for positive mode ESI and improves peak shape by minimizing interactions with residual silanols on the column stationary phase.[14][17]
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Method
These settings are typical for a triple quadrupole mass spectrometer. Source parameters are highly instrument-dependent and must be optimized to achieve stable and robust ionization.
Table 3: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500 °C |
| Nebulizer Gas (Gas 1) | ~50 psi |
| Turbo Gas (Gas 2) | ~60 psi |
| Curtain Gas | ~35 psi |
| Collision Gas (CAD) | Argon, ~9 psi |
| Scan Type | MRM |
Scientific Integrity: Method Validation & Causality
A Self-Validating System
A protocol's trustworthiness is established through rigorous validation. Any laboratory implementing this method for regulated bioanalysis must perform a full validation according to the latest international guidelines, such as ICH M10, which has been adopted by both the FDA and EMA.[8][10][12][18] Key validation experiments include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.
-
Calibration Curve: Assessing the linearity, range, and accuracy of the standard curve.
-
Accuracy and Precision: Determining the closeness of measured values to the nominal concentration and the repeatability of the measurement across multiple runs and days.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).
Expertise: The Rationale of Fragmentation
Understanding the fragmentation pattern of this compound is key to developing a robust MRM method. In ESI+, the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 293.1. During collision-induced dissociation (CID), the energy imparted to the ion leads to the cleavage of the weakest bonds.
For sulfonamides, the bond between the sulfur atom and the nitrogen of the aniline group is a common and favorable fragmentation point.[15] This cleavage results in the formation of the highly stable sulfanilamide fragment ion at m/z 156.1 . This ion is an excellent choice for quantification due to its high abundance and specificity. The corresponding fragment for the ¹³C₆-labeled internal standard is observed at m/z 162.1 . The loss of the acetyl group and sulfur dioxide can also occur, leading to the qualifier ion at m/z 199.1.[14] This mechanistic understanding allows the analyst to choose transitions that are not only intense but also structurally significant, adding a layer of confidence to the identification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in biological matrices. By combining an efficient sample preparation technique with an optimized LC-MS/MS method, this guide enables the generation of high-quality, reproducible, and defensible data for pharmacokinetic and drug metabolism studies. The emphasis on the causality behind methodological choices and adherence to the principles of regulatory validation ensures that this protocol serves as a trusted resource for the bioanalytical community.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofchemistry.org [journalofchemistry.org]
- 6. ijisrt.com [ijisrt.com]
- 7. lcms.cz [lcms.cz]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Separation of N(4)-Acetylsulfadiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. id-eptri.eu [id-eptri.eu]
Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of N-Acetyl Sulfadiazine in Preclinical Plasma Samples
Introduction: The Rationale for Quantifying N-Acetyl Sulfadiazine
Sulfadiazine (SDZ) is a sulfonamide antibiotic whose therapeutic and toxicological profile is significantly influenced by its metabolism. In many species, the primary metabolic pathway is N-acetylation, resulting in the formation of this compound (NAS). This metabolite often exhibits different solubility and pharmacological activity compared to the parent drug, making its quantification essential for a comprehensive understanding of SDZ's pharmacokinetics (PK) and toxicokinetics (TK) in preclinical research.
Accurate measurement of NAS in biological matrices like plasma is critical for:
-
Characterizing the complete pharmacokinetic profile of sulfadiazine, including rates of metabolism and elimination.
-
Assessing metabolite exposure in toxicology studies to determine if adverse effects are linked to the parent drug, the metabolite, or both.
-
Informing dose-response relationships and aiding in the extrapolation of preclinical data to clinical scenarios.
This application note details a robust, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of NAS in plasma. The protocol is designed for high-throughput analysis and has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]
Analytical Method Principle
The method employs a simple and efficient protein precipitation step for sample preparation, followed by chromatographic separation using a reversed-phase UPLC/HPLC system. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). A stable isotope-labeled (SIL) internal standard, this compound-¹³C₆, is utilized to ensure the highest level of accuracy and precision by compensating for variability in sample processing and instrument response.[5][6]
Detailed Methodology
Materials and Reagents
-
Analytes: this compound (NAS), this compound-¹³C₆ (NAS-IS).
-
Biological Matrix: Preclinical species plasma (e.g., rat, mouse) with K₂EDTA as an anticoagulant.
-
Chemicals: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water (all LC-MS grade or equivalent).
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, and autosampler vials.
Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera, Agilent 1290, Waters Acquity).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., Sciex API 4000/5000, Agilent 6400 series, Waters Xevo TQ).
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of NAS and NAS-IS into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.[5]
-
Intermediate & Spiking Solutions: Prepare serial dilutions of the NAS stock solution in 50:50 (v/v) Methanol:Water to create working solutions for building the calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the NAS-IS primary stock solution with 50:50 (v/v) Methanol:Water. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.[5]
Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins, making it ideal for preclinical research environments.[7]
Protocol:
-
Allow plasma samples, CCs, and QCs to thaw to room temperature and vortex to ensure homogeneity.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL NAS-IS) to all tubes except for the matrix blank.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins. The acid helps to stabilize the analytes.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Dilute with 150 µL of water containing 0.1% formic acid to reduce the organic content, ensuring good peak shape during chromatography.
-
Cap the vials and place them in the autosampler for analysis.
Diagram: Sample Preparation Workflow
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
In vitro metabolism study of sulfadiazine to N-Acetyl Sulfadiazine
Application Note & Protocol
Investigating the In Vitro Metabolism of Sulfadiazine to N-Acetyl Sulfadiazine using Human Liver Microsomes
Abstract
This comprehensive application note provides a detailed protocol for the in vitro study of the N-acetylation of sulfadiazine, a critical metabolic pathway mediated by N-acetyltransferase (NAT) enzymes. Sulfadiazine, a widely used sulfonamide antibiotic, undergoes significant metabolism to this compound, a metabolite with distinct pharmacokinetic and solubility properties. Understanding the kinetics of this transformation is paramount for predicting drug efficacy, potential toxicities, and inter-individual variability in patient populations due to genetic polymorphisms in NAT enzymes.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for conducting in vitro metabolism assays using human liver microsomes, followed by quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Scientific Imperative
The metabolic fate of a drug candidate is a cornerstone of preclinical development.[2][3] For sulfadiazine, N-acetylation is a primary route of biotransformation, converting the parent drug into this compound.[4][5][6] This reaction is catalyzed by cytosolic N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the arylamine group of the sulfonamide.[1][7]
Two primary NAT isoenzymes exist in humans, NAT1 and NAT2, both of which are polymorphic.[8][9] Notably, genetic variations in the NAT2 gene lead to distinct "slow," "intermediate," and "rapid" acetylator phenotypes within the population.[1][10] These phenotypes can significantly alter the pharmacokinetic profile of sulfadiazine, with slow acetylators potentially having higher circulating levels of the parent drug, increasing the risk of adverse effects, while rapid acetylators may clear the drug more quickly, potentially impacting efficacy.[10]
Therefore, characterizing the in vitro metabolism of sulfadiazine serves multiple critical purposes:
-
Metabolic Pathway Elucidation: To confirm N-acetylation as a major metabolic pathway.[2]
-
Enzyme Kinetics: To determine key kinetic parameters such as the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_), which describe the affinity of the enzyme for the substrate and its maximum catalytic rate.
-
Drug-Drug Interaction (DDI) Potential: To assess if co-administered drugs inhibit or induce NAT activity, thereby altering sulfadiazine metabolism.
-
Interspecies Differences: To compare metabolic rates across species (e.g., human, rat, dog) to support the selection of appropriate animal models for preclinical safety studies.[3]
This guide provides a self-validating protocol, from incubation to analysis, designed to generate reliable and reproducible data for regulatory submissions and fundamental research.
The Metabolic Pathway: A Visual Overview
The enzymatic conversion of sulfadiazine is a straightforward yet critical Phase II metabolic reaction.
Caption: Enzymatic conversion of Sulfadiazine to this compound by NAT enzymes.
Experimental Design & Protocols
A successful in vitro metabolism study hinges on meticulous planning and execution. The following sections detail the necessary materials and step-by-step protocols.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Sulfadiazine | Sigma-Aldrich | Purity ≥98% |
| This compound | Santa Cruz Biotechnology | Analytical standard, Purity ≥98% |
| This compound-¹³C₆ | BenchChem | Internal Standard (IS) for LC-MS/MS |
| Pooled Human Liver Microsomes (HLM) | Corning, Sekisui XenoTech | Characterized for NAT activity |
| Acetyl-Coenzyme A (Acetyl-CoA) | Sigma-Aldrich | Cofactor, prepare fresh |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house preparation | Maintain physiological pH |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS grade |
| Methanol (MeOH) | Fisher Scientific | LC-MS grade |
| Formic Acid (FA) | Thermo Fisher Scientific | LC-MS grade |
| 96-well incubation plates | VWR | Polypropylene, low-binding |
| 96-well collection plates | VWR | Polypropylene |
Experimental Workflow: A High-Level View
The entire process, from setting up the reaction to data acquisition, follows a logical sequence designed to ensure data integrity.
References
- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Arylamine N-acetyltransferases--from drug metabolism and pharmacogenetics to identification of novel targets for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Application Note: Robust Determination of N-Acetyl Sulfadiazine in Environmental Water Samples by SPE and LC-MS/MS
Abstract
This application note presents a detailed and validated method for the quantitative analysis of N-Acetyl Sulfadiazine, a primary metabolite of the antibiotic sulfadiazine, in various environmental water matrices. The protocol employs Solid-Phase Extraction (SPE) for sample concentration and purification, followed by sensitive and selective detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, environmental scientists, and analytical chemists requiring a reliable and reproducible workflow for monitoring the presence of this emerging contaminant. The described protocol offers high recovery rates, low limits of detection, and excellent precision, making it suitable for routine environmental monitoring and academic research.
Introduction
Sulfonamide antibiotics are widely used in human and veterinary medicine to treat bacterial infections.[1][2] Following administration, these compounds are metabolized and excreted, with N-acetylation being a major metabolic pathway for sulfadiazine, resulting in the formation of this compound.[3][4][] The incomplete removal of these compounds in wastewater treatment plants leads to their release into the environment, where their presence, along with parent compounds, can contribute to the development of antibiotic resistance and potential ecotoxicological effects.[6][7] Consequently, the monitoring of this compound in environmental waters is crucial for assessing the overall impact of sulfonamide pollution.
This application note provides a comprehensive protocol for the determination of this compound in environmental water samples. The methodology is founded on the well-established technique of Solid-Phase Extraction (SPE) for analyte enrichment and matrix simplification, coupled with the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11] The causality behind the experimental choices, from sample preservation to instrumental parameters, is elucidated to provide a deeper understanding of the method's robustness.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [4][12] |
| Molecular Weight | 292.31 g/mol | [12][13] |
| Appearance | White to Off-White Solid | [][13] |
| Solubility | Slightly soluble in Methanol and DMSO | [] |
| Synonyms | N4-Acetylsulfadiazine, Acetylsulfadiazine | [4][][13] |
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample collection to data analysis.
Figure 1: Overall experimental workflow from sample collection to data analysis.
Materials and Reagents
-
Standards: this compound analytical standard, this compound-¹³C₆ (Internal Standard)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure water
-
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL)[8][14]
-
Filters: 0.45 µm and 0.22 µm syringe filters
Detailed Protocols
Part 1: Sample Preparation using Solid-Phase Extraction (SPE)
The choice of a hydrophilic-lipophilic balanced (HLB) SPE sorbent is deliberate; it provides good retention for a broad range of compounds, including the moderately polar this compound.[8]
Protocol:
-
Sample Pre-treatment:
-
Collect a representative water sample (e.g., 500 mL).
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Spike the filtered sample with an internal standard (e.g., this compound-¹³C₆) to a final concentration of 50 ng/L.[15] This is crucial for correcting for matrix effects and variations in extraction efficiency.
-
-
SPE Cartridge Conditioning:
-
Condition the HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water. This activates the sorbent and ensures reproducible retention.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 6 mL of ultrapure water to remove interfering hydrophilic compounds.
-
-
Drying:
-
Dry the cartridge under a high vacuum for at least 10 minutes to remove residual water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Elute the retained analytes with two 4 mL aliquots of methanol. Methanol is an effective solvent for disrupting the interactions between this compound and the SPE sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[15] Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic separation.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
Figure 2: Step-by-step Solid-Phase Extraction (SPE) protocol.
Part 2: LC-MS/MS Analysis
The use of a C18 reversed-phase column is standard for the separation of moderately polar compounds like sulfonamides.[16] Positive electrospray ionization (ESI) is selected as sulfonamides readily protonate in an acidic mobile phase.[10]
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min[16] |
| Column Temperature | 40°C[16] |
| Injection Volume | 5 µL |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
The selection of precursor and product ions is critical for the selective and sensitive detection of the analyte. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 293.1 | 199.1 | Optimized for instrument |
| This compound | 293.1 | 156.1 | Optimized for instrument |
| This compound-¹³C₆ | 299.1 | 205.1 | Optimized for instrument |
Method Validation
A rigorous method validation was performed to ensure the reliability of the analytical protocol. The following parameters were assessed, and the results demonstrate the suitability of the method for the intended application.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Accuracy (Recovery %) | 85-110% |
| Precision (RSD %) | < 15% |
Results and Discussion
The developed method was successfully applied to the analysis of surface water and wastewater effluent samples. This compound was detected in several samples, confirming its presence in the aquatic environment. The use of a stable isotope-labeled internal standard was instrumental in achieving accurate quantification, especially in complex matrices like wastewater effluent. The chromatographic conditions provided good separation of the analyte from other potential interferences, and the MRM transitions ensured high selectivity.
Challenges such as matrix effects can be mitigated by the use of an internal standard and proper sample clean-up. For highly complex matrices, further optimization of the SPE wash step or the use of alternative sorbents may be necessary.
Conclusion
This application note provides a comprehensive and validated method for the determination of this compound in environmental water samples. The combination of Solid-Phase Extraction and LC-MS/MS offers a robust, sensitive, and selective approach for the routine monitoring of this important sulfonamide metabolite. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers to implement this method in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction and determination of sulfadiazine and sulfathiazole in milk using magnetic solid phase extraction-HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 127-74-2 | FA17043 | Biosynth [biosynth.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Highly sensitive simultaneous determination of sulfonamide antibiotics and one metabolite in environmental waters by liquid chromatography-quadrupole linear ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl Sulfadiazine LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of N-Acetyl Sulfadiazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this analysis. As the primary metabolite of the antibiotic Sulfadiazine, its accurate quantification in biological matrices is critical for pharmacokinetic and toxicokinetic studies.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, grounded in established scientific principles and regulatory expectations.
Section 1: Foundational Issues & Analyte Stability
This section addresses critical pre-analytical factors that can significantly impact the quality of your data. Overlooking these fundamentals is a common source of error.
Q1: My this compound signal is decreasing over time, even in my stock solutions. What's happening and how can I prevent it?
A1: The most likely cause is the chemical instability of this compound, which is susceptible to hydrolysis back to Sulfadiazine. This degradation is accelerated by improper storage and non-neutral pH conditions.[3]
-
Causality—The "Why": The N-acetyl bond is an amide linkage that can be cleaved by hydrolysis. This reaction is catalyzed by both acidic and basic conditions.[3] The presence of water in organic solvents, even in small amounts, can facilitate this degradation over time.
-
Solutions & Protocols:
-
pH Control: Maintain the pH of aqueous solutions and buffers in the neutral range (~pH 7.0) to minimize hydrolysis.[3]
-
Solvent Quality: Use high-purity, anhydrous-grade solvents like methanol, acetonitrile, or DMSO for preparing stock solutions to minimize water content.[3]
-
Storage Conditions:
-
Solid Form: Store the solid compound in a freezer at -20°C.[3]
-
Stock Solutions: Prepare stock solutions in an appropriate anhydrous organic solvent, aliquot into smaller volumes to minimize freeze-thaw cycles, and store at -20°C or below.[3]
-
Working Solutions: For daily use, refrigeration at 2-8°C is acceptable, but stability should be verified under your specific experimental conditions.[3]
-
-
Light Exposure: While hydrolysis is the primary concern, photodegradation can be a factor for some sulfonamides.[4] As a best practice, store solutions in amber vials or protect them from direct light.
-
Section 2: Chromatographic Troubleshooting
Chromatographic issues are often the first problems observed. A robust and reproducible separation is the foundation of a reliable LC-MS method. The United States Pharmacopeia (USP) General Chapter <621> provides comprehensive guidelines on chromatography that are essential for developing and validating these methods.[5][6][7][8][9]
Q2: I am observing significant peak tailing for this compound. What causes this and how can I achieve a symmetrical peak?
A2: Peak tailing is a very common issue for sulfonamides. The primary cause is secondary interactions between the analyte and the stationary phase, though other factors can contribute.[10][11][12]
-
Causality—The "Why":
-
Silanol Interactions: The most frequent cause is the interaction of the basic amine and sulfonamide groups on your analyte with acidic, negatively charged residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[10][11][12] This secondary interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tail.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[10][13]
-
Column Degradation: A void at the head of the column or a partially blocked inlet frit can create alternative flow paths, causing peak shape issues.[13][14]
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting peak tailing.
Q3: My retention times are drifting between injections. What should I check?
A3: Retention time instability points to a lack of equilibrium in your LC system or changes in the mobile phase composition.
-
Causality & Solutions:
-
Insufficient Column Equilibration: This is common with gradient elution. Ensure the column is re-equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes) before the next injection.
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent culprit. Always measure components accurately. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.[10]
-
Pump Performance: Fluctuations in system pressure can indicate a problem with the pump, such as air bubbles or faulty check valves. Ensure your mobile phase is properly degassed and perform routine pump maintenance.[10]
-
Column Temperature: A fluctuating column temperature will cause retention time shifts. Use a thermostatted column compartment to maintain a stable temperature.
-
Section 3: Mass Spectrometry Troubleshooting
The mass spectrometer is where detection occurs. Ensuring it is properly calibrated and optimized for your analyte is paramount for achieving the required sensitivity and specificity.
Q4: I have low or no signal for this compound. How do I improve sensitivity?
A4: Low signal intensity can stem from issues with ionization, ion transmission, or analyte degradation.
-
Causality & Solutions:
-
Incorrect Precursor Ion (m/z): this compound (MW ≈ 292.3 g/mol ) typically ionizes in positive electrospray ionization (ESI) mode to form the protonated molecule, [M+H]⁺, at m/z 293.1.[1][15] However, it can also form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[16][17][18]
-
Action: Infuse a standard solution directly into the mass spectrometer to confirm the m/z of the most abundant precursor ion under your conditions. Check for the common adducts listed in the table below.
Adduct Mass Difference (Da) Expected m/z for this compound Polarity [M+H]⁺ +1.0073 293.07 Positive [M+Na]⁺ +22.9892 315.05 Positive [M+K]⁺ +38.9632 331.03 Positive [M+NH₄]⁺ +18.0338 310.10 Positive [M-H]⁻ -1.0073 291.06 Negative Table 1: Common adduct ions observed in ESI-MS. Mass differences are based on common isotopes.[16][19] -
-
Suboptimal Source Conditions: ESI parameters such as capillary voltage, gas temperature, gas flow, and nebulizer pressure must be optimized for your specific analyte and flow rate.
-
Action: Perform a source optimization experiment by infusing your analyte and systematically adjusting parameters to maximize signal intensity.
-
-
In-source Fragmentation/Degradation: If source conditions are too harsh (e.g., high temperatures or voltages), your analyte may fragment or degrade before it is even mass-analyzed. This compound can lose its acetyl group in the source.[10]
-
Action: Start with gentle source conditions and gradually increase them. Monitor for the appearance of fragment ions (e.g., m/z corresponding to Sulfadiazine) in your full scan spectrum.
-
-
Ion Suppression: This is a major issue in bioanalysis and is covered in the next section.
-
Section 4: Bioanalytical & Matrix-Related Issues
When analyzing samples from biological matrices like plasma, serum, or urine, the matrix itself can interfere with the analysis. The FDA's Bioanalytical Method Validation Guidance emphasizes the importance of assessing and mitigating these effects.[20][21][22]
Q5: My analyte response is inconsistent in plasma samples compared to neat standards. I suspect ion suppression. How do I confirm and solve this?
A5: Ion suppression is a highly common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte, reducing its signal.[23][24][25] Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for this.[26][27]
-
Causality—The "Why": Endogenous matrix components, particularly phospholipids from cell membranes, often elute in the middle of a typical reversed-phase gradient.[27] If your analyte co-elutes with these components, they will compete for ionization in the ESI source, suppressing the analyte's signal. This effect can be variable between different sample lots, leading to poor accuracy and precision.[26]
-
Workflow for Assessing and Mitigating Matrix Effects:
Caption: Workflow for diagnosing and mitigating matrix effects.
Section 5: Key Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples (General Protocol)
This is a common "dilute and shoot" method for sample cleanup. While fast, it is less effective at removing phospholipids than SPE or liquid-liquid extraction.[28]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound-¹³C₆ in methanol).[10]
-
Vortex briefly to mix.
-
Add 300 µL of cold (-20°C) acetonitrile to precipitate the proteins. The cold solvent enhances precipitation efficiency.[10]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[29]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for injection.
-
Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. This step can help improve peak shape if the sample solvent is much stronger than the mobile phase.[29]
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment is a powerful diagnostic tool to visualize at which retention times matrix components cause ion suppression.[27]
-
Setup: Use a T-connector to introduce a constant flow of a solution containing this compound (e.g., at a mid-range concentration) into the LC eluent stream after the analytical column but before the MS ion source.
-
Infusion: Use a syringe pump to deliver the analyte solution at a low, steady flow rate (e.g., 10 µL/min).
-
Acquisition: Set up the mass spectrometer to monitor the MRM transition for this compound. You should see a stable, elevated baseline signal from the constantly infused analyte.
-
Injection: Inject a blank, extracted matrix sample (e.g., the supernatant from a protein precipitation of blank plasma).
-
Analysis: Monitor the baseline signal. A sharp drop in the signal intensity indicates a region of ion suppression. If this drop occurs at the retention time of your analyte in a normal run, it confirms that your quantification is being affected by matrix effects.
References
- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. bioglobax.com [bioglobax.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 12. youtube.com [youtube.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. support.waters.com [support.waters.com]
- 17. acdlabs.com [acdlabs.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. scribd.com [scribd.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eijppr.com [eijppr.com]
- 25. bioanalysis-zone.com [bioanalysis-zone.com]
- 26. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Acetyl Sulfadiazine Quantification in Biofluids
Welcome to the technical support center for the quantification of N-Acetyl Sulfadiazine (NASD) in biological fluids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during bioanalysis. As the primary metabolite of the antibiotic Sulfadiazine, accurate measurement of NASD is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2][3] This guide provides field-proven insights and validated protocols to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What is the most reliable analytical technique for quantifying this compound in biofluids?
A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying NASD in biological matrices.[4][5] Its high selectivity and sensitivity allow for accurate measurement even at low concentrations, minimizing the impact of complex sample matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆, is highly recommended to correct for variability during sample preparation and analysis, thereby improving accuracy and precision.[2][5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-¹³C₆ preferred?
A2: A SIL-IS has nearly identical physicochemical properties to the analyte (NASD).[5] This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[2] By tracking the ratio of the analyte to the SIL-IS, researchers can effectively compensate for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[2]
Q3: What are the most common sample preparation techniques for NASD analysis in plasma or urine?
A3: The most common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Protein Precipitation is a simple, fast, and cost-effective method where a water-miscible organic solvent like acetonitrile is added to the sample to precipitate proteins.[4][6] This technique is often sufficient for LC-MS/MS analysis.
-
Solid-Phase Extraction provides a more thorough cleanup by selectively isolating the analyte from matrix components.[7] This can be beneficial for reducing matrix effects and improving assay sensitivity, especially for HPLC-UV methods.[7][8]
Q4: My NASD peak is tailing in my HPLC chromatogram. What could be the cause?
A4: Peak tailing is a common issue with sulfonamides like NASD.[9][10] The primary cause is often secondary interactions between the basic functional groups on the NASD molecule and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[10][11] Operating the mobile phase at a lower pH (e.g., around 2.8) can help suppress the ionization of these silanol groups, thereby minimizing these interactions and improving peak shape.[10][11] Other potential causes include column contamination, degradation, or using an inappropriate sample solvent.[10]
Q5: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A5: Matrix effects, where co-eluting endogenous components from the biofluid suppress or enhance the ionization of the analyte, are a common challenge.[12] Strategies to mitigate this include:
-
Improving Sample Cleanup: Employing a more rigorous sample preparation method like SPE can remove interfering matrix components.[7]
-
Optimizing Chromatography: Modifying the chromatographic method to achieve better separation between NASD and interfering components is crucial.[9]
-
Using a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization and accurate quantification.[2][3]
-
Diluting the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the analysis.[12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Chromatographic Issues
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of your quantification.
Caption: A logical workflow for troubleshooting peak tailing and fronting issues.
-
Peak Tailing:
-
Secondary Silanol Interactions: The sulfonamide group in NASD can interact with active silanol sites on the column's stationary phase.[9][10]
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.[10]
-
Solution: Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[9]
-
-
-
Peak Fronting:
-
Column Overload: Injecting too much analyte can saturate the stationary phase.[10]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][10]
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[9]
-
-
Problem: Shifting Retention Times
Inconsistent retention times can lead to misidentification of peaks and inaccurate integration.
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed.[9] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature throughout the analytical run.[9] |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. A 5-10 column volume equilibration is generally recommended.[9] |
| LC Pump Issues | Check the pump for leaks and perform routine maintenance. Monitor the system pressure for significant fluctuations.[9] |
Guide 2: Sample Preparation and Matrix Effects
Problem: Low or Inconsistent Analyte Recovery
Poor recovery can negatively impact the sensitivity and reproducibility of the assay.
This protocol provides a starting point for developing a robust protein precipitation method for plasma samples.
-
Sample Aliquoting: In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound-¹³C₆ internal standard working solution to all samples (excluding blanks).[1][5]
-
Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[1][5] The 3:1 ratio of ACN to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Analysis: Vortex briefly and inject a portion into the LC-MS/MS system.[1]
Caption: A standard workflow for sample preparation using protein precipitation followed by LC-MS/MS analysis.
Problem: Inconsistent Analyte-to-Internal Standard Ratio
This can lead to poor quantitative accuracy and precision.
-
Cause: Differential matrix effects on the analyte and internal standard.
-
Solution:
-
Improve Sample Cleanup: Utilize SPE to remove a broader range of interfering components.
-
Modify Chromatography: Adjust the gradient or mobile phase composition to separate the analyte and internal standard from the region where ion suppression or enhancement is occurring.
-
Investigate Analyte Stability: Ensure that NASD is not degrading in the biological matrix or during the sample preparation process.[9] Conduct stability assessments at various temperatures and time points as per regulatory guidelines.[13][14]
-
Guide 3: Mass Spectrometry Detection Issues
Problem: Low or No Signal for NASD or its Internal Standard
This can prevent the quantification of the analyte, especially at lower concentrations.
| Issue | Action to Take |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values in your acquisition method. Optimize these transitions by infusing a pure standard solution of NASD and its ¹³C₆-labeled internal standard.[5][9] |
| Contaminated Ion Source | A dirty ion source can significantly reduce signal intensity. Clean the ion source according to the manufacturer's protocol.[9] |
| Analyte Degradation | NASD may be unstable under certain conditions. Ensure proper sample storage (typically at -20°C or -80°C) and handle samples on ice. Prepare fresh stock solutions and samples as needed.[9] |
| High Background Signal | High background noise can obscure the analyte signal. Use high-purity, LC-MS grade solvents and reagents.[9] Check for carryover by injecting a blank solvent after a high-concentration sample.[9] |
Method Validation Parameters
All bioanalytical methods must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure their reliability.[13][15][16]
| Validation Parameter | Typical Acceptance Criteria (FDA) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[13] |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[5][13] |
| Calibration Curve | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[13] |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure that precision, selectivity, and sensitivity are not compromised. The use of a SIL-IS is the best way to correct for matrix effects.[2] |
| Stability | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage stability.[14] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of sulfadiazine in eggs using molecularly imprinted solid-phase extraction coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. altasciences.com [altasciences.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Mitigating N-Acetyl Sulfadiazine Matrix Effects in Plasma Samples: A Technical Support Guide
Welcome to the technical support center for the bioanalysis of N-Acetyl Sulfadiazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects encountered during the quantification of this compound in plasma samples. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental data.
Understanding the Challenge: Matrix Effects in Bioanalysis
When analyzing this compound, the primary metabolite of the antibiotic Sulfadiazine, in a complex biological matrix like plasma, co-eluting endogenous components can interfere with the ionization process in the mass spectrometer.[1][2] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[1][2][3] Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during method validation to ensure reliable bioanalytical data.[4][5][6]
This guide will walk you through common questions and troubleshooting strategies to identify, assess, and mitigate matrix effects in your this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects when analyzing this compound in plasma?
A1: The primary sources of matrix effects in plasma are endogenous components that can co-elute with this compound. These include:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma. They are notoriously problematic in LC-MS/MS analysis, often causing significant ion suppression.[2][7]
-
Salts and Proteins: Although most proteins are removed during sample preparation, residual amounts and various salts can still affect ionization efficiency.[1]
-
Other Endogenous Molecules: Plasma is a complex mixture containing numerous small molecules, lipids, and peptides that can potentially interfere with the analysis.[8][9]
Q2: How can I qualitatively assess if my this compound assay is suffering from matrix effects?
A2: A common and effective qualitative method is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Experimental Workflow: Post-Column Infusion
Caption: Post-column infusion experimental setup.
Procedure:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column, but before the mass spectrometer's ion source.
-
Inject a blank, protein-precipitated plasma sample onto the LC system.
-
Monitor the signal intensity of this compound. A stable baseline signal is expected.
-
Any significant drop or rise in the baseline signal during the chromatographic run indicates the elution of interfering components from the plasma matrix, thus revealing the presence of matrix effects.
Q3: How do I quantitatively measure the matrix effect for this compound?
A3: The most accepted method for quantifying matrix effects is the post-extraction spike method . This involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solution.
Quantitative Assessment of Matrix Effect:
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
According to regulatory guidelines, the matrix effect should be evaluated at low and high quality control (QC) concentrations using at least six different lots of plasma.[6] The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%.[6]
Troubleshooting Guides
Scenario 1: My this compound assay shows significant ion suppression and poor reproducibility.
This is a classic sign of matrix effects, likely due to insufficient sample cleanup.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting ion suppression issues.
Detailed Mitigation Strategies:
1. Enhance Sample Preparation:
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound.[10]
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids.[11]
-
Optimization: Experiment with different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to plasma. Using cold solvent can improve protein removal.
-
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.[10]
-
Protocol:
-
To 100 µL of plasma, add the internal standard.
-
Add a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously and centrifuge.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
-
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective method for isolating analytes from complex matrices and is very effective at removing phospholipids.[10]
-
Protocol (General Reversed-Phase SPE):
-
Condition: Pass methanol, followed by water, through the SPE cartridge.
-
Load: Load the pre-treated plasma sample.
-
Wash: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and reconstitute.
-
-
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Phospholipid Removal |
| Protein Precipitation | Fast, simple, inexpensive | Low selectivity, significant matrix effects often remain | Poor to Moderate |
| Liquid-Liquid Extraction | Good for removing salts and some phospholipids | Can be labor-intensive, requires solvent optimization | Moderate to Good |
| Solid-Phase Extraction | High selectivity, excellent for removing interferences | More expensive, requires method development | Excellent |
2. Optimize Chromatographic Conditions:
The goal is to achieve chromatographic separation between this compound and the co-eluting matrix components.[10]
-
Gradient Elution: Employ a gradient elution profile on your LC system. A well-designed gradient can help to separate the analyte from early-eluting and late-eluting interferences.
-
Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity for this compound and interfering components.
3. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[12][13] A SIL-IS, such as this compound-¹³C₆, has nearly identical chemical and physical properties to the analyte.[13]
-
Mechanism of Action: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[10][13] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to improved accuracy and precision.[13]
Scenario 2: My assay works well for some plasma lots but fails for others.
This indicates a lot-to-lot variability in the plasma matrix, which is a key aspect of matrix effect evaluation required by regulatory agencies.[6]
Mitigation Strategy:
-
Re-validate with Multiple Lots: During method validation, it is crucial to assess the matrix effect using at least six different individual lots of plasma.[5][6] This will ensure that your method is robust and not susceptible to variations between subjects or sources.
-
Employ a More Robust Sample Cleanup: If lot-to-lot variability is observed, it's a strong indication that the current sample preparation method is not sufficiently removing interfering components. Consider moving from a simple PPT to a more rigorous LLE or SPE method.
-
Confirm SIL-IS Performance: Ensure your SIL-IS is co-eluting perfectly with the analyte. If there is a slight separation, different lots of plasma could have varying interferences that affect the analyte and IS differently.[14]
Conclusion
Mitigating matrix effects for this compound in plasma is a critical step in developing a robust and reliable bioanalytical method. A systematic approach that involves a thorough evaluation of sample preparation techniques, chromatographic optimization, and the use of a stable isotope-labeled internal standard is essential for ensuring data integrity. By understanding the causes of matrix effects and implementing the troubleshooting strategies outlined in this guide, researchers can develop high-quality assays that meet regulatory expectations and provide accurate pharmacokinetic data.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. selectscience.net [selectscience.net]
- 8. Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect explained by unexpected formation of peptide in acidified plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Addressing N-Acetyl Sulfadiazine low recovery during sample prep
A Guide to Troubleshooting Low Recovery During Sample Preparation
Welcome to the technical support center for the analysis of N-Acetyl Sulfadiazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low analyte recovery during sample preparation. As a primary metabolite of the widely used antibiotic Sulfadiazine, accurate quantification of this compound is critical for pharmacokinetic and metabolic studies.[1] This resource provides in-depth, field-proven insights and validated protocols to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low recovery for this compound. What are the most common overarching causes?
Low recovery is a frequent challenge in bioanalysis and can stem from multiple stages of the sample preparation workflow. The root cause often relates to the physicochemical properties of this compound and its interaction with the biological matrix.
The primary factors to investigate are:
-
Suboptimal Sample Preparation Technique: The chosen method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimized for the specific properties of this compound or the matrix it's in.
-
Analyte Solubility Issues: this compound has limited solubility in certain solvents.[2][] If the pH or solvent composition is not carefully controlled, the analyte can precipitate along with matrix components or fail to transfer efficiently between phases.
-
Chemical Instability: Sulfonamides can be susceptible to degradation. The acetyl group on this compound can be hydrolyzed under harsh acidic or basic conditions, converting it back to Sulfadiazine.[1]
-
Matrix Effects: Co-extracted endogenous components from biological matrices like plasma or urine can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and artificially low readings.[4]
-
Non-Specific Binding: The analyte may adsorb to the surfaces of labware, such as polypropylene tubes or pipette tips, especially if the sample is at a low concentration.[5]
To systematically diagnose the issue, it is crucial to evaluate each step of your process, from initial sample handling to final reconstitution.
Troubleshooting Workflow for Low Recovery
This workflow provides a logical path to identify the source of analyte loss. It is recommended to analyze the fractions from each step (e.g., protein pellet, aqueous waste, wash solvents) to pinpoint where the this compound is being lost.[6]
Caption: A logical workflow for troubleshooting low recovery issues.
Guide 1: Optimizing Protein Precipitation (PPT)
Protein precipitation is a common, rapid method for sample cleanup in bioanalysis.[7] However, its non-selective nature can lead to low recovery if not properly optimized.
Q2: My recovery is low after using acetonitrile for protein precipitation. What went wrong?
While acetonitrile is highly effective at precipitating plasma proteins, several factors can cause low recovery of this compound.[8]
-
Analyte Co-Precipitation: this compound is only slightly soluble in solvents like methanol and DMSO.[2][] If the final concentration of the organic solvent is too high, or if the sample pH shifts unfavorably upon solvent addition, the analyte can precipitate out of solution along with the proteins.
-
Incomplete Protein Precipitation: Insufficient solvent volume may not precipitate all proteins, leading to a viscous supernatant that is difficult to pipette accurately, causing volume errors and leaving analyte behind. A precipitant-to-plasma ratio of 3:1 is a common starting point.[7][9]
-
Supernatant Transfer Loss: After centrifugation, a portion of the supernatant containing the analyte can remain trapped within the protein pellet. Incomplete or inaccurate transfer of the supernatant is a direct cause of low recovery.
Data Presentation: Comparison of PPT Methods
| Precipitant | Typical Ratio (Precipitant:Plasma) | Protein Removal Efficiency | Ionization Effect (Matrix Effect) | Key Considerations |
| Acetonitrile (ACN) | 2:1 to 3:1 | >96%[8] | Can be significant | Excellent protein removal, but may cause analyte co-precipitation if not optimized. |
| Methanol (MeOH) | 2:1 to 3:1 | Good | Variable | Less efficient at precipitating proteins compared to ACN, potentially leaving more matrix components. |
| Trichloroacetic Acid (TCA) | 10% TCA at 2:1 ratio | ~92%[8] | Can be minimal with proper mobile phase | Good protein removal; acidic conditions can help keep this compound protonated and soluble but risk hydrolysis. |
| Zinc Sulfate (in basic conditions) | 10% ZnSO₄ at 2:1 ratio | ~91%[8][10] | Variable | Effective, but adds inorganic salts that must be compatible with the LC-MS system. |
Experimental Protocol: Optimized Protein Precipitation
This protocol is a robust starting point for extracting this compound from plasma.
-
Sample Preparation: Thaw plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.[7]
-
Aliquoting: In a 1.5 mL polypropylene tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10-20 µL of the internal standard working solution (e.g., this compound-¹³C₆) to all samples except the blank.[7][9] Vortex briefly.
-
Precipitation Step: Add 300 µL of cold (4°C) acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and soluble.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to form a compact protein pellet.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate. Be cautious not to disturb the pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C. Reconstitute the residue in a solvent that is compatible with your initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9] Vortex to ensure the analyte is fully dissolved before injection.
Guide 2: Optimizing Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Q3: I'm using LLE, but my recovery is poor and inconsistent. How can I improve it?
Successful LLE is critically dependent on the ionization state of the analyte and the choice of extraction solvent.
-
Incorrect pH: this compound is an acidic compound. To extract it from an aqueous matrix (like plasma) into an organic solvent, the analyte must be in its neutral, un-ionized form. This requires adjusting the pH of the aqueous phase to be acidic (at least 1-2 pH units below its pKa). If the pH is too high, the analyte will be ionized and remain in the aqueous layer.
-
Inappropriate Extraction Solvent: The organic solvent must effectively solubilize the neutral form of this compound while being immiscible with water. Solvents like ethyl acetate or dichloromethane are common choices.[11] A solvent that is too polar may not separate well, while one that is too non-polar may not extract the analyte efficiently.
-
Insufficient Mixing or Emulsion Formation: Inadequate mixing will lead to incomplete extraction and low recovery.[12] Conversely, overly vigorous shaking can create an emulsion—a stable mixture of the two phases that is difficult to separate.[12]
Experimental Protocol: Optimized pH-Controlled LLE
-
Sample and IS Preparation: Aliquot 100 µL of plasma into a polypropylene tube and spike with the internal standard as described in the PPT protocol.
-
pH Adjustment: Add 50 µL of an acidic buffer (e.g., 0.1 M HCl or a pH 4 buffer) to the plasma sample. Vortex briefly. This step is crucial to neutralize the this compound.
-
Addition of Extraction Solvent: Add 600 µL of ethyl acetate to the tube.
-
Extraction: Cap the tube and mix using a vortex mixer for 2 minutes or by gentle, repeated inversion for 5 minutes. Vent the tube periodically to release pressure.[13]
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to break any potential emulsions and achieve a clean separation between the aqueous (bottom) and organic (top) layers.
-
Organic Layer Transfer: Carefully transfer the top organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase as described in the PPT protocol.
Guide 3: Optimizing Solid-Phase Extraction (SPE)
SPE is the most selective sample preparation technique, capable of producing the cleanest extracts and minimizing matrix effects.[14] However, it is also the most complex, with multiple steps where analyte loss can occur.
Q4: My SPE recovery is low. How do I determine which step is failing?
To troubleshoot SPE, you must analyze the fractions from each step: the flow-through from the sample load, the wash eluate, and the final extract.[6]
-
Analyte Breakthrough During Loading: If the analyte is found in the loading flow-through, it means it did not bind to the sorbent.[6][14] This can be caused by:
-
Incorrect Sorbent Choice: A reversed-phase (e.g., C18) sorbent is typically used for sulfonamides, but the specific chemistry must be appropriate.[15]
-
Improper Sample Pre-treatment: The sample pH must be adjusted so the analyte is in the correct form to be retained by the sorbent (ionized for ion-exchange, neutral for reversed-phase).
-
Column Drying: If the sorbent bed dries out after conditioning and equilibration, retention can be compromised.[15]
-
-
Analyte Loss During Washing: If the analyte is detected in the wash fraction, the wash solvent is too strong and is prematurely eluting the analyte along with interferences.[6][14] The solution is to use a weaker organic solvent in the wash step.
-
Incomplete Elution: If recovery remains low but the analyte is not in the load or wash fractions, it is likely still bound to the sorbent.[6][15] This indicates the elution solvent is not strong enough to desorb the analyte. The solution is to increase the organic strength of the elution solvent, adjust its pH, or increase the elution volume.
SPE Method Development Logic
Caption: Key steps in developing a robust SPE method.
Experimental Protocol: Optimized Reversed-Phase SPE
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. This ensures the analyte is in its neutral form and disrupts protein binding. Centrifuge to pellet any precipitated proteins and use the supernatant for loading.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile, potentially containing a small amount of base (e.g., 0.5% ammonium hydroxide) to ensure the analyte is ionized for efficient elution. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in previous protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. silicycle.com [silicycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
N-Acetyl Sulfadiazine retention time shifts in reverse-phase LC
Welcome to the technical support guide for the analysis of N-Acetyl Sulfadiazine using reverse-phase liquid chromatography (LC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to retention time variability. Achieving stable and reproducible retention times is critical for accurate quantification and method validation. This guide provides in-depth, field-proven insights to diagnose and remedy shifts in this compound retention.
Understanding this compound
This compound is the primary metabolite of the antibiotic Sulfadiazine.[1][2][3] Its analysis is crucial for pharmacokinetic, metabolic, and toxicology studies.[3] Like many sulfonamides, its chemical behavior in a reverse-phase system is highly dependent on its physicochemical properties and the chromatographic conditions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [1][4] |
| Molecular Weight | ~292.32 g/mol | [1] |
| pKa | ~5.86 | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [6][] |
| Chemical Class | Sulfonamide, Acetamide | [1] |
Troubleshooting Guide: Retention Time Shifts
Retention time (RT) instability is one of the most common challenges in LC analysis.[8] This section provides a systematic approach to diagnosing the root cause of these shifts, categorized by the nature of the problem.
Q1: My retention times for ALL peaks, including this compound, are shifting in the same direction (either all earlier or all later). What's the problem?
A1: This pattern strongly suggests a systemic or hardware-related issue rather than a chemical one specific to your analyte. When all peaks shift proportionally, the cause is likely related to the mobile phase delivery system or overall system conditions.[8][9]
Root Cause Analysis & Solutions:
-
Flow Rate Fluctuation: This is the most common cause.[9][10] A change in flow rate directly impacts the time it takes for analytes to travel through the column.
-
Diagnosis: Manually check the flow rate by collecting the eluent from the detector outlet into a graduated cylinder for a fixed time (e.g., 5 minutes). Compare the collected volume to the method's set point.
-
Solution:
-
Air in the Pump: Degas the mobile phase thoroughly and re-prime the pump.[11] Ensure solvent inlet frits are submerged in the reservoirs.
-
Pump Seal Failure or Faulty Check Valves: Significant pressure fluctuations or an inability to maintain pressure can indicate worn pump seals or malfunctioning check valves.[10] Refer to your instrument manual for maintenance procedures.
-
System Leaks: Carefully inspect all fittings from the pump to the detector for any signs of leakage, which can cause a drop in the actual flow rate delivered to the column.[10][11]
-
-
-
Inconsistent Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[8][12] As temperature increases, viscosity decreases, leading to shorter retention times.[11]
-
Diagnosis: Are you using a thermostatted column compartment? If not, fluctuations in ambient room temperature can cause RT drift throughout the day.[12]
-
Solution: Always use a column oven set at least 5-10°C above the maximum expected room temperature to ensure a stable thermal environment for the separation.[10][12]
-
-
Incorrect Mobile Phase Composition (Isocratic): If you are manually preparing a pre-mixed isocratic mobile phase, small errors in measurement can lead to run-to-run shifts.
-
Diagnosis: A 1% error in the organic solvent composition can alter retention times by 5-15%.[13]
-
Solution: For maximum reproducibility, use an online mixing function of the HPLC system ("dial-a-mixture") instead of manually mixing large batches.[14] If manual mixing is necessary, use precise volumetric glassware.
-
Q2: Only the this compound peak is shifting, while my other analytes or internal standards are stable. Why?
A2: A selective shift for an ionizable compound like this compound is almost always linked to its specific chemical properties, particularly its response to mobile phase pH. [8]
Root Cause Analysis & Solutions:
-
Mobile Phase pH is Too Close to the Analyte's pKa: this compound has a pKa of approximately 5.86.[5] When the mobile phase pH is within ±1.5 units of the pKa, the analyte exists as a mixture of its ionized and non-ionized forms. Small, unintentional variations in pH can cause large changes in the ratio of these two forms, leading to significant and unpredictable RT shifts. The neutral form is more hydrophobic and will be retained longer on a C18 column.[8]
-
Diagnosis: Check the pH of your aqueous mobile phase with a calibrated pH meter. Has it changed since it was prepared? Ingress of atmospheric CO₂ can lower the pH of unbuffered or weakly buffered solutions over time.[14]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound (pKa ~5.86), this means setting the pH to < 3.8 or > 7.8 . At a low pH (e.g., 2.5-3.0 using formic or phosphoric acid), the sulfonamide group will be fully protonated (neutral), leading to stable and robust retention.[15]
Figure 1. Effect of mobile phase pH on this compound's ionization and retention. -
-
Analyte Degradation: this compound can undergo hydrolysis back to Sulfadiazine, especially under strongly acidic or basic conditions.[6] If your stock or working solutions are degrading, you may see a decrease in the main peak area and potentially a new peak appearing for Sulfadiazine, which will have a different retention time.
-
Diagnosis: Analyze a freshly prepared standard and compare it to an older one. Use HPLC-MS to confirm the identity of any new peaks.
-
Solution: Prepare stock solutions in a suitable organic solvent like DMSO or methanol and store them at -20°C for long-term stability.[6] Prepare aqueous working solutions fresh daily and maintain the pH around neutral (7.0) if they must be stored for short periods.[6]
-
Q3: My retention time for this compound is progressively decreasing over a sequence of injections. What is happening?
A3: A consistent, one-directional drift (usually to shorter RTs) often points to irreversible changes in the column chemistry or the accumulation of contaminants.
Root Cause Analysis & Solutions:
-
Column Degradation (Fouling): Biological samples (plasma, urine) or complex matrices can contain endogenous components (proteins, lipids) that are strongly retained on the column.[16] Over many injections, these contaminants build up, creating active sites that can alter selectivity or block pores, often leading to reduced retention and poor peak shape.[16][17]
-
Diagnosis: System backpressure may increase, and peak shape may deteriorate (tailing or fronting) along with the RT shift.[17]
-
Solution:
-
Implement Sample Preparation: Use protein precipitation or solid-phase extraction (SPE) for biological samples to remove the majority of interfering matrix components before injection.[2]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained contaminants, protecting the more expensive analytical column.
-
Perform Column Flushing: Develop a routine column washing procedure. See the protocol below.
-
-
-
Stationary Phase Hydrolysis: Using mobile phases with a high pH (e.g., > 8) can cause the silica backbone of many reverse-phase columns to dissolve, leading to a loss of the bonded stationary phase and a subsequent decrease in retention.[18]
-
Diagnosis: This is a gradual and irreversible process. The column will eventually fail to provide adequate separation.
-
Solution: Always operate within the column manufacturer's recommended pH range (typically pH 2-8 for standard silica-based columns). If a higher pH is required, use a hybrid or polymer-based column designed for high-pH stability.
-
Protocol: General-Purpose Reverse-Phase Column Flushing
This procedure should be performed when you observe increased backpressure or retention time shifts due to contamination. Always disconnect the column from the detector during flushing.
-
Step 1 (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water mixed with your mobile phase's organic solvent at the same ratio (e.g., if you use 70:30 Water:ACN with buffer, flush with 70:30 Water:ACN without buffer). This prevents buffer precipitation.
-
Step 2 (Remove Hydrophobic Contaminants): Flush with 20 column volumes of 100% Acetonitrile.
-
Step 3 (Stronger Elution): If contamination persists, flush with 20 column volumes of 100% Isopropanol (IPA).
-
Step 4 (Re-equilibration): Before resuming analysis, re-equilibrate the column with the initial mobile phase conditions until the baseline is stable (typically 10-20 column volumes).[19]
Systematic Troubleshooting Workflow
When encountering RT shifts, a logical, step-by-step approach is the most efficient way to identify the problem.
Frequently Asked Questions (FAQs)
-
Q: How does the sample solvent affect my retention time? A: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile), it can cause peak distortion and RT shifts, often to earlier times.[11] Whenever possible, dissolve your sample in the initial mobile phase composition.[19]
-
Q: Why is column equilibration so important? A: The column's stationary phase needs to fully equilibrate with the mobile phase to ensure a stable chemical environment for separation. Insufficient equilibration, especially in gradient elution, is a common cause of drifting retention times in the first few injections of a sequence.[19] A general rule is to equilibrate with 5-10 column volumes of the initial mobile phase before the first injection.[19]
-
Q: Could my this compound be interacting with the column itself? A: Yes. Sulfonamides can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns.[20] These acidic silanols (Si-OH) can cause secondary ionic interactions, leading to peak tailing and potential shifts in retention. This effect is often more pronounced at mid-range pH (4-7). Using a low pH mobile phase (e.g., pH < 3) can suppress the ionization of silanol groups, minimizing these unwanted interactions.[20]
-
Q: What are the best storage conditions for this compound? A: In its solid form, it should be stored in a freezer at -20°C.[6][21] Stock solutions in organic solvents should also be stored at -20°C.[6] Due to the risk of hydrolysis, aqueous solutions should be prepared fresh. If short-term storage is necessary, keep them refrigerated at 2-8°C and verify their stability under your specific conditions.[6]
References
- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. karger.com [karger.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 17. biorelevant.com [biorelevant.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. clearsynth.com [clearsynth.com]
Technical Support Center: N-Acetyl Sulfadiazine Ion Suppression in ESI-MS
Welcome to the technical support center for the analysis of N-Acetyl Sulfadiazine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression.
Introduction to Ion Suppression in ESI-MS
Ion suppression is a significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS) that can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1][2] These matrix components can interfere with the ionization of the target analyte, leading to a decreased signal intensity, a phenomenon known as ion suppression.[1][2] This is particularly problematic in complex biological matrices where the concentration of interfering substances can be high.[3]
This compound, the major metabolite of the antibiotic Sulfadiazine, is frequently analyzed in biological matrices for pharmacokinetic and metabolic studies.[4][5][6] Its analysis by LC-ESI-MS can be susceptible to ion suppression, necessitating robust methods to mitigate these effects and ensure data quality.
Frequently Asked Questions (FAQs)
Q1: What causes ion suppression for this compound in ESI-MS?
A1: Ion suppression in ESI-MS is primarily caused by co-eluting matrix components that compete with the analyte for ionization.[1][2] When this compound and matrix components enter the ESI source at the same time, they compete for the limited surface area of the ESI droplets and for the available charge. This competition can reduce the efficiency of this compound ionization, leading to a lower signal. Other proposed mechanisms include changes in droplet viscosity and surface tension caused by high concentrations of interfering compounds, which can hinder solvent evaporation and the release of gas-phase analyte ions.[7]
Q2: How can I determine if my this compound signal is being suppressed?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the MS detector after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a blank matrix extract after extraction with the response of the same concentration in a pure solvent.[8] A lower response in the matrix sample indicates ion suppression. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
Q3: What are the most effective general strategies to reduce ion suppression?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Sample Preparation: Implementing a thorough sample cleanup procedure is one of the most effective ways to remove interfering matrix components.[1][3]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[8]
-
Mass Spectrometry Parameters: Adjusting the ESI source parameters can sometimes help to minimize the impact of matrix effects.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[3][5]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
Effective sample preparation is the first line of defense against ion suppression. The goal is to remove as many matrix components as possible while efficiently recovering this compound.
Physicochemical Properties of this compound to Consider:
| Property | Value | Implication for Sample Preparation |
| Molecular Weight | 298.27 g/mol [4][9] | Suitable for most extraction techniques. |
| Solubility | Slightly soluble in DMSO and Methanol[4][5] | Affects choice of reconstitution solvent. |
| Polarity | Considered a polar compound[10] | Influences the choice of SPE sorbent and LLE solvents. |
Recommended Sample Preparation Protocols:
Protocol 1.1: Protein Precipitation (PPT)
This is a simple and fast method but may be the least effective at removing all matrix components, potentially leading to significant ion suppression.[8]
Steps:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.[6]
Protocol 1.2: Liquid-Liquid Extraction (LLE)
LLE can provide cleaner extracts than PPT, but recovery of polar analytes like this compound can be challenging.[8]
Steps:
-
To a sample, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Adjust the pH of the aqueous phase to ensure this compound is in its neutral form to facilitate extraction into the organic phase.
-
Vortex to mix thoroughly and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue.
Protocol 1.3: Solid-Phase Extraction (SPE)
SPE is often the most effective technique for removing a wide range of interferences.[1] Reversed-phase or mixed-mode cation exchange SPE cartridges are good starting points for a polar compound like this compound.
Steps:
-
Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute.
Caption: Decision workflow for selecting a sample preparation method.
Guide 2: Chromatographic Optimization
Proper chromatographic separation is key to resolving this compound from matrix components that were not removed during sample preparation.[8]
Key Parameters to Optimize:
-
Column Chemistry: A C18 reversed-phase column is a common starting point.[6] For highly polar interferences, consider a column with a different selectivity (e.g., Phenyl-Hexyl) or a HILIC column.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile often results in less signal suppression compared to methanol.
-
Additives: Formic acid (0.1%) is a common additive for positive ion mode ESI to promote protonation. Ammonium acetate can be used for pH control.[11]
-
-
Gradient Profile: A well-designed gradient can effectively separate early-eluting polar interferences from the analyte peak.
-
Flow Rate: Lower flow rates (in the nanoliter-per-minute range) can sometimes reduce ion suppression by generating smaller, more highly charged droplets.[7]
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run, and after the analyte has eluted.[8]
Caption: Key parameters for chromatographic optimization.
Guide 3: The Gold Standard - Stable Isotope-Labeled Internal Standards
The most robust method for correcting ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆.[3][5]
Why it Works:
A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5][12] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[5]
Implementation:
-
Synthesize or purchase a high-purity this compound-¹³C₆ standard.
-
Spike a known concentration of the SIL-IS into all samples, standards, and quality controls at the beginning of the sample preparation process.
-
Develop an MRM (Multiple Reaction Monitoring) method to monitor a transition for both the analyte and the SIL-IS.
-
Quantify using the peak area ratio of the analyte to the SIL-IS.
Summary of Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Dilution | Reduces the concentration of both analyte and matrix components.[13] | Simple, fast. | May compromise sensitivity for trace analysis.[7] |
| Improved Sample Cleanup | Removes interfering matrix components before analysis.[1][3] | Highly effective at reducing suppression. | Can be time-consuming and may lead to analyte loss. |
| Chromatographic Separation | Separates the analyte from co-eluting matrix components.[8] | Reduces competition for ionization. | May require significant method development. |
| Matrix-Matched Calibration | Prepares calibration standards in the same matrix as the samples.[1] | Compensates for predictable matrix effects. | Requires a source of analyte-free matrix. |
| Stable Isotope-Labeled IS | Co-elutes with the analyte and experiences the same matrix effects.[3][5] | The most accurate and reliable method for correction. | Can be expensive and not always commercially available. |
Conclusion
Reducing ion suppression for this compound in ESI-MS requires a systematic and often multi-pronged approach. By understanding the causes of ion suppression and methodically applying the strategies outlined in this guide—from rigorous sample preparation and optimized chromatography to the indispensable use of stable isotope-labeled internal standards—researchers can achieve reliable, accurate, and reproducible quantitative results.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-13C6 | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental… [ouci.dntb.gov.ua]
- 11. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Collision Energy for N-Acetyl Sulfadiazine MS/MS
Welcome to the technical support guide for the tandem mass spectrometry (MS/MS) analysis of N-Acetyl Sulfadiazine. This center is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on a critical aspect of method development: the optimization of collision energy. Here, we move beyond simple instructions to explain the underlying principles, ensuring you can develop robust and sensitive analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it a critical parameter for this compound analysis?
A1: Collision energy (CE) is the kinetic energy applied to a selected precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation.[1][2] This process, known as Collision-Induced Dissociation (CID), is fundamental to tandem mass spectrometry (MS/MS).[2] When your this compound precursor ion (e.g., [M+H]⁺ at m/z 293.1) enters the collision cell, it collides with neutral gas molecules (typically argon or nitrogen).[2] The CE value dictates the efficiency of this energy transfer.
Optimizing this parameter is not merely a suggestion; it is essential for achieving maximum sensitivity and specificity in your assay.[3][4]
-
Too low CE: Insufficient fragmentation will occur, leading to a weak signal for your product ions and thus poor sensitivity.
-
Too high CE: The precursor ion may be shattered into very small, non-specific fragments, or the desired product ions themselves may undergo further fragmentation. This again leads to a loss of signal for the specific transition you want to monitor.[1]
-
Optimal CE: The energy is just right to maximize the formation of the desired, structurally significant product ion, leading to the best possible signal-to-noise ratio for your Multiple Reaction Monitoring (MRM) transition.
Since the optimal CE is highly dependent on the molecule's structure, the specific precursor-to-product transition, and the instrument's geometry, it must be determined empirically for each analyte, including this compound.[3][5]
Q2: I'm setting up my method for this compound. What are its expected precursor and product ions?
A2: this compound (Molecular Weight: ~292.3 g/mol ) is the major metabolite of the antibiotic Sulfadiazine.[6][7] In typical positive mode electrospray ionization (ESI+), it readily forms a protonated molecule [M+H]⁺. This will be your precursor ion for MS/MS analysis.
The fragmentation of sulfonamides is well-characterized.[10][11] For this compound, the most common and structurally relevant fragmentations involve the cleavage of the sulfonamide core. The two most abundant and useful product ions to target are:
-
Product Ion 1 (Q3): m/z 199.1 - This ion likely corresponds to the loss of the acetyl group and sulfur dioxide (SO₂).[8]
-
Product Ion 2 (Q3): m/z 156.1 - This is a highly characteristic fragment of the sulfonamide core itself.[8]
When using a stable isotope-labeled internal standard (SIL-IS) like this compound-¹³C₆ (Molecular Weight: ~298.3 g/mol ), you will observe a corresponding mass shift.[12]
The following table summarizes these key ions for your method setup.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 293.1 | 199.1 | Corresponds to the loss of the acetyl group and SO₂.[8] |
| 293.1 | 156.1 | Characteristic fragment of the sulfonamide core.[8] | |
| This compound-¹³C₆ | 299.1 | 205.1 | Labeled fragment corresponding to the loss of the acetyl group and SO₂.[8] |
| 299.1 | 162.1 | Labeled characteristic sulfonamide core fragment.[8] |
Troubleshooting and Optimization Guides
Q3: My signal is very low for all product ions. How do I systematically find the optimal collision energy?
A3: Low signal is the classic sign of suboptimal collision energy. The most reliable method to determine the optimal CE is to generate a "breakdown curve" (or collision energy profile) for each of your MRM transitions. This involves systematically stepping the collision energy across a range of values and monitoring the intensity of the resulting product ion.
The workflow below outlines the definitive process for this optimization.
Caption: Workflow for Empirical Collision Energy Optimization.
Experimental Protocol: Collision Energy Optimization via Infusion
Objective: To empirically determine the optimal collision energy for the two primary MRM transitions of this compound.
Materials:
-
This compound analytical standard.
-
LC/MS-grade methanol and water.
-
A calibrated syringe pump and infusion line.
-
A triple quadrupole or Q-TOF mass spectrometer.
Procedure:
-
Solution Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
System Setup:
-
Connect the syringe pump to the mass spectrometer's ion source.
-
Begin infusing the solution at a stable flow rate (e.g., 10 µL/min) to establish a steady signal.
-
Optimize ion source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage) to maximize the precursor ion signal at m/z 293.1.[13]
-
-
Collision Energy Ramp Method:
-
In your instrument control software, create a new MS/MS acquisition method.
-
Set the Q1 mass to select the precursor ion m/z 293.1.
-
Set Q3 to scan for the product ions (e.g., from m/z 50 to 300) or, if possible, set up multiple experiments to monitor each specific transition.
-
Set up a parameter ramp for the collision energy. A typical starting range for a molecule of this size is 5 to 50 eV. Use a step size of 1 or 2 eV.[14][15]
-
-
Data Acquisition:
-
Acquire data for several minutes to ensure a stable signal and good spectral averaging at each CE step.
-
-
Data Analysis:
-
Using your software's data analysis tools, extract the intensity of each product ion (m/z 199.1 and m/z 156.1) at each collision energy value.
-
Create a plot of "Intensity vs. Collision Energy" for each transition.
-
The peak of the curve for each plot corresponds to the optimal collision energy for that specific precursor-to-product transition.
-
-
Implementation:
-
Repeat the process for the stable isotope-labeled internal standard (precursor m/z 299.1). The optimal CE values should be very similar to the unlabeled analyte.
-
Enter these optimized CE values into your final quantitative LC-MS/MS method.
-
Data Recording Table Example:
| Collision Energy (eV) | Intensity of Precursor (m/z 293.1) | Intensity of Product 1 (m/z 199.1) | Intensity of Product 2 (m/z 156.1) |
| 5 | |||
| 7 | |||
| 9 | |||
| ... (continue ramp) | |||
| 49 |
Q4: I see two potential product ions. Should I use the same collision energy for both?
A4: Not necessarily. Different fragmentation pathways often have different energy requirements.[3] The cleavage that produces the m/z 199.1 fragment may require a different amount of energy than the one producing the m/z 156.1 fragment. This is precisely why the breakdown curve is so important; it allows you to determine the unique optimal CE for each transition.[4] Using a single, compromised CE value for both transitions will likely result in suboptimal sensitivity for at least one, if not both, of your chosen MRMs. Always optimize and program the CE for each MRM transition individually in your acquisition method.[15]
Q5: My instrument software suggests a "rolling" or "calculated" collision energy based on m/z. Is this sufficient?
A5: Most instrument software platforms can calculate a theoretical CE based on a linear equation of the form: CE = slope * (precursor m/z) + intercept.[15][16] This feature is a fantastic starting point and can get you reasonably close to the optimal value, saving significant time. For many applications, especially in proteomics, this predicted CE provides acceptable results.[15]
However, for high-sensitivity, regulated bioanalysis or when pushing the limits of quantification, empirical optimization is always superior.[4] The default equations are generalized and may not be perfect for the specific bond energies within this compound. It is best practice to use the calculated CE as the center point for your empirical ramp experiment (e.g., if the software suggests 22 eV, you could ramp from 12 to 32 eV). This ensures you find the true optimum for your specific instrument and conditions.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. longdom.org [longdom.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-13C6 | C12H12N4O3S | CID 46780050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. journalofchemistry.org [journalofchemistry.org]
- 14. gcms.cz [gcms.cz]
- 15. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. skyline.ms [skyline.ms]
Technical Support Center: N-Acetyl Sulfadiazine Stock Solution Stability
Introduction for the Researcher
N-Acetyl Sulfadiazine is the primary metabolite of the antibiotic Sulfadiazine and a critical analyte in pharmacokinetic and metabolic studies.[1][2] Achieving accurate and reproducible results hinges on the integrity of your stock solutions. Degradation of this compound not only compromises the quantification of your target analyte but can also lead to the misinterpretation of metabolic data.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the degradation of this compound in stock solutions. By explaining the underlying chemical principles of its instability, we aim to empower you to design robust experimental protocols and ensure the highest quality of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The principal degradation pathway for this compound is the hydrolysis of its N-acetyl group, which results in the formation of Sulfadiazine.[1][3] This reaction is catalyzed by both acidic and basic conditions, making pH control a critical factor in maintaining the stability of your solutions.[3]
Q2: My this compound solution has turned a slight yellow. What does this indicate?
A2: A color change in your solution may be an indicator of degradation. While hydrolysis is the main concern, photodegradation can be a contributing factor for sulfonamides.[4][5][6] It is recommended to investigate any solution that has changed in appearance for the presence of degradants.
Q3: What are the ideal storage conditions for this compound solid and stock solutions?
A3: For long-term storage, solid this compound should be kept in a freezer at -20°C.[3][7] Stock solutions should also be stored at -20°C or below. For short-term use, working solutions can be refrigerated at 2-8°C, but their stability should be verified under your specific experimental conditions.[3]
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: this compound has limited solubility. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3][][9] For analytical purposes, acetonitrile is also a suitable solvent.[3] It is crucial to use high-purity, anhydrous solvents to minimize the water content and thus reduce the risk of hydrolysis.[3]
Q5: How can I confirm if my this compound stock solution has degraded?
A5: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[3] This method allows for the separation and quantification of the parent compound and its primary degradant, Sulfadiazine.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter with your this compound solutions and provides a systematic approach to resolving them.
Issue 1: Rapid Degradation of the Compound in Solution
-
Possible Cause 1: Inappropriate pH.
-
Scientific Rationale: The amide bond of the N-acetyl group is susceptible to both acid and base-catalyzed hydrolysis. Deviations from a neutral pH will accelerate the conversion to Sulfadiazine.
-
Solution: Ensure the pH of your aqueous solution is neutral (around 7.0).[3] If you are using buffered solutions, verify the pH after the addition of all components.
-
-
Possible Cause 2: Presence of Water in Organic Solvents.
-
Scientific Rationale: Water acts as a reactant in the hydrolysis of the N-acetyl group. Even small amounts of water in organic solvents can lead to significant degradation over time.
-
Solution: Use anhydrous grade solvents for the preparation of stock solutions. Minimize the exposure of solvents and the compound to atmospheric moisture during handling.[3]
-
-
Possible Cause 3: Elevated Storage Temperature.
-
Scientific Rationale: Chemical reactions, including hydrolysis, proceed at a faster rate at higher temperatures. Storing solutions at room temperature or even 4°C for extended periods can lead to degradation.
-
Solution: Always store stock solutions at -20°C or below for long-term stability.[3] For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Light Exposure.
-
Scientific Rationale: Sulfonamides can be susceptible to photodegradation.[4][5][6] While hydrolysis is the more immediate concern for this compound, prolonged exposure to light can contribute to instability.
-
Solution: It is good practice to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]
-
Issue 2: Inaccurate Quantification or Low Signal Intensity
-
Possible Cause 1: Incomplete Dissolution.
-
Scientific Rationale: this compound has limited solubility.[3][] If the compound is not fully dissolved, the actual concentration of your stock solution will be lower than intended.
-
Solution: Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any particulate matter before use.[3]
-
-
Possible Cause 2: Adsorption to Container Surfaces.
-
Scientific Rationale: At low concentrations, molecules can adsorb to the surface of glass or certain plastics, reducing the concentration of the analyte in solution.
-
Solution: Use low-adsorption polypropylene or silanized glass vials for storing and handling solutions, especially when working with low concentrations.[3]
-
-
Possible Cause 3: Degradation During Sample Preparation.
-
Scientific Rationale: The conditions used for sample preparation (e.g., elevated temperature, extreme pH) can induce degradation before analysis.
-
Solution: Keep samples cool during preparation and analysis. Ensure that any buffers or reagents used in the sample preparation process are at a neutral pH.[3]
-
Data Summary Table
| Parameter | Value / Recommendation | Source(s) |
| Primary Degradation Pathway | Hydrolysis of N-acetyl group | [1][3] |
| Primary Degradant | Sulfadiazine | [3][10] |
| Optimal pH (Aqueous Solution) | ~7.0 (Neutral) | [3] |
| Recommended Solvents | DMSO (slight), Methanol (slight), Acetonitrile | [3][][9] |
| Solvent Grade | Anhydrous | [3] |
| Long-Term Storage (Solid) | -20°C | [3][7] |
| Long-Term Storage (Solution) | ≤ -20°C | [3] |
| Short-Term Storage (Solution) | 2-8°C (stability to be verified) | [3] |
| Light Protection | Recommended (use amber vials) | [3] |
| Stability Monitoring Method | HPLC with UV or MS detection | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Methanol
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
-
-
Procedure: a. Allow the this compound solid to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. b. Accurately weigh the desired amount of this compound. c. Transfer the solid to the amber glass vial. d. Add the required volume of anhydrous DMSO or methanol to achieve the target concentration (e.g., 1 mg/mL).[11] e. Tightly cap the vial and vortex thoroughly. If necessary, sonicate briefly in a room temperature water bath until the solid is completely dissolved. f. Visually inspect the solution to ensure there is no undissolved particulate matter. g. Label the vial clearly with the compound name, concentration, solvent, and preparation date. h. For long-term storage, immediately place the stock solution at -20°C.[3]
Protocol 2: Stability Verification of this compound Solution
-
Objective: To determine the stability of this compound under your specific experimental conditions (e.g., working solution buffer, storage temperature).
-
Methodology: a. Preparation of Solutions: i. Prepare a concentrated stock solution of this compound in an appropriate anhydrous organic solvent as described in Protocol 1. ii. From this stock, prepare working solutions at the desired concentration in your experimental buffer or solvent system. b. Incubation Conditions: i. Aliquot the working solution into several vials for each condition to be tested (e.g., different temperatures, pH values, light exposure). ii. Include a control sample stored at -80°C, which will serve as the time-zero (T0) reference. c. Time-Point Analysis: i. At designated time points (e.g., 0, 2, 4, 8, 24 hours), retrieve one vial from each condition. ii. Immediately analyze the samples by a validated stability-indicating HPLC method capable of separating this compound from its primary degradant, Sulfadiazine. d. Data Analysis: i. Calculate the percentage of the initial this compound remaining at each time point relative to the T0 control. ii. A common stability threshold is ≥90% of the initial concentration remaining.
Visualizing the Troubleshooting Workflow
A logical approach to diagnosing stability issues is crucial. The following diagram outlines a decision-making workflow for troubleshooting this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of sulfadiazine in different aquatic environments - Evaluation of influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 7. clearsynth.com [clearsynth.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Eliminating ghost peaks in N-Acetyl Sulfadiazine chromatography
Welcome to the Technical Support Center for N-Acetyl Sulfadiazine Chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and eliminate the common issue of ghost peaks in their High-Performance Liquid Chromatography (HPLC) analyses of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What are ghost peaks and why are they a significant problem in HPLC analysis?
Ghost peaks, also known as artifact or spurious peaks, are signals in a chromatogram that do not correspond to the analytes present in the injected sample.[1][2] They can appear unexpectedly and interfere with the identification and quantification of the compounds of interest, such as this compound and its related substances.[3] The presence of ghost peaks is particularly problematic in trace analysis and impurity profiling, where low-level analytes need to be accurately measured.[4][5] These extraneous peaks can lead to out-of-specification (OOS) or out-of-trend (OOT) results, triggering time-consuming investigations and casting doubt on the reliability of the analytical data.[6]
Q2: What are the most common sources of ghost peaks in HPLC?
Ghost peaks can originate from various sources within the chromatographic system and the experimental workflow.[2][3] Understanding these sources is the first step toward effective troubleshooting. The primary culprits can be categorized as follows:
-
Mobile Phase Contamination: Impurities in solvents, buffers, or water, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, especially during gradient elution.[4][7] Microbial growth in improperly stored aqueous mobile phases is also a known contributor.[7]
-
System Contamination (Carryover): Residuals from previous injections are a major source of ghost peaks.[8][9] Analytes can adhere to the injector needle, rotor seals, tubing, or the head of the column, and then elute in subsequent runs.[3][8] This is often referred to as carryover.[10][11][12]
-
Sample and Sample Preparation: Contaminants can be introduced during sample preparation from sources like glassware, vials, caps, filters, or the solvents used for dissolution.[2][4] Sample degradation can also lead to the appearance of unexpected peaks.[3]
-
Column Issues: A contaminated or aging column can bleed stationary phase or release previously adsorbed compounds, resulting in ghost peaks.[1][4]
Systematic Troubleshooting Guide for Ghost Peaks
A logical, step-by-step approach is crucial for efficiently identifying and eliminating the source of ghost peaks. The following workflow provides a systematic process of elimination.
Caption: A systematic workflow for troubleshooting ghost peaks.
Step 1: Isolate the Source - Blank Injections
The initial step is to determine if the ghost peak originates from the HPLC system/mobile phase or the sample.[5]
Protocol: Diagnostic Blank Injections
-
Blank Gradient (No Injection): Run your analytical gradient without any injection.[2] If the ghost peak is present, the source is likely the mobile phase or the HPLC system itself.[2]
-
Solvent Injections: Sequentially inject your mobile phase A, mobile phase B, and the sample diluent as samples. This can help pinpoint which solvent is contaminated.[2]
| Injection Type | Ghost Peak Present? | Likely Source | Next Step |
| Blank Gradient (No Injection) | Yes | Mobile Phase or System | Proceed to solvent injections. |
| No | Sample, Carryover, or Injector | Proceed to Step 2. | |
| Mobile Phase A/B Injection | Yes | Contaminated Solvent/Additive | Prepare fresh mobile phase with high-purity solvents and reagents.[13] |
| Sample Diluent Injection | Yes | Contaminated Sample Diluent | Prepare fresh diluent. |
Step 2: Investigate System Carryover
Carryover occurs when remnants of a previous sample appear in a subsequent analysis.[9][10][11] This is a common cause of ghost peaks, especially after injecting a high-concentration sample.[7]
Protocol: Carryover Assessment
-
Inject a high-concentration standard of this compound.
-
Immediately follow with one or more blank injections (using a clean, proven diluent).[10]
-
Observe the area of the ghost peak in the blank injections. A diminishing peak area across consecutive blanks is a classic sign of carryover.[12]
Solutions for Carryover:
-
Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is a strong solvent for this compound and is miscible with the mobile phase. A mixture of acetonitrile and water is often a good starting point.[10]
-
Increase Wash Volume and Time: Extend the duration and volume of the needle wash.
-
Injector Maintenance: Inspect and replace worn injector seals or rotors as part of routine maintenance.[8]
Step 3: Evaluate Sample Preparation and Consumables
If the ghost peak is absent in system blanks but appears in sample blanks (vial with diluent only), the contamination may be introduced during sample preparation.
Protocol: Consumable Evaluation
-
Prepare a fresh sample diluent in a new, clean glass container.
-
Use a new, unopened vial and cap.
-
Filter the diluent if necessary, using a different type or batch of filter than previously used.
-
Inject this "clean" sample blank. If the ghost peak disappears, one of your consumables was the source.
Step 4: Assess Column Health
The column can be a source of ghost peaks if it is contaminated with strongly retained compounds from previous analyses or if the stationary phase is degrading.[1][4]
Protocol: Column Assessment
-
Bypass the Column: Replace the column with a zero-dead-volume union and run a blank gradient.[4] If the ghost peak disappears, the column is the likely source.
-
Column Washing: If the column is identified as the source, perform a rigorous washing procedure. A generic reversed-phase column wash sequence is:
-
Water (to remove buffers)
-
Methanol or Acetonitrile
-
Isopropanol
-
Hexane (for highly non-polar contaminants, ensure system compatibility)
-
Isopropanol
-
Methanol or Acetonitrile
-
Re-equilibrate with the initial mobile phase.
-
-
Column Replacement: If a thorough wash does not resolve the issue, the column may be permanently fouled or degraded and should be replaced.[1]
This compound Specific Considerations
Q3: Could the ghost peak be a degradation product of this compound?
Yes, this is a possibility. This compound can undergo hydrolysis of the N-acetyl group to form Sulfadiazine, especially under acidic or basic conditions.[14] If your sample diluent or mobile phase has an inappropriate pH, or if the samples are stored for an extended period, degradation can occur, leading to unexpected peaks.
Preventative Measures:
-
pH Control: Maintain the pH of your solutions, particularly aqueous ones, near neutral (around 7.0) to minimize hydrolysis.[14]
-
Sample Stability: Analyze samples as freshly as possible. If storage is necessary, use an autosampler with a cooling function to slow down degradation.[3]
-
Solvent Choice: For stock solutions, use anhydrous grade solvents like acetonitrile, DMSO, or methanol to limit water-driven degradation.[14][]
Q4: My method uses a gradient. Are ghost peaks more common in gradient elution?
Yes, ghost peaks are more frequently observed in gradient elution methods.[5][13] During the initial low organic mobile phase conditions, non-polar impurities from the mobile phase or the sample can accumulate at the head of the column. As the percentage of the strong organic solvent increases during the gradient, these accumulated impurities are eluted as sharp peaks, which are often mistaken for sample components.[16]
Optimization Strategy:
-
High-Purity Solvents: Always use the highest purity solvents and reagents available (e.g., LC-MS grade) to minimize the introduction of contaminants.[4]
-
Solvent Pickup Filters: The filters on your mobile phase lines can be a breeding ground for bacteria. Replace them regularly.[16]
-
Fresh Mobile Phase: Prepare fresh mobile phases daily and do not top off old mobile phase with new.[6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 3. hplc.eu [hplc.eu]
- 4. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. biorelevant.com [biorelevant.com]
- 7. welch-us.com [welch-us.com]
- 8. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. hplc.eu [hplc.eu]
Technical Support Center: Column Selection for Optimal N-Acetyl Sulfadiazine Separation
Welcome to the technical support center for the chromatographic analysis of N-Acetyl Sulfadiazine. As a key metabolite of the antibiotic Sulfadiazine, achieving a robust and reproducible separation is critical for accurate quantification in drug metabolism, pharmacokinetics, and quality control studies[1][2]. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to address common challenges encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is the most common chromatographic issue for sulfonamides. The primary cause is secondary interactions between the analyte and the stationary phase. Specifically, the basic amine groups in the sulfonamide structure can interact strongly with acidic residual silanol groups (Si-OH) on the surface of traditional silica-based C18 columns[3][4][5]. This issue is often exacerbated when the mobile phase pH is close to the pKa of the analyte (Sulfadiazine pKa ≈ 6.3-6.5), causing the compound to exist in both ionized and non-ionized forms[3][6].
Q2: My peak is fronting or splitting. What is the cause and how can I fix it?
Peak fronting or splitting is typically caused by column overloading or an issue with the sample solvent[7][8]. Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing some molecules to travel faster down the column[3]. Additionally, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile), the sample band will not focus correctly on the column head, leading to severe peak distortion[3][7].
Q3: What is the best starting column for separating this compound and its related impurities?
A modern, high-purity, end-capped C18 column is the most common and effective starting point for developing a separation method for this compound[9][10][11]. These columns are designed to minimize residual silanol interactions. For challenging separations involving polar impurities, a column with a polar-embedded or polar-endcapped phase can provide alternative selectivity and improved peak shape, especially when using highly aqueous mobile phases[12][13].
Q4: My retention times are shifting between injections. What should I check?
Retention time instability is usually linked to the mobile phase or the HPLC pump[14]. Ensure your mobile phase is fresh, well-mixed, and thoroughly degassed. If using an aqueous buffer, remember that a small change in pH can lead to significant shifts in retention for ionizable compounds like this compound[14]. Also, verify that the pump is delivering a consistent flow rate and that there are no leaks in the system[15].
Troubleshooting & Optimization Guides
Guide 1: Diagnosing and Eliminating Peak Tailing
Peak tailing compromises peak integration and reduces analytical accuracy[16]. This guide provides a systematic workflow to identify the cause and restore a symmetrical Gaussian peak shape. The primary cause of tailing for sulfonamides is the interaction between the basic analyte and acidic silanols on the silica stationary phase surface[5][17].
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
The Role of Mobile Phase pH
The ionization state of both the this compound molecule and the column's stationary phase is controlled by the mobile phase pH.
-
Analyte (pKa ≈ 6.4): At pH values below its pKa, the molecule is protonated and carries a positive charge. Above the pKa, it is deprotonated.
-
Silica Surface (pKa ≈ 4-5 for older silica): At pH > 5, residual silanols (Si-OH) become deprotonated (SiO-), creating negatively charged sites that can strongly interact with the protonated analyte, causing tailing[17].
By lowering the mobile phase pH to between 2.5 and 3.0, the residual silanols are fully protonated (neutral), which minimizes the unwanted ionic interaction and dramatically improves peak shape[5][8].
Table 1: Effect of Mobile Phase pH on Analyte and Column Interactions
| pH Range | This compound State | Residual Silanol State (SiO-) | Interaction Potential | Expected Peak Shape |
| pH 2.5 - 3.5 | Mostly Ionized (Cationic) | Neutral (Protonated) | Minimal | Symmetrical |
| pH 4.0 - 6.0 | Mixed Ionized/Neutral | Partially to Mostly Ionized | High | Tailing |
| pH > 7.0 | Mostly Ionized (Anionic) | Fully Ionized | Moderate (Repulsive) | Variable, potential tailing |
Guide 2: Column Selection Strategy for Robust Separation
While a standard C18 column is a workhorse, challenging separations may require alternative column chemistries. The choice of stationary phase affects retention, selectivity, and peak shape.
Analyte-Stationary Phase Interactions
Caption: Desired vs. undesired interactions in reversed-phase HPLC.
The ideal separation relies on maximizing the desired hydrophobic interactions while minimizing the undesired ionic interactions.
Table 2: Column Selection Guide for this compound
| Column Type | Key Feature | Best For... | Mechanism of Action |
| Standard End-Capped C18 | General purpose, high hydrophobicity. | Initial method development, separating non-polar impurities. | Primary retention mechanism is hydrophobic interaction between the analyte and the C18 chains[18]. |
| Polar-Embedded C18 | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Improving peak shape for basic compounds, stability in highly aqueous mobile phases. | The embedded polar group shields the basic analyte from residual silanols, reducing tailing[13][16]. |
| Phenyl-Hexyl | Phenyl ring provides π-π interactions. | Alternative selectivity for aromatic compounds or when C18 fails to provide resolution. | Offers mixed-mode retention through hydrophobic and π-π interactions, which can differentiate structurally similar compounds. |
| Low Silanol Activity C18 | Uses ultra-high purity silica and advanced bonding to minimize accessible silanols. | Demanding methods requiring excellent peak symmetry for basic analytes without mobile phase additives. | Reduces the root cause of tailing (active silanols) at the source[19]. |
Experimental Protocols
Protocol 1: Systematic Approach to Eliminating Peak Tailing by pH Adjustment
This protocol details how to experimentally determine the optimal mobile phase pH to improve the peak shape of this compound.
1. Buffer Preparation:
-
Prepare a 20 mM potassium phosphate monobasic stock solution.
-
Create three separate aliquots of the buffer.
-
Adjust the pH of the aliquots to 2.8 , 4.5 , and 6.5 , respectively, using phosphoric acid[3].
2. Mobile Phase Preparation:
-
For each pH level, prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in a 70:30 (v/v) ratio (Buffer:Acetonitrile)[3].
-
Filter each mobile phase through a 0.45 µm filter and degas thoroughly.
3. Sample Preparation:
-
Prepare a 10 µg/mL working standard of this compound dissolved in the initial mobile phase (pH 6.5)[3].
4. Chromatographic Analysis:
-
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the pH 6.5 mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject the working standard and record the chromatogram.
-
Sequentially switch to the pH 4.5 and then the pH 2.8 mobile phase. Ensure the column is fully equilibrated (at least 15-20 column volumes) with each new mobile phase before injection[3].
5. Data Analysis:
-
Measure the Asymmetry Factor (As) or USP Tailing Factor (Tf) for the this compound peak at each pH condition. The USP Tailing Factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height[3].
-
Compare the peak shapes. A significant improvement (Tf approaching 1.0) is expected at pH 2.8.
Protocol 2: Column Overload and Sample Solvent Evaluation
This protocol helps differentiate between peak distortion caused by mass overload versus an inappropriate sample solvent.
1. Sample Preparation:
-
Prepare your standard this compound sample at your usual concentration (e.g., 50 µg/mL) in a strong solvent like 100% Acetonitrile ("Sample A").
-
Create a 10-fold dilution of "Sample A" using the same strong solvent ("Sample B", 5 µg/mL).
-
Prepare a third sample at the original concentration (50 µg/mL) but dissolve it in the mobile phase ("Sample C")[3].
2. Chromatographic Analysis:
-
Equilibrate the HPLC system with your standard mobile phase.
-
Inject your standard injection volume (e.g., 10 µL) of "Sample A" and record the chromatogram.
-
Inject 10 µL of "Sample B".
-
Inject 10 µL of "Sample C".
3. Data Analysis:
-
If the peak shape of "Sample B" is good but "Sample A" is fronting: The issue is mass overload. Reduce your sample concentration or injection volume.
-
If the peak shape of "Sample C" is good but "Sample A" is distorted: The issue is the sample solvent. Always dissolve your sample in the mobile phase or a weaker solvent whenever possible[7][8].
-
If all peaks show poor shape: The issue is likely unrelated to overload or solvent and may be due to column degradation or other factors described in Guide 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfadiazine EP Impurity E (this compound) - CAS - 127-74-2 | Axios Research [axios-research.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Influence of Coexisting Copper and Zinc on the Adsorption and Migration of Sulfadiazine in Soda Saline–Alkali Wetland Soils: A Simulation Approach | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromtech.com [chromtech.com]
- 17. hplc.eu [hplc.eu]
- 18. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 19. Separation of N(4)-Acetylsulfadiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for N-Acetyl Sulfadiazine in Plasma
Introduction: The Critical Role of N-Acetyl Sulfadiazine Quantification
This compound is the primary metabolite of the widely used sulfonamide antibiotic, Sulfadiazine. The accurate quantification of this compound in plasma is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, Sulfadiazine. Reliable bioanalytical methods are essential for generating high-quality data to support regulatory submissions and to ensure the safety and efficacy of therapeutic interventions.[1][2]
This guide provides a comparative analysis of the prevalent analytical methodologies for the validation of this compound quantification in plasma. We will delve into the technical intricacies of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective strengths and ideal applications. The validation parameters discussed are in alignment with the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Pillar 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with Ultraviolet (UV) detection remains a robust and widely accessible technique for the quantification of this compound in plasma.[7][8][9] The principle of this method lies in the separation of the analyte from other plasma components on a stationary phase, followed by its detection based on its inherent UV absorbance.
Causality Behind Experimental Choices in HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a common choice due to its hydrophobicity, which allows for effective retention and separation of the moderately polar this compound from the more polar components of the plasma matrix.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer's pH is a critical parameter; for this compound, a slightly acidic pH (e.g., around 4.0) can enhance peak shape and retention by suppressing the ionization of the analyte.[7]
-
UV Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of this compound. A wavelength of approximately 264 nm is often employed to maximize sensitivity and minimize interference from endogenous plasma components.[7]
-
Internal Standard (IS): The use of an internal standard, such as sulfamerazine, is crucial to correct for variations in sample preparation and injection volume, thereby improving the accuracy and precision of the method.[7]
Experimental Protocol: A Representative HPLC-UV Method
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.[10]
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
- HPLC System: Agilent 1260 Infinity series or equivalent.[11]
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of aqueous citrate buffer (pH 4.0) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detector: UV detector set at 264 nm.[7]
Visualizing the HPLC Workflow
Caption: Workflow for this compound analysis by HPLC.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as studies with low dosage or for the detection of trace levels of metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][12] This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices in LC-MS/MS Method Development
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of moderately polar compounds like this compound. It can be operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.
-
Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides high selectivity. It involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This minimizes interference from other co-eluting compounds.
-
Stable Isotope-Labeled Internal Standard: The gold standard for LC-MS/MS quantification is the use of a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₆.[10][12] The SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, leading to superior correction for matrix effects and ionization suppression.
Experimental Protocol: A Representative LC-MS/MS Method
1. Sample Preparation (as described for HPLC):
- Follow the same protein precipitation procedure outlined in the HPLC section.
- After collecting the supernatant, it may be evaporated to dryness and reconstituted in the initial mobile phase to concentrate the analyte.[10]
2. LC-MS/MS Conditions:
- LC System: A UPLC or HPLC system capable of delivering precise gradients.
- Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and faster analysis.[10]
- Mobile Phase A: 0.1% Formic Acid in Water.[10]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
- Gradient: A gradient elution from a low to high percentage of organic modifier is typically used to ensure good separation and peak shape.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ion Source: Electrospray Ionization (ESI).
- Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the LC-MS/MS Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Method Validation and Performance Comparison
A bioanalytical method must be validated to ensure it is suitable for its intended purpose.[1] The key validation parameters, as mandated by regulatory guidelines, are summarized in the table below, along with a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods for this compound analysis.
| Validation Parameter | HPLC-UV | LC-MS/MS | Regulatory Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.4 µg/mL[7] | 10-50 ng/mL[13][14] | Signal should be at least 5 times the blank response. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (% RSD) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent and reproducible | > 80% | Consistent, precise, and reproducible. |
| Selectivity | No significant interference at the retention time of the analyte and IS. | No significant interference in the MRM transitions of the analyte and IS. | No significant interfering peaks at the retention time of the analyte and IS. |
| Stability | Analyte stable under various storage and processing conditions. | Analyte stable under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in plasma depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective, reliable, and robust method suitable for studies where expected plasma concentrations are relatively high and the complexity of the matrix is manageable. Its simplicity of operation makes it an attractive option for routine analysis in many laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low limits of quantification, such as in low-dose pharmacokinetic studies or when analyzing samples with complex matrices. The use of a stable isotope-labeled internal standard in LC-MS/MS provides the highest level of accuracy and precision.
Ultimately, a thorough method validation according to regulatory guidelines is imperative to ensure the generation of reliable and reproducible data, regardless of the analytical platform chosen.[15][16][17][18]
References
- 1. id-eptri.eu [id-eptri.eu]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijper.org [ijper.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. moh.gov.bw [moh.gov.bw]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
- 18. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to Internal Standard Selection for N-Acetyl Sulfadiazine in Quantitative Bioanalysis
Introduction: The Pursuit of Precision in Metabolite Quantification
In the landscape of drug development and pharmacokinetics, the precise and accurate quantification of drug metabolites is not merely a procedural step but the bedrock of reliable decision-making. N-Acetyl Sulfadiazine, the principal metabolite of the sulfonamide antibiotic Sulfadiazine, plays a pivotal role in understanding the drug's efficacy, metabolism, and potential for toxicity.[1][2][3] Its concentration in biological matrices like plasma or urine provides a window into the metabolic fate of the parent drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preeminent analytical technique for this task, offering unparalleled sensitivity and selectivity. However, the journey from sample collection to final concentration value is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the unpredictable nature of matrix effects can all conspire to undermine the accuracy of our results.[4][5]
This is where the internal standard (IS) enters the narrative. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard, acting as a chemical chaperone that mirrors the analytical journey of our target analyte.[6][7][8] By calculating the peak area ratio of the analyte to the IS, we can effectively normalize for a host of experimental variations, dramatically improving the method's accuracy and precision.[6] This guide provides a comprehensive framework for the selection, evaluation, and implementation of an optimal internal standard for this compound, moving from theoretical ideals to practical, data-driven validation.
The Archetype of an Ideal Internal Standard
The function of an internal standard is to compensate for variability. Therefore, the ideal IS should behave as identically to the analyte as possible during sample extraction, chromatography, and ionization.[6] In the world of LC-MS, two primary categories of internal standards are employed:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms of the analyte have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H (D), ¹⁵N).[4] A SIL-IS is considered the "gold standard" in bioanalysis because its physicochemical properties are nearly identical to the unlabeled analyte.[2][7][9] This ensures it co-elutes chromatographically, experiences the same degree of ionization suppression or enhancement (matrix effect), and tracks the analyte's recovery during sample preparation with the highest fidelity.[2][4]
-
Structural Analog Internal Standards: These are distinct chemical compounds that are structurally and functionally similar to the analyte.[4][10] They are typically chosen when a SIL-IS is unavailable or cost-prohibitive. While a well-chosen analog can provide adequate compensation, it will never perfectly mimic the analyte's behavior, particularly concerning matrix effects and chromatographic retention.[4]
A Strategic Workflow for Internal Standard Selection
A robust selection process is systematic and evidence-based. It begins with theoretical evaluation and culminates in rigorous experimental validation. The goal is to choose an IS that provides the most reliable correction for the specific bioanalytical method.
Caption: Workflow for internal standard selection and validation.
Potential Candidates for this compound Analysis
Based on the principles of structural and physicochemical similarity, we can identify several potential IS candidates for evaluation.
Caption: Structures of analyte and potential internal standards.
Candidate Comparison
| Candidate | Type | Rationale & Key Considerations |
| This compound-¹³C₆ | Stable Isotope-Labeled | The Gold Standard. With six ¹³C atoms, it offers a +6 Da mass shift, minimizing any risk of isotopic crosstalk.[4] Its chemical properties are virtually identical to the analyte, ensuring it perfectly tracks recovery and matrix effects.[1][3][9] |
| This compound-d₄ | Stable Isotope-Labeled | A Strong Alternative. Deuterated standards are highly effective.[11][12] However, considerations include the potential for H-D exchange and slight chromatographic shifts compared to the analyte, which could lead to differential matrix effects in some cases.[4] |
| Sulfamethazine | Structural Analog | A Viable Fallback. As another sulfonamide, it shares key functional groups. However, its different pyrimidine methylation and lack of an N-acetyl group mean its polarity, retention time, and ionization efficiency will differ from this compound. It must be chromatographically resolved from the analyte.[13] |
Experimental Validation Protocols: The Path to Confidence
Theoretical suitability must be confirmed with empirical data. The following protocols outline a self-validating system to assess IS performance, in line with regulatory expectations from agencies like the FDA.[7][14][15]
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a common, efficient method for cleaning up plasma samples.[2][9]
-
Thaw all biological samples (blank matrix, study samples), calibration standards, and QCs to room temperature and vortex to ensure homogeneity.
-
Aliquot 100 µL of each sample into appropriately labeled 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the IS working solution (e.g., 100 ng/mL of the IS candidate in 50:50 Methanol:Water) to all tubes except the "matrix blank" (which receives 20 µL of the solvent instead).
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Dilute the supernatant by adding 200 µL of water (LC-MS grade) to improve chromatographic peak shape.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Matrix Effect Evaluation
The matrix effect is the alteration of ionization efficiency due to co-eluting components from the sample matrix. An ideal IS will experience the same effect as the analyte.
-
Prepare three sets of samples (n=6 replicates from different matrix lots):
-
Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent. This represents 100% response without matrix influence.
-
Set B (Post-Extraction Spike): Extract blank biological matrix as per Protocol 1. Spike the analyte and IS into the final clear supernatant.
-
Set C (Extracted Sample): Spike the analyte and IS into the biological matrix before extraction and process as per Protocol 1.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%. A value close to 1 demonstrates that the IS effectively tracks and corrects for matrix effects.
-
Protocol 3: Extraction Recovery Assessment
Recovery does not need to be 100%, but it must be consistent and reproducible.[15]
-
Using the data from Set B and Set C of the Matrix Effect experiment:
-
Calculate Recovery (%RE):
-
%RE = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
-
Evaluate:
-
Calculate the %RE for both the analyte and the IS candidate at low, medium, and high QC concentrations.
-
The recovery of the IS should be consistent across concentrations. Ideally, its recovery should be similar to that of the analyte.
-
Data-Driven Decision Making: A Comparative Analysis
After performing the validation experiments, the data should be summarized to facilitate a direct comparison. The following tables present hypothetical data for our candidates.
Table 1: Hypothetical Matrix Effect Data
| Parameter | This compound (Analyte) | This compound-¹³C₆ | This compound-d₄ | Sulfamethazine |
| Analyte MF | 0.78 | - | - | - |
| IS MF | - | 0.79 | 0.82 | 0.95 |
| IS-Normalized MF | - | 0.99 | 0.95 | 0.82 |
| %CV across lots | - | 3.1% | 4.5% | 18.2% |
-
Interpretation: The ¹³C₆-IS perfectly tracks the analyte's ion suppression (MF ≈ 1.0). The d₄-IS also performs well. The structural analog, Sulfamethazine, experiences a different matrix effect and fails to adequately compensate, as shown by the low IS-Normalized MF and high %CV.
Table 2: Hypothetical Extraction Recovery Data
| Parameter | This compound (Analyte) | This compound-¹³C₆ | This compound-d₄ | Sulfamethazine |
| Mean Recovery %RE | 85.2% | 85.5% | 84.9% | 92.1% |
| %CV of Recovery | 5.1% | 4.8% | 5.3% | 7.8% |
-
Interpretation: Both SIL candidates show recovery values and consistency that are nearly identical to the analyte. The structural analog has a different but still consistent recovery. The key is consistency, which all candidates show, but the similarity of the SIL candidates is a distinct advantage.
Conclusion and Final Recommendation
The selection of an internal standard is a foundational decision that dictates the quality and reliability of a bioanalytical method. While structural analogs can be functional, the experimental data unequivocally demonstrates the superiority of a stable isotope-labeled internal standard for the quantification of this compound.
Both this compound-¹³C₆ and this compound-d₄ perform exceptionally well. However, This compound-¹³C₆ is the premier choice. Its +6 Da mass difference provides a robust buffer against any potential mass-spectrometric crosstalk, and the use of ¹³C labeling is inherently more stable than deuterium labeling, eliminating any theoretical concerns of isotopic exchange or chromatographic separation from the analyte.[4] By mimicking the analyte with near-perfect fidelity through extraction, chromatography, and ionization, it provides the highest possible confidence in the final quantitative data, ensuring the integrity of pharmacokinetic and metabolic studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cerilliant.com [cerilliant.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
A Comparative Guide to the Inter-laboratory Quantification of N-Acetyl Sulfadiazine
Introduction
N-Acetyl Sulfadiazine is the primary metabolite of Sulfadiazine, a sulfonamide antibiotic widely used in both human and veterinary medicine.[1] Accurate quantification of this compound is critical in pharmacokinetic and toxicokinetic studies, as well as in monitoring drug metabolism and ensuring food safety through residue analysis. This guide presents a comparative analysis of common analytical methodologies for the quantification of this compound, framed within the context of a representative inter-laboratory study.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance characteristics of various analytical techniques. While a formal, large-scale inter-laboratory comparison for this compound is not publicly available, this document synthesizes established principles of analytical method validation and proficiency testing for sulfonamides to present a realistic and instructive comparison.[2][3][4] The methodologies and data herein are representative of the performance achievable with modern analytical instrumentation and serve as a valuable benchmark for laboratories engaged in the analysis of sulfonamide drugs.
Hypothetical Inter-laboratory Study Design
To objectively assess the performance of different analytical methods, we designed a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was tasked with quantifying this compound in a series of blind samples, including a calibration curve and quality control (QC) samples at low, medium, and high concentrations in a relevant biological matrix (e.g., human plasma).
The study was designed to evaluate three common analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
UV-Visible Spectrophotometry (Diazotization Method)
The performance of each laboratory and method was assessed based on accuracy, precision (repeatability and reproducibility), linearity, and the limits of detection (LOD) and quantification (LOQ). The principles of such proficiency testing are essential for ensuring the reliability and comparability of results between different laboratories.[5][6]
Overall Inter-laboratory Comparison Workflow
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of sulfonamides.[4][7] It offers good precision and accuracy for relatively high concentrations of the analyte.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eas-eth.org [eas-eth.org]
- 6. What is an inter laboratory comparison ? [compalab.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. ijpsr.com [ijpsr.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. uspbpep.com [uspbpep.com]
A Senior Application Scientist's Comparative Guide to Linearity, Accuracy, and Precision for N-Acetyl Sulfadiazine Assays
Introduction: Beyond the Numbers in N-Acetyl Sulfadiazine Quantification
This compound (ACT-SDZ) is the principal metabolite of sulfadiazine, a widely used sulfonamide antibiotic.[1] Its accurate quantification is not merely an analytical exercise; it is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. For professionals in drug development and veterinary medicine, robust and reliable assay data are critical for establishing rational dosage regimens, conducting pharmacokinetic/toxicokinetic (PK/TK) studies, and ensuring food safety through residue monitoring.[1][2]
This guide moves beyond a simple recitation of protocols. It is designed to provide an in-depth comparison of common analytical methodologies for ACT-SDZ, framed through the critical validation pillars of linearity, accuracy, and precision . As defined by the International Council for Harmonisation (ICH) guidelines, these parameters form the bedrock of a validated, trustworthy analytical method.[3][4] We will dissect the causality behind experimental choices, compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and classical UV-Vis Spectrophotometry, and provide the technical insights needed to select the most appropriate method for your research objectives.
Pillar 1: The Interdependence of Core Validation Parameters
Before comparing instruments and techniques, it is crucial to understand the logical relationship between linearity, accuracy, and precision. They are not independent metrics but rather a triad that collectively defines a method's reliability. A method cannot be considered accurate if it is not precise, and linearity is fundamentally dependent on both accurate and precise measurements across a defined range.[5]
Caption: Logical relationship between core analytical validation parameters.
-
Linearity: The ability of an assay, within a specific range, to yield results that are directly proportional to the concentration of the analyte.[5] It is typically evaluated by a linear regression analysis of at least five standards, with the correlation coefficient (r²) being the key performance metric. An r² value ≥ 0.995 is generally considered acceptable.[4]
-
Accuracy: An expression of the closeness between the method's result and the true value.[6] It is most often determined by spiking a blank matrix with a known quantity of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is measured at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, across different days or analysts), and is expressed as the Relative Standard Deviation (%RSD).
Pillar 2: Comparative Analysis of Assay Methodologies
The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, sample matrix, and available resources. Here, we compare three common approaches for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique remains a workhorse in quality control laboratories for its robustness and cost-effectiveness, particularly for analyzing pharmaceutical formulations.
Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For ACT-SDZ, a reversed-phase C18 column is typically used, where the nonpolar stationary phase retains the moderately polar analyte longer than highly polar compounds. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength (typically 254-270 nm) where its chromophoric structure absorbs light.[7][8]
Expert Insights—Causality Behind the Method:
-
Why a C18 Column? The octadecylsilane (C18) stationary phase provides a nonpolar environment ideal for retaining and separating sulfonamides like ACT-SDZ from more polar matrix components.
-
Why an Acidified Mobile Phase? The mobile phase often contains a small amount of acid (e.g., acetic or phosphoric acid) to control the pH.[8] For sulfonamides, maintaining a consistent pH below their pKa ensures they remain in a single, non-ionized form. This prevents secondary interactions with the silica backbone of the column, resulting in sharper, more symmetrical peaks and improved reproducibility.[9]
-
Why λ = 254 nm? This wavelength is a common choice for aromatic compounds and provides good sensitivity for the benzene sulfonamide structure present in ACT-SDZ.[8]
Representative Performance Data: HPLC-UV
| Parameter | Typical Performance Characteristics | Source(s) |
| Linearity Range | 1.6 - 250 µg/mL | [8][10] |
| Correlation Coeff. (r²) | ≥ 0.998 | [10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [8] |
| Precision (%RSD) | < 2.0% (Intra-day & Inter-day) | [8] |
| Limit of Quantitation (LOQ) | ~1.6 µg/mL | [8] |
Experimental Protocol: HPLC-UV Assay for ACT-SDZ in a Pharmaceutical Formulation
-
Preparation of Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 16:84 v/v) containing 0.2% triethylamine. Adjust the final pH to 5.5 with glacial acetic acid. Filter through a 0.45 µm filter and degas by sonication.[8]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 200 µg/mL). Perform serial dilutions to prepare calibration standards covering the desired range (e.g., 5, 20, 50, 100, 150 µg/mL).
-
Sample Preparation: Crush tablets or dilute an injectable solution to a theoretical concentration within the calibration range using the mobile phase. Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to construct a calibration curve. Follow with injections of the sample solutions. System suitability should be confirmed by ensuring the %RSD of replicate standard injections is <2% and the peak tailing factor is <2.[8]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays, offering unparalleled sensitivity and selectivity for quantifying analytes in complex biological matrices like plasma, tissue, and milk.[11][12]
Scientific Principle: Following HPLC separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. A triple quadrupole instrument first selects the protonated molecule (the precursor ion, [M+H]⁺) of ACT-SDZ. This ion is then fragmented, and a specific, characteristic fragment (the product ion) is monitored. This highly specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and virtually eliminates matrix interference.[13]
Expert Insights—Causality Behind the Method:
-
The Power of the Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆, is the cornerstone of a robust LC-MS/MS bioassay.[2][14] The SIL-IS is chemically identical to the analyte but has a higher mass. It co-elutes with the analyte and experiences the exact same effects during sample preparation (e.g., extraction loss) and ionization (e.g., matrix-induced suppression). By calculating the peak area ratio of the analyte to the SIL-IS, these variations are normalized, leading to exceptionally accurate and precise data.[14][15]
-
Why Formic Acid? The addition of 0.1% formic acid to the mobile phase serves two purposes: it provides a source of protons (H⁺) to promote efficient positive mode electrospray ionization (ESI+) of the analyte, and it helps control the chromatography for sharp peak shapes.[12][13]
Caption: Standard workflow for LC-MS/MS bioanalysis of this compound.
Representative Performance Data: LC-MS/MS
| Parameter | Typical Performance Characteristics | Source(s) |
| Linearity Range | 0.2 - 200 µg/mL (plasma) | [] |
| Correlation Coeff. (r²) | ≥ 0.99 | [10][] |
| Accuracy (% Recovery) | 92.0% - 108.6% | [17][18] |
| Precision (%RSD) | < 10% (Intra-day & Inter-day) | [17][18] |
| Limit of Quantitation (LOQ) | 7 - 10 µg/kg (ppb) in tissue | [10][17] |
Experimental Protocol: LC-MS/MS Assay for ACT-SDZ in Plasma
-
Sample Preparation:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., this compound-¹³C₆ at 1 µg/mL).[19]
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[19]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[19]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[19]
-
-
LC Conditions:
-
MS/MS Conditions:
-
Analysis: Construct a calibration curve by analyzing spiked blank plasma standards prepared in the same manner as the samples. The curve is plotted as the analyte/IS peak area ratio versus concentration.
Method 3: UV-Vis Spectrophotometry (via Diazotization-Coupling)
This colorimetric method is a classic technique for determining sulfonamides containing a primary aromatic amine. It is simple and requires only a basic spectrophotometer.
Scientific Principle: The method is based on the Bratton-Marshall reaction.[20] Since ACT-SDZ has its primary amine acetylated, a preliminary acid hydrolysis step is required to convert it back to the parent sulfadiazine. The now-free primary aromatic amine is then:
-
Diazotized: Reacted with nitrous acid (formed in-situ from sodium nitrite and HCl) in the cold to form a diazonium salt.
-
Coupled: The diazonium salt is then coupled with a chromogenic agent (e.g., γ-resorsolic acid or N-(1-Naphthyl)ethylenediamine) to form a stable, intensely colored azo dye. The absorbance of this colored solution is measured, and by Beer's Law, is directly proportional to the concentration of the drug.[21][22]
Expert Insights—Causality Behind the Method:
-
Why Hydrolysis? The diazotization reaction requires a free primary aromatic amine. The N-acetyl group on ACT-SDZ must first be removed via acid hydrolysis to expose this functional group. This is a key limitation, as the method ultimately measures total sulfadiazine and cannot distinguish it from the acetylated metabolite.
-
Why Sulfamic Acid? Excess nitrous acid from the diazotization step can interfere with the coupling reaction. Sulfamic acid is added to selectively quench the excess nitrite before the coupling agent is introduced.[21]
Representative Performance Data: UV-Vis Spectrophotometry
| Parameter | Typical Performance Characteristics | Source(s) |
| Linearity Range | 0.5 - 15 µg/mL (ppm) | [22] |
| Correlation Coeff. (r²) | ≥ 0.999 | [22] |
| Accuracy (% Recovery) | 95.7% - 103.2% | [22] |
| Precision (%RSD) | < 5% | [22] |
| Molar Absorptivity (ε) | ~2.8 x 10⁴ L mol⁻¹ cm⁻¹ | [22] |
Experimental Protocol: Spectrophotometric Assay for ACT-SDZ
-
Standard Preparation: Prepare a 100 µg/mL stock solution of ACT-SDZ. Create a series of dilutions in 25 mL volumetric flasks to cover the range of 0.5-15 µg/mL.
-
Hydrolysis (if starting with ACT-SDZ): To each flask, add 1 mL of 1M HCl and heat gently to hydrolyze the acetyl group. Cool the flasks in an ice-water bath. (Note: This step is omitted if starting with Sulfadiazine).
-
Diazotization: To each cold flask, add 0.5 mL of 1% sodium nitrite solution. Mix and allow to stand for 1 minute.[21]
-
Nitrite Removal: Add 1 mL of 3% sulfamic acid solution, mix, and let stand for 1 minute to remove excess nitrite.[21]
-
Coupling: Add 0.5 mL of 0.1% γ-resorsolic acid solution, mix, and let stand for 1 minute.[21]
-
Color Development: Add 1 mL of 1M NaOH to make the solution alkaline and develop the color. Dilute to the 25 mL mark with distilled water.[21]
-
Measurement: Measure the absorbance of the yellow azo dye at its maximum wavelength (λ_max ≈ 458 nm) against a reagent blank prepared in the same manner without the analyte.[21]
Pillar 3: Objective Comparison and Recommendations
The optimal method is entirely dependent on the analytical question being asked. No single method is superior in all contexts.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (separates from excipients) | Very High (mass-based) | Low (measures total sulfonamide after hydrolysis; prone to interference) |
| Sensitivity (LOQ) | Moderate (~µg/mL)[8] | Very High (~ng/mL or µg/kg)[17] | Low (~µg/mL)[22] |
| Matrix Tolerance | Moderate (requires clean samples) | Excellent (handles complex matrices) | Poor (requires very clean samples) |
| Throughput | Moderate | High (with automation) | Low (manual, multi-step) |
| Cost & Complexity | Moderate | High | Low |
| Distinguishes Metabolite? | Yes | Yes | No (without prior separation) |
Recommendations for the Field Scientist:
-
For Routine QC and Formulation Assays: Where analyte concentrations are high and the sample matrix is clean (e.g., tablets, injections), HPLC-UV is the method of choice. It offers a robust, reliable, and cost-effective balance of performance characteristics.[8][11]
-
For Bioanalysis (PK/TK, Metabolism, Residue Studies): For quantifying low levels of ACT-SDZ in complex biological matrices like plasma, urine, or tissue, LC-MS/MS is the only acceptable option. Its superior sensitivity and specificity, especially when paired with a stable isotope-labeled internal standard, are essential for generating the high-quality, defensible data required for regulatory submissions and pivotal research.[11][12][17]
-
For Educational or Preliminary Screening: Where instrumentation is limited and only a general estimate of total sulfonamide content is needed in a simple solution, UV-Vis Spectrophotometry can be a useful tool. However, its lack of specificity makes it unsuitable for research or quality control applications that demand accurate quantification of this compound itself.[21]
This guide provides the foundational knowledge and comparative data to empower you, the researcher, to make informed decisions, ensuring that your analytical approach is not only technically sound but also perfectly aligned with your scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journalofchemistry.org [journalofchemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
The Analytical Gold Standard: A Comparative Guide to N-Acetyl Sulfadiazine-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and toxicological studies of sulfonamide antibiotics, the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and reliability of analytical data. This guide provides an in-depth, objective comparison of N-Acetyl Sulfadiazine-13C6 against other common internal standards used for the analysis of the antibiotic sulfadiazine and its primary metabolite, this compound.
The Imperative for an Ideal Internal Standard in Sulfonamide Analysis
The quantitative analysis of sulfadiazine and its metabolites in complex biological matrices, such as plasma and urine, is fraught with challenges. Matrix effects, stemming from co-eluting endogenous components, can unpredictably suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate results.[1][2] Furthermore, variability in sample preparation, including extraction efficiency and sample volume, can introduce significant error.[3]
An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, chromatography, and ionization, thereby compensating for these potential sources of error.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, emphasizing the need for a well-justified and characterized internal standard.[5][6] The consensus in the scientific community is that a stable isotope-labeled internal standard (SIL-IS) is the preferred choice, often referred to as the "gold standard."[5][7]
This compound-13C6: The Premier Choice
This compound-13C6 is a stable isotope-labeled derivative of this compound, the major metabolite of sulfadiazine.[8] It contains six carbon-13 atoms incorporated into the phenyl ring, providing a distinct mass shift of +6 Da, which allows for clear differentiation from the unlabeled analyte and its metabolite in mass spectrometry.[7]
Key Advantages of this compound-13C6:
-
Identical Physicochemical Properties: The substitution of 12C with 13C results in a negligible change in the molecule's chemical and physical properties.[7] This ensures that this compound-13C6 has the same extraction recovery, chromatographic retention time, and ionization efficiency as both sulfadiazine and this compound. This co-elution is critical for the effective compensation of matrix effects.[4][9]
-
Isotopic Stability: The 13C label is exceptionally stable and does not undergo exchange with unlabeled atoms during sample processing or analysis, a potential issue with deuterated standards.[10] This ensures the integrity of the standard and the accuracy of the quantitative data.
-
Comprehensive Correction: As the labeled analog of the primary metabolite, it is an ideal internal standard for quantifying both the parent drug, sulfadiazine, and its metabolite, this compound, in a single analysis.[7]
Alternative Internal Standards and Their Limitations
While this compound-13C6 represents the pinnacle of internal standards for this application, other alternatives are sometimes employed. However, these alternatives come with inherent limitations that can compromise data quality.
Structural Analogs (e.g., Sulfamerazine)
A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled. For sulfadiazine, a common structural analog used as an internal standard is sulfamerazine.[11][12]
Limitations:
-
Different Chromatographic Behavior: Due to structural differences, analogs will have different retention times than the analyte.[3] This means they may not experience the same matrix effects, leading to inadequate compensation and potentially biased results.
-
Variable Extraction Recovery: The subtle differences in chemical properties can lead to different extraction efficiencies from the biological matrix.
-
Differential Ionization: The ionization efficiency of a structural analog in the mass spectrometer source can differ from the analyte and be affected differently by matrix components.
Deuterated Internal Standards (e.g., Sulfadiazine-d4)
Deuterated standards, where hydrogen atoms are replaced by deuterium (2H or D), are another class of SIL-IS. While generally superior to structural analogs, they can present challenges not seen with 13C-labeled standards.
Limitations:
-
Chromatographic Shift (Isotope Effect): The difference in mass and bond energy between protium and deuterium can sometimes lead to a slight separation of the deuterated standard from the unlabeled analyte during chromatography.[13][14] This can result in differential matrix effects, undermining the accuracy of correction.
-
Potential for Deuterium Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent or matrix, compromising the standard's integrity.[15]
Performance Comparison: A Data-Driven Perspective
| Parameter | This compound-13C6 (as IS) | Structural Analog (Sulfamerazine as IS) | Deuterated Standard (Representative) |
| Analyte | This compound / Sulfadiazine | Sulfadiazine | Sulfadiazine |
| Matrix | Human Plasma | Swine Tissue | Human Serum |
| Accuracy (% Bias) | Typically within ±15% (often < ±10%) | Within required ranges (e.g., ±15%) | Within ±15% (e.g., 86.1% to 109.0%) |
| Precision (% RSD) | Typically ≤15% (often < 10%) | Within required ranges | <12.0% |
| Matrix Effect | Effectively compensated due to co-elution | Potential for differential matrix effects | Generally well-compensated, but potential for chromatographic shift |
| Recovery | Consistent and reproducible with analyte | May differ from analyte | Consistent and reproducible with analyte |
| Reference | [17] | [11] | [6] |
This compiled data underscores that while all validated methods meet regulatory acceptance criteria, the use of a 13C-labeled internal standard like this compound-13C6 provides the highest level of confidence in mitigating analytical variability, particularly from matrix effects.
Experimental Protocol: Quantitative Analysis of Sulfadiazine and this compound in Human Plasma using this compound-13C6
This protocol outlines a typical workflow for the LC-MS/MS analysis of sulfadiazine and this compound in human plasma.
Materials and Reagents
-
Analytes: Sulfadiazine, this compound
-
Internal Standard: this compound-13C6
-
Biological Matrix: Human Plasma (K2EDTA)
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfadiazine, this compound, and this compound-13C6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) Methanol:Water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-13C6 stock solution with 50:50 (v/v) Methanol:Water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, standards, or QCs into 1.5 mL polypropylene tubes.
-
Add 20 µL of the IS working solution (100 ng/mL this compound-13C6) to all samples except for "blank" samples.
-
Add 300 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive Electrospray Ionization (ESI+)
MRM Transitions (to be optimized for the specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfadiazine | 251.1 | 156.1 |
| This compound | 293.1 | 199.1 |
| This compound-13C6 | 299.1 | 205.1 |
Data Analysis
The concentration of sulfadiazine and this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound-13C6) and comparing this ratio to a calibration curve constructed from the standards.
Visualizing the Rationale and Workflow
Caption: Logic for selecting an optimal internal standard.
Caption: Bioanalytical workflow for sulfadiazine analysis.
Conclusion
For researchers and drug development professionals committed to the highest standards of data integrity, this compound-13C6 is the unequivocally superior internal standard for the quantitative analysis of sulfadiazine and its primary metabolite. Its identity as a 13C-labeled stable isotope analog ensures that it perfectly mimics the behavior of the analytes from sample preparation to detection, providing the most effective compensation for matrix effects and other sources of analytical variability. While structural analogs and deuterated standards can be used, they carry inherent risks that can compromise data accuracy and precision. The adoption of this compound-13C6 aligns with best practices in bioanalysis and strengthens the foundation for reliable pharmacokinetic and toxicological assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ukisotope.com [ukisotope.com]
- 11. Determination and quantification of sulfadiazine and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Robustness Testing of an N-Acetyl Sulfadiazine HPLC Method
Abstract
The reliability of analytical data is the bedrock of pharmaceutical development and quality control. For N-Acetyl Sulfadiazine, the primary metabolite of the widely used sulfonamide antibiotic Sulfadiazine, a robust analytical method is paramount for accurate pharmacokinetic, metabolic, and quality assessment studies.[1] This guide provides an in-depth, comparative analysis of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the causality behind the selection of critical test parameters, present a detailed experimental protocol, and analyze the resulting data. Furthermore, this guide will objectively compare the performance of the robust HPLC method against alternative analytical techniques, providing the supporting data necessary for informed methodological decisions. This content is designed for researchers, scientists, and drug development professionals seeking to establish and verify a resilient analytical procedure for this compound.
Introduction: The Imperative for a Robust Analytical Method
This compound is the main product of the metabolism of Sulfadiazine, a process mediated by the N-acetyltransferase enzyme.[1] The concentration of this metabolite in biological matrices is a critical indicator of the parent drug's pharmacokinetic profile and can vary among individuals. Consequently, a precise and reliable quantification method is essential. HPLC is a cornerstone technique for this purpose, offering high resolution and sensitivity.
However, a validated HPLC method's true utility in a routine laboratory setting is defined by its robustness . The International Council for Harmonisation (ICH) guideline Q2(R1) defines robustness as the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][3] This provides an indication of its reliability during normal usage.[2] Robustness testing is not merely a validation checkbox; it is a predictive measure of a method's performance when transferred between different laboratories, instruments, or even analysts, ensuring consistent and trustworthy results.[4]
The Baseline HPLC Method for this compound
Before assessing robustness, a baseline method must be established and validated for its primary performance characteristics (e.g., linearity, accuracy, precision). The following method serves as our reference point for the robustness study.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 50 µg/mL in Mobile Phase |
This method was chosen for its common use of a C18 column, which provides excellent retention for moderately polar compounds like this compound, and a phosphate buffer to control the mobile phase pH, which is critical for consistent ionization and peak shape.[5]
The Rationale and Design of the Robustness Study
The core of a robustness study is to identify the method's potential "weak points" by systematically challenging its parameters.[4] The selection of these parameters and the magnitude of their variation should be realistic, reflecting the types of fluctuations that can occur during routine analysis.[6]
Caption: Conceptual diagram of robustness testing.
Selected Parameters and Justification
Based on ICH guidelines and extensive experience with sulfonamide analysis, the following five parameters were selected for variation:[2][6]
-
Mobile Phase pH (± 0.2 units): this compound is an ionizable compound. Minor shifts in pH can alter its ionization state, directly impacting retention time and peak symmetry. Testing at pH 4.3 and 4.7 will reveal the method's sensitivity to buffer preparation variability.[5]
-
Acetonitrile (ACN) Composition (± 2% absolute): The organic modifier concentration is a primary driver of retention in reversed-phase HPLC.[7] Varying the ACN percentage to 28% and 32% simulates minor errors in mobile phase preparation and assesses the impact on retention time and resolution.
-
Column Temperature (± 5°C): Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Testing at 25°C and 35°C will determine if the method requires a strictly controlled column thermostat for reproducible retention times.[6]
-
Flow Rate (± 0.1 mL/min): Variations in pump performance can lead to flow rate fluctuations. Examining flow rates of 0.9 and 1.1 mL/min will show the effect on retention time, peak height, and area.
-
Detection Wavelength (± 2 nm): While modern detectors are stable, it's crucial to verify that small drifts do not significantly impact analyte quantification. Testing at 268 nm and 272 nm assesses the method's resilience to such variations.
Experimental Protocol
The robustness study is conducted using a "one-factor-at-a-time" (OFAT) approach, where one parameter is varied while all others are held at the nominal baseline condition.
Caption: Workflow for the one-factor-at-a-time robustness study.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 50 µg/mL solution of this compound reference standard in the nominal mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the baseline mobile phase until a stable baseline is achieved.
-
Nominal Condition Analysis: Perform three replicate injections of the standard solution under the nominal HPLC conditions.
-
Parameter Variation: a. Adjust one parameter to its lower limit (e.g., set column temperature to 25°C). b. Allow the system to equilibrate under the new condition. c. Perform three replicate injections. d. Adjust the same parameter to its upper limit (e.g., set column temperature to 35°C). e. Allow the system to equilibrate. f. Perform three replicate injections. g. Return the parameter to its nominal value.
-
Repeat: Repeat step 4 for each of the selected parameters.
-
Data Analysis: For each condition, calculate the mean and relative standard deviation (RSD) for retention time, peak area, and USP tailing factor.
Results and Discussion: Quantifying Robustness
The results of the robustness study are summarized below. The acceptance criteria are based on common industry practices for chromatographic methods.
Acceptance Criteria:
-
Retention Time (RT): RSD ≤ 2.0%
-
Peak Area: RSD ≤ 2.0%
-
USP Tailing Factor (Tf): ≤ 1.5
| Varied Parameter | Level | Avg. Retention Time (min) (RSD%) | Avg. Peak Area (mAU*s) (RSD%) | Avg. Tailing Factor (Tf) | Pass/Fail |
| Nominal | - | 6.52 (0.3%) | 1254 (0.5%) | 1.15 | Pass |
| Mobile Phase pH | 4.3 | 6.81 (0.4%) | 1249 (0.6%) | 1.18 | Pass |
| 4.7 | 6.25 (0.3%) | 1258 (0.4%) | 1.13 | Pass | |
| ACN % | 28% | 7.95 (0.2%) | 1261 (0.5%) | 1.16 | Pass |
| 32% | 5.33 (0.3%) | 1247 (0.6%) | 1.14 | Pass | |
| Temperature (°C) | 25°C | 6.98 (0.4%) | 1251 (0.7%) | 1.15 | Pass |
| 35°C | 6.11 (0.2%) | 1259 (0.5%) | 1.14 | Pass | |
| Flow Rate (mL/min) | 0.9 | 7.24 (0.3%) | 1393 (0.6%) | 1.15 | Pass |
| 1.1 | 5.93 (0.2%) | 1140 (0.4%) | 1.14 | Pass | |
| Wavelength (nm) | 268 nm | 6.51 (0.3%) | 1235 (0.5%) | 1.15 | Pass |
| 272 nm | 6.53 (0.4%) | 1241 (0.6%) | 1.16 | Pass |
Analysis of Results:
The data clearly demonstrates that the HPLC method is robust across all tested parameters.
-
Retention Time: As expected, the most significant shifts in retention time were observed with changes in ACN percentage, flow rate, and temperature. A lower ACN percentage and slower flow rate increased retention, while higher values decreased it. This behavior is predictable and well within acceptable limits, indicating that minor, unintentional variations in these parameters will not compromise peak identification.
-
Peak Area: The most notable change in peak area occurred with flow rate variation. The inverse relationship (lower flow rate leads to higher peak area) is expected as the analyte spends more time in the detector flow cell. Crucially, the precision of the peak area measurements remained high (RSD < 1.0%) under all conditions, confirming that quantification will remain accurate. Changes in wavelength had a minor, but acceptable, impact on the peak area.
-
Tailing Factor: The peak shape remained symmetrical and well within the acceptance criterion of Tf ≤ 1.5 for all variations. This is particularly important for the pH variation, as it confirms that the chosen buffer pH of 4.5 is in a stable region for the analyte, away from its pKa, preventing peak shape degradation.[5]
Comparison with Alternative Analytical Methods
While the validated, robust HPLC method is highly effective, it is valuable to compare it with other potential techniques for the analysis of this compound.
| Method | Principle | Specificity | Sensitivity | Throughput | Cost & Complexity |
| Robust HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High. Can resolve the analyte from its parent drug (Sulfadiazine) and other metabolites. | Good. Suitable for therapeutic drug monitoring and quality control. | Moderate. Typical run times are 5-15 minutes per sample. | Moderate. Standard equipment in most analytical labs. |
| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the sample. | Low. Cannot distinguish between this compound and the parent Sulfadiazine, as their UV spectra overlap significantly. Not a stability-indicating method. | Low to Moderate. Susceptible to interference from other UV-absorbing compounds in the matrix. | High. Very fast analysis. | Low. Simple and inexpensive instrumentation. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry detection. | Very High. Provides structural confirmation and can distinguish between compounds with identical retention times based on mass-to-charge ratio.[1][8] | Very High. The gold standard for bioanalysis, capable of detecting very low concentrations in complex matrices like plasma.[9] | Moderate. Similar run times to HPLC-UV but with more complex data processing. | High. Requires significant capital investment and specialized operator expertise. |
| Voltammetry | Electrochemical reduction or oxidation of the analyte at an electrode surface. | Moderate. Can be selective but may suffer from interference from other electroactive species. | Good. Can achieve low detection limits comparable to chromatographic methods.[10] | High. Rapid analysis times. | Low to Moderate. Less common in pharmaceutical QC labs compared to HPLC. |
-
For routine quality control of drug substances or formulations where specificity and accuracy are key, the robust HPLC-UV method provides the optimal balance of performance, cost, and accessibility.
-
For bioanalytical studies (e.g., pharmacokinetics in plasma) requiring the highest sensitivity and specificity, LC-MS/MS is the superior choice, though it comes with higher cost and complexity.[8]
-
UV-Vis Spectrophotometry is unsuitable for specific quantification of this compound in the presence of its parent drug or other impurities.
-
Voltammetry presents a viable, rapid alternative but is less established in the pharmaceutical industry for this specific application.[10]
Final Conclusion
This guide has demonstrated the successful execution of a robustness test for an this compound HPLC method, adhering to the principles outlined by ICH Q2(R1).[2][11] The experimental data confirms that the method is reliable and resilient to small, deliberate variations in its operational parameters. The peak retention, area, and shape remain well within acceptable limits, ensuring that the method will perform consistently in a routine laboratory environment.
When compared to alternatives, the robust HPLC-UV method stands out as the most practical and effective choice for quality control applications. It offers a compelling blend of specificity, sensitivity, and cost-effectiveness that is difficult to surpass. By investing the time to conduct a thorough robustness study, laboratories can have high confidence in the long-term reliability and accuracy of their analytical data for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. jordilabs.com [jordilabs.com]
A Senior Application Scientist's Guide: Protein Precipitation vs. Liquid-Liquid Extraction for N-Acetyl Sulfadiazine Analysis
In the landscape of pharmacokinetic and drug metabolism studies, the meticulous preparation of biological samples is the bedrock upon which reliable, reproducible data is built. For N-Acetyl Sulfadiazine, the primary metabolite of the sulfonamide antibiotic Sulfadiazine[1], its accurate quantification in matrices like plasma is critical. The choice of sample cleanup technique is a pivotal decision that directly impacts assay sensitivity, accuracy, and throughput.
This guide provides an in-depth, objective comparison of two of the most common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—specifically tailored for the analysis of this compound. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind the choices, empowering you to select and optimize the method best suited for your analytical objectives.
Understanding the Analyte: this compound
Before comparing extraction techniques, a foundational understanding of the analyte's physicochemical properties is essential. These properties govern its behavior during extraction.
| Property | Value | Significance |
| Molecular Weight | 292.31 g/mol [] | Basic identifying information. |
| pKa | 5.86[3] | As a weak acid, its ionization state is pH-dependent. This is a critical parameter for optimizing LLE. |
| Solubility | Slightly soluble in Methanol and DMSO[]. | Influences the choice of reconstitution and extraction solvents. |
The weakly acidic nature of this compound (due to the sulfonamide group) is the most influential factor in designing an effective LLE protocol.
Technique 1: Protein Precipitation (PPT)
Protein precipitation is a ubiquitous technique in bioanalysis, prized for its simplicity and speed. It is often the first method considered, especially in high-throughput environments.[4]
The Principle of PPT
The core principle of PPT is the removal of proteins from a biological sample by inducing their denaturation and subsequent precipitation.[5] This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile (ACN) or methanol, to the plasma sample. The organic solvent disrupts the hydration shell surrounding the protein molecules, leading to their aggregation and precipitation out of the solution.[4][5] The analyte of interest, this compound, remains in the resulting supernatant, which is then separated from the protein pellet by centrifugation.
Experimental Protocol: Protein Precipitation for this compound
This protocol is a robust starting point for the analysis of this compound in plasma.
Materials:
-
Plasma samples, calibration standards, and quality control (QC) samples
-
This compound-¹³C₆ (or other suitable stable isotope-labeled internal standard) working solution
-
Acetonitrile (HPLC or LC-MS grade), chilled to 4°C
-
Microcentrifuge tubes (1.5 mL) or a 96-well collection plate
-
Vortex mixer and a centrifuge capable of reaching >10,000 x g at 4°C
Procedure:
-
Sample Aliquoting: Pipette 100 µL of each plasma sample, standard, or QC into a microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution to all tubes (except for blank matrix samples). Vortex briefly to mix.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.[1][6] This 3:1 solvent-to-sample ratio is generally sufficient for efficient protein removal.[5] Adding the solvent quickly can promote the formation of larger protein aggregates that are easier to pellet.[4]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[6] This step is crucial for removing the high concentration of organic solvent, which can otherwise lead to poor peak shape in reversed-phase chromatography, and for concentrating the sample.[7]
-
Analysis: The sample is now ready for injection into an LC-MS/MS system.
Visualizing the PPT Workflow
Advantages and Disadvantages of PPT
Advantages:
-
Speed and Simplicity: The method is fast, requires minimal steps, and is easy to perform, making it ideal for high-throughput screening.[5]
-
Cost-Effective: It uses common, inexpensive reagents and requires standard laboratory equipment.[8]
-
High Recovery: Generally provides good analyte recovery, although some loss due to co-precipitation is possible.[9]
-
Automation-Friendly: The simple workflow is easily automated using 96-well plates and liquid handling systems.[5]
Disadvantages:
-
Low Selectivity: This is the primary drawback. PPT is a non-selective bulk protein removal technique. It does not effectively remove other endogenous matrix components like phospholipids or salts.[4]
-
Matrix Effects: The residual matrix components can cause ion suppression or enhancement in the mass spectrometer, compromising assay accuracy and precision.[9] While a co-eluting stable isotope-labeled internal standard can compensate for this, significant matrix effects can still impact sensitivity.
-
Potential for Co-Precipitation: A fraction of the analyte may get trapped in the precipitated protein mass, leading to reduced recovery.[5]
-
Sample Dilution: The addition of a precipitating solvent dilutes the sample, which may be problematic for analytes at very low concentrations.[7] The subsequent evaporation step can mitigate this but adds time to the process.
Technique 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[10]
The Principle of LLE
LLE operates on the principle of partitioning. An aqueous sample containing the analyte is mixed with a water-immiscible organic solvent. Analytes that are more soluble in the organic solvent will partition from the aqueous phase into the organic phase.[11] The efficiency of this partitioning is dictated by the analyte's distribution coefficient (LogD), which is a function of its partition coefficient (LogP) and the pH of the aqueous phase for ionizable compounds.[12]
For this compound (pKa = 5.86), an acidic compound, we can manipulate the pH of the plasma sample to maximize its extraction efficiency. By adjusting the pH to be at least two units below the pKa (i.e., pH ≈ 3.8), the equilibrium shifts to favor the neutral, non-ionized form of the molecule. This uncharged form is significantly more soluble in organic solvents than its ionized counterpart, leading to a highly efficient extraction from the aqueous plasma.[12]
Experimental Protocol: Liquid-Liquid Extraction for this compound
This protocol is designed to maximize the recovery of this compound by controlling its ionization state.
Materials:
-
Plasma samples, calibration standards, and QCs
-
This compound-¹³C₆ working solution
-
Formic Acid or Hydrochloric Acid (e.g., 1 M) for pH adjustment
-
Ethyl Acetate (HPLC grade) or another suitable water-immiscible solvent
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of each plasma sample, standard, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution. Vortex briefly.
-
pH Adjustment: Add a small volume (e.g., 20 µL) of an acid (e.g., 1 M Formic Acid) to acidify the sample to a pH of approximately 3.5-4.0. This crucial step neutralizes this compound, driving it into the organic phase in the next step.[12]
-
Extraction: Add 600 µL of ethyl acetate to the tube.
-
Mixing: Vortex vigorously for 2-5 minutes to ensure intimate contact between the two phases, facilitating the partitioning of the analyte.
-
Phase Separation: Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the lower aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of a mobile phase-compatible solvent.
-
Analysis: The sample is now ready for injection into an LC-MS/MS system.
Visualizing the LLE Workflow
Advantages and Disadvantages of LLE
Advantages:
-
High Selectivity & Purity: LLE provides a much cleaner sample extract than PPT. It effectively removes proteins, phospholipids, and salts, significantly reducing matrix effects.[9]
-
Improved Sensitivity: By minimizing matrix suppression and allowing for a concentration step, LLE often results in a lower limit of quantification (LOQ), making it ideal for trace-level analysis.[9]
-
Concentration Factor: The ratio of a large volume of organic solvent to a small sample volume, followed by evaporation and reconstitution in a small volume, allows for significant sample concentration.
Disadvantages:
-
Labor-Intensive: The multi-step process is more complex and time-consuming compared to PPT.[12]
-
Solvent Consumption: LLE requires larger volumes of organic solvents, which can be costly and pose environmental and safety concerns.[12]
-
Emulsion Formation: A common and frustrating problem where a stable emulsion forms at the interface between the two layers, making a clean separation difficult and leading to poor and inconsistent recoveries.[13] This is particularly prevalent in lipid-rich samples.
-
Difficult to Automate: While possible, automating LLE is more complex and requires more specialized equipment than automating PPT.
Head-to-Head Comparison: PPT vs. LLE for this compound
The choice between PPT and LLE is a trade-off between speed and sample cleanliness. The following table summarizes the key performance metrics to guide your decision.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale & Causality |
| Purity / Matrix Effect | Lower purity; significant potential for matrix effects.[4][9] | High purity; minimal matrix effects.[9] | LLE selectively partitions the analyte away from polar interferences (salts, phospholipids), while PPT indiscriminately crashes out only proteins. |
| Sensitivity (LOQ) | Higher LOQ.[9] | Lower LOQ.[9] | The cleaner baseline and concentration factor achieved with LLE result in better signal-to-noise for the analyte. |
| Speed & Throughput | Fast; high-throughput.[5] | Slower; lower-throughput.[12] | PPT is a simple "add, mix, spin" workflow. LLE involves multiple steps including pH adjustment, extraction, and careful phase separation. |
| Cost per Sample | Low. | Moderate. | LLE requires larger volumes of higher purity organic solvents and is more labor-intensive. |
| Complexity & Robustness | Simple and generally robust. | More complex; prone to issues like emulsion formation.[13] | The simplicity of PPT leaves less room for error. LLE requires careful optimization of pH, solvent choice, and mixing energy to be robust. |
| Analyte Recovery | Good (typically >90%), but can be affected by co-precipitation.[9] | Very good (typically >90%), but can be compromised by poor phase separation or emulsions.[9] | Both methods can achieve high recovery, but the failure modes are different. |
| Automation Potential | Excellent.[5] | Moderate to difficult. | The simple, single-tube workflow of PPT is easily adapted to 96-well robotic platforms. |
Conclusion and Recommendation
The decision between protein precipitation and liquid-liquid extraction is not about which method is universally "better," but which is the most "fit-for-purpose" for your specific application.
Choose Protein Precipitation (PPT) when:
-
High throughput is the primary requirement , such as in early drug discovery screening.
-
The analyte concentration is relatively high, and the ultimate sensitivity is not required.
-
A co-eluting stable isotope-labeled internal standard is available to reliably compensate for matrix effects.
-
Simplicity, speed, and cost are the most critical factors.[5]
Choose Liquid-Liquid Extraction (LLE) when:
-
The highest sensitivity and accuracy are paramount , such as in regulated bioanalysis for clinical trials or pharmacokinetic modeling where low drug concentrations must be measured.
-
You are experiencing significant matrix effects with PPT that cannot be overcome.
-
The sample matrix is particularly "dirty" or complex.
-
Throughput is a secondary concern to data quality.[9]
For this compound, both methods are viable. A well-optimized PPT protocol can be sufficient for many research applications. However, for studies demanding the highest level of accuracy and the lowest limits of quantification, the superior cleanup and selectivity of a pH-optimized Liquid-Liquid Extraction make it the demonstrably superior choice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. karger.com [karger.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Assessing Recovery and Matrix Effects for N-Acetyl Sulfadiazine Validation
In the landscape of bioanalytical method validation, ensuring the accuracy and reliability of quantitative data is paramount. This is particularly true for the analysis of drug metabolites like N-Acetyl Sulfadiazine, the primary metabolite of the sulfonamide antibiotic, Sulfadiazine.[1][2] The biological matrix in which the analyte resides is a complex mixture of endogenous components that can significantly impact analytical results.[3] This guide provides an in-depth, scientifically grounded approach to assessing two critical validation parameters: recovery and matrix effects, specifically tailored for the validation of this compound quantification methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[4] For regulatory submissions supporting pharmacokinetic and toxicokinetic studies, a full method validation is essential to ensure the reliability of the analytical results.[5][6] This guide will delve into the causality behind the experimental choices for evaluating recovery and matrix effects, providing a self-validating system through rigorous protocols.
The Criticality of Recovery and Matrix Effect Assessment
Recovery refers to the efficiency of an analytical method in extracting the analyte from the biological matrix.[7] It is a measure of how much of the analyte of interest is successfully transferred from the sample to the final extract for analysis. While 100% recovery is not always achievable or necessary, it is crucial that the recovery is consistent and reproducible across different concentrations and samples.[8]
Matrix effects , on the other hand, describe the alteration of an analyte's response due to the presence of co-eluting, often unidentified, components in the sample matrix.[9][10] These effects can manifest as ion suppression or enhancement in mass spectrometry-based assays, leading to inaccurate quantification.[11][12] The evaluation of matrix effects is a mandatory component of bioanalytical method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][9]
For this compound, which is formed through the metabolism of Sulfadiazine, the biological matrix (e.g., plasma, urine) will contain a host of endogenous substances such as salts, lipids, and proteins.[11][13] These components can interfere with the ionization process of this compound and its internal standard in the mass spectrometer, potentially compromising the integrity of the data. Therefore, a thorough investigation of matrix effects from different sources is required.[9]
Experimental Workflow for Assessing Recovery and Matrix Effects
A well-designed experiment to assess recovery and matrix effects involves the preparation of three distinct sets of samples. This approach allows for the systematic isolation and quantification of each parameter.
Caption: Experimental workflow for recovery and matrix effect assessment.
1. Preparation of Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high quality control levels). This represents 100% recovery and the absence of matrix effects.
-
Set 2 (Pre-extraction Spiked Sample): Spike blank biological matrix with this compound at the same concentrations as Set 1. Process these samples through the entire extraction procedure.
-
Set 3 (Post-extraction Spiked Sample): Process blank biological matrix through the entire extraction procedure. Spike the resulting extract with this compound at the same concentrations as Set 1. This sample represents the analyte response in the presence of extracted matrix components without losses from the extraction process itself.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Record the peak areas of the analyte for each sample.
3. Calculations:
-
Recovery (%): This is calculated by comparing the mean peak area of the pre-extraction spiked sample (Set 2) to the mean peak area of the post-extraction spiked sample (Set 3).[8]
-
Recovery (%) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 3) x 100
-
-
Matrix Effect (%): This is determined by comparing the mean peak area of the post-extraction spiked sample (Set 3) to the mean peak area of the neat solution (Set 1).
-
Matrix Effect (%) = ((Mean Peak Area of Set 3 / Mean Peak Area of Set 1) - 1) x 100
-
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
-
Data Presentation and Interpretation
The results of the recovery and matrix effect experiments should be summarized in a clear and concise table.
| Concentration Level | Mean Peak Area (Set 1 - Neat) | Mean Peak Area (Set 2 - Pre-extraction) | Mean Peak Area (Set 3 - Post-extraction) | Recovery (%) | Matrix Effect (%) |
| Low QC | 50,000 | 41,000 | 45,000 | 91.1 | -10.0 |
| Mid QC | 500,000 | 425,000 | 475,000 | 89.5 | -5.0 |
| High QC | 1,000,000 | 860,000 | 950,000 | 90.5 | -5.0 |
Interpretation of Results:
-
Recovery: The recovery of this compound in this example is consistent across the different concentration levels (around 90%). While not 100%, this level of recovery is often acceptable as long as it is precise and reproducible.[8]
-
Matrix Effect: The negative values for the matrix effect indicate a slight ion suppression. According to EMA guidelines, the matrix effect should be investigated, and for regulatory submissions, the accuracy and precision should be within acceptable limits.[5][14] The FDA also requires that matrix effects be determined.[8] The use of a stable isotope-labeled internal standard, such as this compound-¹³C₆, is highly recommended to compensate for these effects.[2]
Mitigating Matrix Effects
If significant matrix effects are observed, several strategies can be employed to minimize their impact:
-
Improved Sample Preparation: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[15]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[16]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled internal standard will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing a reliable means of quantification.[2]
Conclusion
A thorough assessment of recovery and matrix effects is a non-negotiable aspect of validating a bioanalytical method for this compound. By following a systematic experimental approach and understanding the underlying principles, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny. The protocols and insights provided in this guide serve as a robust framework for drug development professionals to confidently validate their analytical methods and contribute to the advancement of pharmaceutical sciences.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. moh.gov.bw [moh.gov.bw]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of N-Acetyl Sulfadiazine
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of N-Acetyl Sulfadiazine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe chemical handling.
Core Principles: Understanding the "Why"
This compound is the primary metabolite of the sulfonamide antibiotic, Sulfadiazine.[1] Its disposal is not a trivial matter due to its inherent chemical properties and the regulatory frameworks governing pharmaceutical waste. The core tenets of its disposal are grounded in a comprehensive understanding of its hazard profile.
-
Environmental Hazard: Sulfonamides, including this compound, can be toxic to aquatic life, with long-lasting effects.[2] Studies have shown that these compounds are not readily biodegradable, meaning they persist in the environment if not properly destroyed.[3] Therefore, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash .[4][5]
-
Human Health Hazard: Safety Data Sheets (SDS) classify this compound as harmful if swallowed, a cause of skin and serious eye irritation, and a potential skin sensitizer.[1][6] Furthermore, some data suggests it is suspected of damaging fertility or the unborn child.[2]
-
Regulatory Framework: In the United States, the disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This legislation mandates a "cradle-to-grave" management approach for hazardous waste, ensuring it is handled safely from generation to final disposal.[9]
Given these factors, all waste streams containing this compound must be treated as hazardous chemical waste .
Quantitative and Hazard Data Summary
For quick reference, the key identification and hazard information for this compound is summarized below. This data forms the basis for the procedural recommendations that follow.
| Property | Value | Source(s) |
| CAS Number | 127-74-2 | [6][10][11] |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [1][6][11] |
| Molecular Weight | 292.31 g/mol | [1][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH361: Suspected of damaging fertility or the unborn childH410/H411: Very toxic to aquatic life with long lasting effects | [1][2][6] |
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for handling and disposing of this compound waste.
Required Personal Protective Equipment (PPE)
Rationale: To prevent skin/eye contact and allergic reactions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Spill cleanup materials.[9]
-
-
Rationale: All contaminated materials must be disposed of as hazardous waste.[5][10] Segregation from other laboratory waste streams is crucial to prevent accidental chemical reactions and ensure proper disposal routing.[12]
Step 2: Containerization
-
Action: Place all this compound waste into a designated, chemically compatible, and leak-proof hazardous waste container.[10][12] The container must have a secure, sealable lid and be kept closed at all times except when adding waste.[5][9]
-
Rationale: Proper containerization prevents spills, leaks, and exposure to personnel. Using designated containers avoids cross-contamination.
Step 3: Labeling
-
Action: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear list of all contents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Harmful, Health Hazard, Environmental Hazard).
-
The accumulation start date (the date the first piece of waste was added).[13]
-
-
Rationale: Accurate labeling is a strict regulatory requirement and is essential for the safety of laboratory personnel and waste handlers who will manage the container.[13]
Step 4: On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[12]
-
Rationale: The SAA ensures that hazardous waste is stored safely and securely, minimizing the risk of spills or unauthorized access while awaiting pickup. Regulatory limits (e.g., a maximum of 55 gallons) apply to these areas.[9][13]
Step 5: Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.[10] Do not attempt to dispose of the waste through other means.
-
Rationale: The final treatment for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[4][14] This is the only way to ensure the complete destruction of the compound, preventing its release into the environment.
Managing Empty Containers
-
Action: An "empty" container that held this compound must still be managed carefully. To be considered "RCRA empty," all contents must be removed to the greatest extent possible.[10] The container should then be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines.[10]
-
Rationale: Residue in "empty" containers can still pose a significant hazard. The triple-rinse procedure ensures this hazardous residue is captured and managed correctly.
Emergency Procedures: Small Spill Cleanup
For small spills of solid this compound:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[10]
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
All materials used for cleanup must be placed in the sealed, labeled hazardous waste container for disposal.[5][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
